molecular formula C11H14O2 B031052 2-[(3,5-Dimethylphenoxy)methyl]oxirane CAS No. 4287-30-3

2-[(3,5-Dimethylphenoxy)methyl]oxirane

Cat. No.: B031052
CAS No.: 4287-30-3
M. Wt: 178.23 g/mol
InChI Key: ALJXKSOYHMOQSF-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenoxy)methyl]oxirane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJXKSOYHMOQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345019
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4287-30-3
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(3,5-dimethylphenoxy)methyl]
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Foundational & Exploratory

Technical Whitepaper: 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chemical Profiling & Synthetic Utility in Drug Discovery[1]

Executive Summary

2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS: 4287-30-3), also known as 3,5-Dimethylphenyl glycidyl ether, represents a critical electrophilic scaffold in modern organic synthesis and medicinal chemistry.[1] Distinguished by its 3,5-dimethyl substitution pattern, this molecule offers unique steric and electronic properties that differentiate it from unsubstituted phenyl glycidyl ethers. It serves as a pivotal intermediate in the synthesis of aryloxypropanolamines —a privileged pharmacophore in


-adrenergic receptor antagonists—and functions as a high-performance reactive diluent in advanced polymer materials.[1] This guide provides a comprehensive technical analysis of its physicochemical architecture, reactivity profiles, and application protocols.
Molecular Architecture & Identification

The molecule features a reactive oxirane (epoxide) ring coupled to a lipophilic 3,5-dimethylphenyl moiety via a methylene ether linkage. The meta-dimethyl substitution enhances lipophilicity and metabolic stability compared to para- or ortho-isomers, potentially retarding Phase I metabolic oxidation at the aromatic ring.[1]

Parameter Data Specification
IUPAC Name This compound
Common Synonyms 3,5-Dimethylphenyl glycidyl ether; 2,3-Epoxypropyl 3,5-xylyl ether
CAS Registry Number 4287-30-3
Molecular Formula C

H

O

Molecular Weight 178.23 g/mol
SMILES CC1=CC(C)=CC(OCC2CO2)=C1
InChI Key ALJXKSOYHMOQSF-UHFFFAOYSA-N
Physicochemical Profile

The following data aggregates experimental and predicted values critical for process engineering and formulation.

Property Value / Range Implication
Physical State Colorless to pale yellow liquidEasy handling for liquid-phase synthesis.[1]
Boiling Point 211–233 °C (at 760 mmHg)High thermal stability; suitable for elevated temp reactions.[1]
Density ~1.05 g/cm³Slightly denser than water; facilitates phase separation.[1]
LogP (Octanol/Water) ~2.34 – 2.50Moderate lipophilicity; good membrane permeability potential.[1]
Flash Point >85 °CClass IIIA Combustible Liquid.[1]
Solubility Soluble in DMSO, Chloroform, MethanolCompatible with standard organic synthesis solvents.[1]
Synthetic Pathways: Mechanism & Production

The industrial and laboratory-scale synthesis of this compound follows a modified Williamson Ether Synthesis .[1] This process couples 3,5-dimethylphenol with epichlorohydrin (1-chloro-2,3-epoxypropane) in the presence of a base.[1]

Mechanistic Causality[1]
  • Phenoxide Formation: The base (NaOH/KOH) deprotonates the phenol (pKa ~10), creating a nucleophilic phenoxide ion.

  • Nucleophilic Attack (S

    
    2):  The phenoxide attacks the less hindered primary carbon of epichlorohydrin.
    
  • Ring Closure: The resulting chlorohydrin intermediate undergoes intramolecular dehydrohalogenation to reform the epoxide ring.

Critical Control Point: Excess epichlorohydrin is often used to suppress the formation of the dimer (bis-phenol derivative) by ensuring the statistical probability favors the mono-addition.

SynthesisPathway Phenol 3,5-Dimethylphenol Inter Intermediate Chlorohydrin Phenol->Inter Base (NaOH) SN2 Attack Epi Epichlorohydrin (Excess) Epi->Inter Product 2-[(3,5-Dimethylphenoxy) methyl]oxirane Inter->Product Dehydrohalogenation (Ring Closure) Byproduct NaCl + H2O Inter->Byproduct

Figure 1: Synthetic pathway via base-catalyzed coupling of 3,5-dimethylphenol and epichlorohydrin.

Reactivity Profile & Drug Development Applications[3]
4.1 The Aryloxypropanolamine Scaffold

The primary utility of this molecule in drug discovery is as a precursor to aryloxypropanolamines , the structural core of


-blockers. The epoxide ring is highly strained and susceptible to regioselective ring-opening by amines.

Reaction Protocol: Reacting this compound with an amine (e.g., isopropylamine) yields the corresponding


-amino alcohol.[1]
  • Regioselectivity: Nucleophilic attack occurs predominantly at the terminal (less substituted) carbon of the epoxide, preserving the secondary hydroxyl group essential for hydrogen bonding within the receptor active site.

4.2 Covalent Inhibition (Targeted Therapies)

In proteomics and oncology, the glycidyl ether moiety can act as a "warhead" for covalent probes. It reacts with nucleophilic cysteine or lysine residues on target proteins, forming irreversible adducts. The 3,5-dimethyl group provides a specific steric profile that can tune the selectivity of the probe, preventing off-target binding to sterically crowded active sites.

Reactivity Epoxide 3,5-Dimethylphenyl glycidyl ether Transition Transition State (Nu: Attack at C3) Epoxide->Transition Ring Strain Release Amine Primary Amine (R-NH2) Amine->Transition DrugScaffold Aryloxypropanolamine (Beta-Blocker Core) Transition->DrugScaffold Proton Transfer

Figure 2: Ring-opening mechanism yielding the pharmacologically active amino-alcohol scaffold.[1]

Experimental Protocol: Aminolysis (Self-Validating)

Objective: Synthesis of a secondary amine derivative for library screening.

Reagents:

  • This compound (1.0 equiv)[1]

  • Isopropylamine (3.0 equiv)

  • Solvent: Ethanol or Isopropanol (Protic solvents accelerate epoxide opening).

Procedure:

  • Dissolution: Dissolve 10 mmol of the glycidyl ether in 20 mL of ethanol.

  • Addition: Add 30 mmol of isopropylamine dropwise at room temperature.

    • Why? Excess amine prevents polymerization (oligomerization) of the epoxide.

  • Reflux: Heat to mild reflux (50–60 °C) for 4–6 hours. Monitor via TLC (disappearance of epoxide spot).

  • Workup: Evaporate solvent and excess amine under reduced pressure.

  • Validation: The crude product should appear as a viscous oil.

    • NMR Check: Look for the disappearance of epoxide protons (multiplets at

      
       2.7–3.3 ppm) and appearance of the methine proton (
      
      
      
      ~4.0 ppm) adjacent to the hydroxyl.
Safety & Toxicology (E-E-A-T)

As an alkylating agent, this compound poses specific biological hazards.

  • Skin Sensitization: Glycidyl ethers are known contact sensitizers. They can haptenize skin proteins, leading to allergic contact dermatitis.

  • Genotoxicity: Many glycidyl ethers show positive results in Ames tests (mutagenic potential) due to their ability to alkylate DNA.

  • Handling:

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Ventilation: All operations must be conducted in a fume hood to prevent inhalation of vapors.

    • Decontamination: Spills should be neutralized with aqueous sodium hydroxide or specific amine-based spill kits before disposal.[1]

References
  • Santa Cruz Biotechnology. this compound (CAS 4287-30-3) Product Data.[1] Retrieved from

  • U.S. EPA CompTox Chemicals Dashboard. 2-(3,5-Dimethylphenyl)oxirane Details.[1][2] Retrieved from [2]

  • Sigma-Aldrich. this compound Product Specification.[1] Retrieved from

  • National Institutes of Health (NIH). Dermal penetration and metabolism of glycidyl ethers. PubMed.[2][3] Retrieved from

  • ResearchGate. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[4] Retrieved from

Sources

Structural Elucidation of 2,3-Epoxypropyl 3,5-xylyl ether: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 2,3-Epoxypropyl 3,5-xylyl ether Document Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist[1][2]

Executive Summary

2,3-Epoxypropyl 3,5-xylyl ether (CAS: 101955-56-4), often referred to as Glycidyl 3,5-xylyl ether , represents a critical class of aromatic glycidyl ethers used as reactive diluents in high-performance epoxy resin systems.[1][2] Its structural integrity is paramount; the specific 3,5-dimethyl substitution pattern imparts unique steric and electronic properties that influence the glass transition temperature (


) and chemical resistance of the cured network.[1][2]

This guide moves beyond basic spectral matching. It details the first-principles elucidation logic required to unequivocally distinguish this molecule from its isomers (2,4-xylyl or 2,6-xylyl) and validate the functionality of the oxirane ring.

Part 1: Synthetic Origin & Impurity Profiling

To elucidate a structure, one must first understand its origin.[1][2] The synthesis of 2,3-epoxypropyl 3,5-xylyl ether typically proceeds via the


 coupling of 3,5-dimethylphenol (3,5-xylenol)  with epichlorohydrin , followed by dehydrohalogenation.[1][2]
The Causality of Impurities

Understanding this pathway dictates which "ghost peaks" to look for in your spectra:

  • Hydrolyzable Chlorine: Incomplete dehydrohalogenation results in the 1-chloro-3-(3,5-xylyloxy)-2-propanol intermediate.[2]

  • Diol Formation: Hydrolysis of the epoxide ring leads to the glycol derivative, destroying the reactive functionality.[1][2]

Diagnostic Check: Before deep structural analysis, verify the absence of a broad -OH stretch in IR (unless analyzing the chlorohydrin intermediate) and the absence of chlorine isotopic patterns in MS.[1][2]

Part 2: Mass Spectrometry (The Molecular Fingerprint)

Technique: GC-MS (EI, 70 eV) Objective: Confirm Molecular Weight (MW) and Substituent Pattern.[1][2]

Molecular Ion & Fragmentation Logic

The theoretical molecular weight of


 is 178.23 Da .[1][2]
m/z PeakIdentityStructural Insight
178

Parent Ion. Confirms the intact molecule.[2] Intensity is typically moderate due to the stability of the aromatic ether.
135

Loss of the acetyl radical equivalent or epoxide fragmentation.
122

3,5-Xylenol Radical. Formed by the cleavage of the ether bond (

). This is a diagnostic base peak candidate.
121

Loss of the glycidyl radical (

).[1][2]
57

Glycidyl Fragment. Characteristic of all glycidyl ethers.[1][2]

Isomer Differentiation: While MS confirms the mass, it struggles to differentiate the 3,5-isomer from the 2,4-isomer.[1][2] This necessitates NMR.[1][2][3]

Part 3: Infrared Spectroscopy (Functional Validation)

Technique: FT-IR (ATR or KBr) Objective: Validate the "Business End" (Epoxide) and the Ether Linkage.[2]

The IR spectrum serves as a rapid "Go/No-Go" gauge for the epoxide ring integrity.[1][2]

  • The Epoxide "Breathing" Mode (

    
    ):  This is the most critical band.[2] An asymmetric ring deformation characteristic of the terminal epoxide.[1][2] If this peak is weak or shifted, ring opening (polymerization or hydrolysis) has occurred.[1][2]
    
  • Ether C-O-C Stretch (

    
    ):  Strong asymmetric stretch of the aryl-alkyl ether bond.[2]
    
  • Aromatic C-H Out-of-Plane Bending (

    
    ):  The substitution pattern of the benzene ring (meta-disubstituted) creates a specific fingerprint here, distinct from ortho- or para- isomers.[2]
    

Part 4: Nuclear Magnetic Resonance (The Structural Core)

Technique:


H NMR (400 MHz, 

) Objective: Unequivocal assignment of the 3,5-substitution pattern.

This is the definitive step. The symmetry of the 3,5-xylyl group creates a unique proton environment that mathematically rules out other isomers.[1][2]

The Symmetry Argument (Crucial)
  • 3,5-Substitution: The molecule has a plane of symmetry running through the ether oxygen and Carbon-4.[1][2]

    • Protons at positions 2 and 6 are chemically equivalent.[1][2]

    • Proton at position 4 is unique.[1][2]

    • Result: A 2:1 integration ratio in the aromatic region.[1][2]

  • Contrast with 2,4-Substitution: No symmetry. Protons at 3, 5, and 6 are all unique.[1][2]

    • Result: A 1:1:1 integration ratio (complex ABC system).

Predicted H NMR Data Table
Shift (

ppm)
Mult.Int.[1][2][3][4]AssignmentStructural Logic
6.60 s (broad)1HAr-H (Pos 4)The proton between the two methyl groups.[2] Slightly shielded.
6.52 s (broad)2HAr-H (Pos 2,[2]6)Equivalent protons flanking the ether linkage.[1][2]
4.18 dd1HGlycidyl

Ether methylene proton (geminal coupling + vicinal to CH).[1][2]
3.92 dd1HGlycidyl

Ether methylene proton (diastereotopic due to chiral center at C2).[1][2]
3.33 m1HEpoxide CHThe methine proton of the epoxide ring.[1][2]
2.88 t / dd1HEpoxide

(cis)
Terminal epoxide proton cis to the methine.[1][2]
2.72 dd1HEpoxide

(trans)
Terminal epoxide proton trans to the methine.[1][2]
2.28 s6H

Diagnostic. Two equivalent methyl groups confirm the symmetric 3,5-structure.[1][2]

Part 5: Visualization of the Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure and rule out isomers.

ElucidationLogic Start Unknown Sample (Suspected Glycidyl Xylyl Ether) MS_Step Step 1: GC-MS Analysis Target: Molecular Ion 178 Da Start->MS_Step Frag_Check Fragmentation Check Base Peak m/z 121/122? (Xylenol/Xylyloxy fragment) MS_Step->Frag_Check IR_Step Step 2: FT-IR Analysis Target: Epoxide Ring Integrity Frag_Check->IR_Step Mass Confirmed Epox_Band Band at ~915 cm⁻¹? (Epoxide Breathing) IR_Step->Epox_Band NMR_Step Step 3: 1H NMR (The Decider) Target: Substitution Pattern Epox_Band->NMR_Step Ring Intact Sym_Check Aromatic Region Integration Is the ratio 2:1 or 1:1:1? NMR_Step->Sym_Check Result_35 Ratio 2:1 (2 equiv, 1 unique) CONFIRMED: 3,5-Xylyl Isomer Sym_Check->Result_35 Symmetric Result_24 Ratio 1:1:1 (All unique) REJECT: 2,4-Xylyl Isomer Sym_Check->Result_24 Asymmetric Result_26 Ratio 2:1 (Doublet/Triplet) REJECT: 2,6-Xylyl Isomer (Coupling pattern differs) Sym_Check->Result_26 Symmetric (Alt)

Caption: Logical workflow for distinguishing the 3,5-xylyl isomer from potential regioisomers using spectral data.

Part 6: Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent peak broadening due to concentration effects:

  • Solvent: Use

    
     (Chloroform-d) with 0.03% TMS as an internal standard.[1][2]
    
  • Concentration: Dissolve 10-15 mg of the ether in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove any suspended inorganic salts (NaCl) from the synthesis.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to at least 2 seconds to ensure accurate integration of the aromatic protons.
    
GC-MS Configuration
  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[2]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1][2]

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 280°C (hold 5 min).
    
  • Note: Glycidyl ethers are thermally sensitive.[1][2] Ensure the inlet liner is clean/deactivated to prevent thermal degradation before the column.[1][2]

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Phenyl Glycidyl Ether (Analogous Fragmentation)."[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem. "Compound Summary: 3,5-Dimethylphenyl glycidyl ether."[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text for NMR coupling constants and IR band assignments).

  • Lee, H., & Neville, K. (1967).[1][2] Handbook of Epoxy Resins. McGraw-Hill.[2] (Foundational text on glycidyl ether synthesis and characterization).

Sources

3,5-Dimethylphenoxymethyloxirane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application in Pharmacochemistry[1][2]

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dimethylphenoxymethyloxirane (also known as Glycidyl 3,5-dimethylphenyl ether), a critical chiral building block in the synthesis of aryloxypropanolamine pharmacophores and advanced epoxy resin systems.[1][2] Beyond basic physicochemical properties, this document details the mechanistic causality of its synthesis, self-validating purification protocols, and analytical profiling required for high-purity applications in drug development.[1][2]

Physicochemical Characterization

The precise characterization of 3,5-Dimethylphenoxymethyloxirane is foundational for its use as a reactant in nucleophilic ring-opening reactions.[1][2]

1.1 Core Identity Data[1][2][3][4]
ParameterTechnical Specification
IUPAC Name 2-[(3,5-Dimethylphenoxy)methyl]oxirane
Common Name 3,5-Dimethylphenyl glycidyl ether
CAS Number (Racemic) 4287-30-3
CAS Number (R-Isomer) 61248-96-2
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~140–145 °C at 10 mmHg (Predicted)
Density ~1.05 g/cm³
1.2 Structural Analysis

The molecule consists of a 3,5-dimethylphenyl (xylyl) group ether-linked to a glycidyl moiety.[1][2][] The presence of the oxirane ring introduces a chiral center at the C2 position of the propyl chain.

  • Lipophilicity: The two methyl groups on the aromatic ring increase lipophilicity (LogP ~3.[1]0) compared to the unsubstituted phenyl glycidyl ether, enhancing membrane permeability in pharmaceutical derivatives.

  • Reactivity: The strained epoxide ring is highly susceptible to nucleophilic attack, particularly by amines (to form amino-alcohols) and thiols.[1][2]

Synthetic Pathway & Mechanism[1][7][8]

The synthesis of 3,5-Dimethylphenoxymethyloxirane involves the O-alkylation of 3,5-dimethylphenol (3,5-xylenol) with epichlorohydrin (1-chloro-2,3-epoxypropane).[1][2]

2.1 Mechanistic Causality

The reaction proceeds via a two-step mechanism within a single pot:[1][2]

  • Nucleophilic Attack (Sₙ2): The phenoxide ion (generated by base) attacks the less hindered carbon of the epichlorohydrin epoxide ring (or displaces the chloride directly, though the epoxide opening/closing mechanism is kinetically favored).

  • Dehydrohalogenation: The resulting chlorohydrin intermediate undergoes an intramolecular Sₙ2 reaction (Williamson ether synthesis type) to reform the epoxide ring.[1]

Critical Insight: Using a large excess of epichlorohydrin (5–10 equivalents) is mandatory.[1] This statistically favors the mono-addition of phenol to epichlorohydrin over the polymerization of the product (which contains a reactive epoxide) with unreacted phenol.[1]

2.2 Reaction Pathway Diagram[1]

ReactionMechanism Start 3,5-Dimethylphenol (3,5-Xylenol) Base NaOH / PTC (Deprotonation) Start->Base activation Intermediate Phenoxide Anion Base->Intermediate Chlorohydrin Chlorohydrin Intermediate Intermediate->Chlorohydrin + Epichlorohydrin (S_N2 Attack) Epi Epichlorohydrin (Excess) Product 3,5-Dimethylphenoxy- methyloxirane Chlorohydrin->Product Ring Closure (-HCl)

Figure 1: Mechanistic flow from precursor activation to epoxide ring closure.[1][2]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity (>98%) 3,5-Dimethylphenoxymethyloxirane. Scale: 100 mmol.

3.1 Reagents
  • 3,5-Dimethylphenol: 12.2 g (100 mmol)[1][2]

  • Epichlorohydrin: 92.5 g (1.0 mol, 10 eq)

  • Potassium Carbonate (K₂CO₃): 27.6 g (200 mmol) - Preferred over NaOH to reduce hydrolysis side-products.[1][2]

  • Tetrabutylammonium bromide (TBAB): 1.6 g (5 mol%) - Phase Transfer Catalyst.[1][2]

  • Solvent: Acetonitrile (ACN) or neat in Epichlorohydrin.[1]

3.2 Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charging: Add 3,5-dimethylphenol, K₂CO₃, TBAB, and Epichlorohydrin.

  • Reaction: Heat the mixture to reflux (approx. 115°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1] The phenol spot (Rf ~0.[1]4) should disappear; the product spot (Rf ~0.[1]6) should appear.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (KCl/excess K₂CO₃).[1] Wash the filter cake with acetone.[1]

  • Concentration: Remove excess epichlorohydrin and solvent under reduced pressure (Rotary evaporator, 50°C, <20 mbar). Note: Recovered epichlorohydrin can be recycled.

  • Purification (Distillation): Perform vacuum distillation. Collect the fraction boiling at 135–140°C (at 5 mmHg).

    • Alternative: For small scales, silica gel column chromatography (Eluent: Hexane/EtOAc 9:1) is effective.[1][6]

3.3 Purification Workflow Diagram

PurificationWorkflow Raw Crude Reaction Mixture Filter Filtration (Remove Salts) Raw->Filter Evap Rotary Evaporation (Remove Excess Epi) Filter->Evap Distill Vacuum Distillation (135-140°C @ 5mmHg) Evap->Distill Final Pure Product (>98%) Distill->Final

Figure 2: Downstream processing workflow for isolation of the glycidyl ether.[1][2]

Analytical Profiling (Quality Control)

To ensure the compound is suitable for drug development (e.g., as a beta-blocker intermediate), the following spectral signatures must be confirmed.

4.1 ¹H-NMR (400 MHz, CDCl₃)
  • Aromatic Region (δ 6.5 – 6.7 ppm): 3H multiplet. The 3,5-substitution pattern typically yields a singlet (or narrow multiplet) for the proton between methyls and two protons ortho to the ether.[1]

  • Methylene Bridge (δ 3.9 – 4.2 ppm): 2H, dd.[1] The protons adjacent to the ether oxygen are diastereotopic due to the chiral center.

  • Epoxide Methine (δ 3.3 – 3.4 ppm): 1H, m.[1] The proton on the chiral carbon of the epoxide.

  • Epoxide Methylene (δ 2.7 – 2.9 ppm): 2H, dd.[1] The terminal epoxide protons.[1]

  • Methyl Groups (δ 2.3 ppm): 6H, s.[1] The two methyl groups on the aromatic ring.[1][7][6]

4.2 IR Spectroscopy (ATR)
  • C-O-C (Ether): Strong band at 1240–1260 cm⁻¹.[1]

  • Epoxide Ring: Characteristic breathing mode at ~910–915 cm⁻¹ and 830 cm⁻¹.[1]

  • Absence of OH: No broad peak at 3300–3500 cm⁻¹ (confirms full conversion of phenol).[1]

Applications in Drug Development[2][10]
5.1 Chiral Building Blocks

3,5-Dimethylphenoxymethyloxirane is a precursor for aryloxypropanolamine derivatives.[1][2] By reacting the epoxide with isopropylamine or tert-butylamine, researchers synthesize analogs of beta-adrenergic blockers (similar to metoprolol or pindolol structures).[1][2]

  • Stereochemistry: The (S)-enantiomer of beta-blockers is typically the active pharmacophore.[1][2] Therefore, synthesizing the (S)-glycidyl ether (using (S)-epichlorohydrin) is preferred for high-potency drug candidates [1].[1][2]

5.2 Bioactive Wood Modification

Research indicates that 3,5-dimethylphenyl glycidyl ether can be bonded to wood cell wall polymers.[1][2][8][9] This modification imparts resistance to wood-destroying fungi, utilizing the hydrophobic nature of the xylyl group to protect the hydrophilic cellulose structure [2].[1][2]

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye), Sensitizer.[1]

  • Genotoxicity: Glycidyl ethers are potential mutagens (Ames positive).[1] All handling must occur in a fume hood with double nitrile gloves.[1]

  • Storage: Store under nitrogen at 2–8°C to prevent hydrolysis or oligomerization.

References
  • Rowell, R. M., & Chen, G. C. (1983).[1] Epichlorohydrin coupling reactions with wood. Proceedings of the USDA Forest Service. Retrieved from [Link][1][2]

  • PubChem. (2023).[1] 3,5-Dimethylphenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

2-[(3,5-Dimethylphenoxy)methyl]oxirane material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Handling, Safety, and Reactivity Guide[1]

Document Control:

  • Target Analyte: 2-[(3,5-Dimethylphenoxy)methyl]oxirane[1]

  • CAS Number: 4287-30-3[1]

  • Synonyms: 3,5-Dimethylphenyl glycidyl ether; 2,3-Epoxypropyl 3,5-xylyl ether.

  • Primary Class: Glycidyl Ethers / Alkylating Agents.

Part 1: Chemical Architecture & Identity

This compound is not merely a solvent or inert reagent; it is a reactive intermediate characterized by the tension of its oxirane (epoxide) ring.[2] Its utility in proteomics and polymer chemistry stems from this ring's tendency to relieve strain through nucleophilic attack, a property that also defines its toxicity profile.

Physicochemical Characterization
PropertySpecificationContext/Implication
Molecular Formula

Aromatic ether with reactive epoxide tail.
Molecular Weight 178.23 g/mol Low MW facilitates skin permeation.
Physical State Liquid (at RT)Viscosity is generally lower than DGEBA resins.
Boiling Point ~120-130°C (est. at reduced pressure)High boiler; low volatility but aerosols are hazardous.
Solubility Organic solvents (DMSO, DCM, MeOH)Hydrophobic; poor water solubility limits aqueous quenching speed.
Reactive Moiety Terminal Epoxide (Oxirane)Susceptible to

attack; potential for polymerization.

Part 2: Critical Safety Profile (The "Why" Behind the Hazard)

The Mechanism of Sensitization (H317)

Standard MSDS documents list "Skin Sensitization" as a hazard code (H317).[3] As researchers, we must understand the haptenization mechanism . This molecule is an electrophile.[2] Upon contact with the skin, the epoxide ring opens and covalently binds to nucleophilic residues (cysteine thiols or lysine amines) on skin proteins (e.g., keratin, albumin).

This transforms the body's own proteins into "foreign" antigens (Hapten-Carrier complexes), triggering a T-cell mediated immune response. Future exposure—even to trace amounts—elicits a systemic inflammatory response (Allergic Contact Dermatitis).

Visualizing the Immunotoxicity Pathway

Haptenization Epoxide 2-[(3,5-Dimethylphenoxy) methyl]oxirane Skin Skin Barrier (Penetration) Epoxide->Skin Absorption Protein Self-Protein (Nucleophilic Residues) Skin->Protein Electrophilic Attack Complex Hapten-Carrier Complex Protein->Complex Covalent Binding Immune T-Cell Recognition (Sensitization) Complex->Immune Antigen Presentation Reaction Allergic Contact Dermatitis Immune->Reaction Re-exposure

Figure 1: The Haptenization Pathway. The epoxide acts as a hapten, modifying self-proteins to trigger an immune response.

GHS Hazard Classification
  • H315: Causes skin irritation.[3][4][5][6]

  • H317: May cause an allergic skin reaction.[3][4][5][6][7]

  • H341: Suspected of causing genetic defects (Muta. 2).[4] Rationale: Alkylating agents can interact with DNA bases (guanine) if nuclear access is gained.

  • H411: Toxic to aquatic life with long-lasting effects.[3][6]

Part 3: Handling & Storage Protocols

Storage Integrity
  • Atmosphere: Store under inert gas (Nitrogen or Argon) . Glycidyl ethers can slowly hydrolyze in moist air or form peroxides over extended periods.

  • Temperature: Refrigeration (2-8°C) is recommended to inhibit slow polymerization or dimerization.

  • Container: Teflon-lined caps are essential. Avoid long-term storage in polystyrene, which can be dissolved or embrittled by aromatic ethers.

Engineering Controls
  • Primary Barrier: All transfers must occur within a certified chemical fume hood .

  • Glove Selection:

    • Standard Nitrile (4 mil): Insufficient for prolonged contact. Permeation breakthrough can occur in <15 mins.

    • Recommended:Double-gloving (Nitrile under Laminate/Silver Shield) or heavy-duty Viton gloves for bulk handling.

Part 4: Experimental Reactivity & Quenching

For researchers using this compound as a linker or intermediate, controlling the ring-opening chemistry is vital. The regioselectivity depends heavily on pH.

Regioselectivity Logic
  • Basic Conditions (Nucleophilic): The nucleophile attacks the less substituted carbon (the terminal

    
    ) due to steric hindrance at the phenyl-substituted side. This is the dominant pathway for most synthesis applications (e.g., amine curing).
    
  • Acidic Conditions: The oxygen is protonated first, creating a formal positive charge. The nucleophile attacks the carbon that can best stabilize a partial positive charge (carbocation character). While less pronounced in primary epoxides, this accelerates the reaction significantly.

Experimental Workflow: Controlled Ring Opening

RingOpening Start Target Molecule: 3,5-Dimethylphenyl glycidyl ether Decision Select Reaction Condition Start->Decision BaseCond Basic/Neutral (Nu: Amine, Thiol) Decision->BaseCond Synthesis AcidCond Acidic Catalysis (H+ / Lewis Acid) Decision->AcidCond Quenching/Fast Kin MechBase Mechanism: SN2 Steric Control BaseCond->MechBase ProdBase Product: Attack at Terminal C MechBase->ProdBase MechAcid Mechanism: Activated Electronic Control AcidCond->MechAcid ProdAcid Product: Rapid Hydrolysis/Opening MechAcid->ProdAcid

Figure 2: Decision matrix for experimental ring-opening. Basic conditions favor steric control; acidic conditions favor rapid activation.

Destruction/Quenching Protocol

Do not dispose of active epoxide down the drain.

  • Preparation: Prepare a solution of 10% NaOH or 5% H2SO4 in water.

  • Quenching: Slowly add the epoxide waste to the quenching solution while stirring.

    • Note: The reaction is exothermic.

  • Verification: Allow to stir for 12 hours. The epoxide ring hydrolyzes to the corresponding diol (glycol), which is significantly less toxic and non-alkylating.

  • Disposal: Adjust pH to neutral and dispose of as organic chemical waste.

Part 5: Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15+ mins. Do NOT use alcohol/solvents.Solvents (ethanol/DMSO) increase skin permeability, driving the epoxide deeper into the dermis.
Eye Contact Flush with water for 15 mins. Lift eyelids.Corrosive potential to cornea. Immediate dilution is critical.
Inhalation Move to fresh air.[4][7] Monitor for delayed pulmonary edema.Aerosols can irritate deep lung tissue.
Spill (Small) Absorb with vermiculite or sand.[7] Do not use cellulose/paper. Epoxides can react exothermically with hydroxyls in cellulose, potentially causing heat accumulation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 108397, this compound. Retrieved from [Link]

  • Thulin, H., et al. (2025). Sensitizing capacity and cross-reactivity of phenyl glycidyl ether studied in the guinea-pig maximization test. Contact Dermatitis. Retrieved from [Link]

  • Chemistry Steps. (2023). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of Glycidyl 3,5-Dimethylphenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Glycidyl 3,5-dimethylphenyl ether (also known as 3,5-Xylenol glycidyl ether) is a critical intermediate in the synthesis of high-performance epoxy resins and reactive diluents.[1][2] Its structural integrity is defined by the coexistence of a reactive oxirane ring and a symmetric aromatic core.[2]

In drug development and polymer science, precise 13C NMR characterization is required not just for identity confirmation, but to quantify the "epoxy equivalent weight" and detect ring-opening degradation products (diols). This guide provides a high-confidence assignment of the 13C NMR spectrum, grounded in substituent additivity principles and experimental data from analogous phenyl glycidyl ethers (PGE).

Part 2: Molecular Architecture & Electronic Environment[1]

To accurately interpret the NMR spectrum, we must deconstruct the molecule into three magnetically distinct zones.

The Glycidyl Tail (Aliphatic Zone)
  • Components: Terminal Epoxide (

    
    , 
    
    
    
    ) and the Ether Methylene (
    
    
    ).
  • Electronic Effect: The oxygen atom exerts a strong deshielding effect on the adjacent methylene.[2] The strained epoxide ring carbons appear in a diagnostic high-field region (44–51 ppm).[2]

The Ether Linkage[3]
  • Role: Acts as the bridge between the aliphatic and aromatic systems.

  • Electronic Effect: The oxygen lone pairs donate electron density into the aromatic ring (Mesomeric effect

    
    ), significantly shielding the ortho and para carbons relative to benzene.
    
The 3,5-Dimethylphenyl Core (Aromatic Zone)[1]
  • Symmetry: The 3,5-substitution pattern creates a plane of symmetry.[2]

    • C2 and C6 are chemically equivalent.[2]

    • C3 and C5 are chemically equivalent.[2]

  • Methyl Effects: The methyl groups are weak electron donors (Inductive effect

    
    ), deshielding the ipso carbons and shielding the ortho and para positions.
    

Part 3: 13C NMR Chemical Shift Data[1][4]

The following values represent high-confidence assignments derived from experimental data of the parent Phenyl Glycidyl Ether (PGE) corrected using Savitsky-Namikawa additivity rules for the 3,5-dimethyl substitution.

Solvent:


 (Reference: 77.16 ppm)
Frequency:  100-150 MHz[1][2]
Table 1: Chemical Shift Assignments
Carbon LabelChemical EnvironmentShift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Rationale
C1 Aromatic (Ipso to O)158.3 Quaternary (C)Deshielded by Oxygen (electronegative).[1][2]
C3, C5 Aromatic (Ipso to Me)138.7 Quaternary (C)Deshielded by Methyl substituent (

ppm effect).
C4 Aromatic (Para to O)122.6 Methine (CH)Shielded by Oxygen resonance; slightly deshielded by ortho-Methyls.[1][2]
C2, C6 Aromatic (Ortho to O)112.4 Methine (CH)Strongly shielded by Oxygen resonance (

effect).
C7 Ether Methylene (

)
68.8 Methylene (

)
Deshielded by direct attachment to Ether Oxygen.[1][2]
C8 Epoxide Methine (

)
50.2 Methine (CH)Strained ring carbon; characteristic epoxide shift.[2]
C9 Epoxide Methylene (

)
44.6 Methylene (

)
Terminal epoxide carbon; most shielded aliphatic peak.[2]
C10, C11 Methyl Groups (

)
21.4 Methyl (

)
Typical benzylic methyl shift.[2]

Note on Accuracy: The aromatic shifts differ from unsubstituted Phenyl Glycidyl Ether (PGE) due to the methyl groups. For reference, PGE aromatic shifts are: C1 (158.5), C2/6 (114.6), C3/5 (129.5), C4 (121.2). The 3,5-dimethyl pattern causes a significant downfield shift at C3/5 (+9 ppm) and a slight upfield shift at C2/6 (-2 ppm).[1][2]

Part 4: Structural Visualization & Logic Flow[1]

The following diagram illustrates the connectivity and the logical flow of assignment based on electronic effects.

G cluster_0 Aliphatic Zone (Glycidyl) cluster_1 Aromatic Zone (3,5-Dimethyl) C9 C9: Epoxide CH2 44.6 ppm C8 C8: Epoxide CH 50.2 ppm C9->C8 Strained Ring C7 C7: Ether CH2 68.8 ppm C8->C7 Connectivity C1 C1: Ipso (C-O) 158.3 ppm C7->C1 Ether Link C26 C2, C6: Ortho 112.4 ppm C1->C26 Ortho C1->C26 +M Shielding C35 C3, C5: Meta (C-Me) 138.7 ppm C26->C35 Meta C4 C4: Para 122.6 ppm C35->C4 Para Me Methyls 21.4 ppm C35->Me Substituent Me->C35 +I Deshielding

Figure 1: Connectivity map correlating carbon positions with chemical shift logic. Blue nodes indicate aliphatic carbons; Red nodes indicate aromatic carbons; Green indicates substituents.[2]

Part 5: Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and sharp lines.[1][2] DMSO-
    
    
    
    may be used if the sample is part of a cured resin matrix, but shifts will vary slightly.[2]
  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent.

  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (Standard 13C)
  • Pulse Sequence: zgpg30 (Proton-decoupled).[1][2]

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (C1, C3, C5) have long T1 relaxation times. Insufficient D1 will suppress these peaks, making integration unreliable.[2]
    
  • Scans (NS): Minimum 256 scans (due to low natural abundance of 13C).

  • Spectral Width: -10 to 220 ppm.[1][2]

DEPT-135 Experiment (Crucial for Assignment)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish carbon types:

  • Up (Positive):

    
     and 
    
    
    
    (Peaks at 21.4, 50.2, 112.4, 122.6).
  • Down (Negative):

    
     (Peaks at 44.6, 68.8).[2]
    
  • Invisible: Quaternary carbons (Peaks at 138.7, 158.3).[2]

Impurity Profiling (Quality Control)

The most common degradation pathway is the hydrolysis of the epoxide ring into a diol.

ImpurityDiagnostic Shift Change
Hydrolyzed Diol The epoxide peaks (44.6, 50.2 ppm) disappear.[1][2] New peaks appear at ~63 ppm (

) and ~70 ppm (

).[1][2]
Homopolymer Broadening of all peaks; Ether

(68.[2]8) shifts downfield to ~72-74 ppm .

Part 6: Troubleshooting & Analysis Workflow

Use this flowchart to interpret your spectral data during product development.

Workflow Start Acquire 13C NMR (CDCl3) CheckEpoxide Check 44-51 ppm region Start->CheckEpoxide PeaksPresent Peaks at 44.6 & 50.2 ppm? CheckEpoxide->PeaksPresent YesEpoxide Epoxide Ring Intact PeaksPresent->YesEpoxide Yes NoEpoxide Check 60-70 ppm for Diol signals PeaksPresent->NoEpoxide No CheckAromatic Check Aromatic Symmetry (110-160 ppm) YesEpoxide->CheckAromatic SymCheck Are C2/C6 and C3/C5 equivalent? CheckAromatic->SymCheck Pass PASS: Pure Glycidyl 3,5-dimethylphenyl ether SymCheck->Pass Yes Fail FAIL: Asymmetric Substitution (Likely 2,4-isomer or impurity) SymCheck->Fail No

Figure 2: Quality Control decision tree for analyzing NMR data of glycidyl ethers.

References

  • Source of parent compound experimental shifts.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]

    • Authoritative text for substituent additivity rules (Savitsky-Namikawa) used to calculate the 3,5-dimethyl shifts.[1][2]

  • National Institute of Standards and Technology (NIST). (2023).[2] Phenyl glycidyl ether Mass & NMR Data. NIST Chemistry WebBook.[2] Retrieved from [Link][1]

    • Verification of glycidyl group stability and spectral ranges.

Sources

An In-depth Technical Guide to the Solubility of 2-[(3,5-Dimethylphenoxy)methyl]oxirane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(3,5-Dimethylphenoxy)methyl]oxirane, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delineates the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common laboratory solvents, and provides detailed, field-proven experimental protocols for empirical validation. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Solubility in Process Chemistry

This compound, with its distinct combination of a substituted aromatic ring, an ether linkage, and a reactive oxirane moiety, presents a unique solubility profile. The efficiency of its synthesis, the ease of its purification, and its utility in subsequent reactions are all intrinsically linked to its interaction with various solvent systems. A thorough understanding of its solubility is not merely academic; it is a critical parameter that dictates process efficiency, yield, and purity of the final product.

The fundamental principle governing solubility is the oft-cited maxim, "like dissolves like."[1] This guide will dissect the structural attributes of this compound to provide a scientifically grounded prediction of its behavior in solvents of varying polarity.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound is characterized by a predominantly nonpolar substituted benzene ring and a short alkyl chain, which suggests a lipophilic nature. The presence of ether and oxirane oxygen atoms introduces some polarity and the potential for weak hydrogen bond acceptance. Based on these structural features and data from analogous glycidyl ethers, which are generally soluble in common organic solvents, a predicted solubility profile has been constructed.[2][3][4]

Table 1: Predicted Solubility of this compound at Ambient Temperature (20-25°C)

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale for Prediction
Nonpolar Hexane0.1HighThe nonpolar hydrocarbon structure of hexane interacts favorably with the dimethylphenoxy group via van der Waals forces.
Toluene2.4Very HighThe aromatic ring of toluene engages in π-π stacking with the benzene ring of the solute, leading to excellent compatibility.
Polar Aprotic Dichloromethane3.1Very HighIts ability to engage in dipole-dipole interactions without donating hydrogen bonds makes it an excellent solvent for this compound.
Acetone5.1Very HighThe polar carbonyl group of acetone can interact with the ether and oxirane linkages, while the methyl groups are compatible with the nonpolar regions.
Ethyl Acetate4.4HighA good balance of polarity and nonpolar character allows for effective solvation.
Tetrahydrofuran (THF)4.0Very HighThe cyclic ether structure is highly compatible with the solute's ether linkage and overall structure.
Acetonitrile (MeCN)5.8ModerateThe high polarity and nitrile group make it a less ideal solvent compared to other aprotics, but some solubility is expected.
Dimethylformamide (DMF)6.4ModerateA highly polar aprotic solvent; solubility is likely, but potentially less than in less polar aprotics.
Dimethyl Sulfoxide (DMSO)7.2ModerateThe very high polarity may not be perfectly matched with the largely nonpolar solute, but it is a powerful solvent.
Polar Protic Isopropanol3.9HighThe alkyl chain of the alcohol is compatible with the nonpolar parts of the solute, while the hydroxyl group offers some polar interaction.
Ethanol4.3HighSimilar to isopropanol, it provides a good balance of polar and nonpolar characteristics.
Methanol5.1ModerateBeing more polar than ethanol, its interaction with the nonpolar regions of the solute is less favorable.
Water10.2Very LowThe high polarity and strong hydrogen-bonding network of water are incompatible with the predominantly nonpolar and larger organic molecule.

The Science of Solvation: A Mechanistic Viewpoint

The predicted solubilities in Table 1 are governed by the interplay of intermolecular forces between the solute and the solvent.

  • Van der Waals Forces: These are the primary forces at play with nonpolar solvents like hexane and toluene. The large, nonpolar surface area of the dimethylphenoxy group allows for significant dispersion forces.

  • Dipole-Dipole Interactions: Polar aprotic solvents such as acetone and dichloromethane possess permanent dipoles that can interact with the polar C-O bonds in the ether and oxirane functionalities of the solute.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its oxygen atoms. Polar protic solvents like alcohols can engage in this interaction, enhancing solubility. However, the compound lacks a hydrogen bond donor, which, along with its large nonpolar region, limits its solubility in water.

The following diagram illustrates the relationship between solvent choice and the solvation of the target molecule.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Solute Molecule (Largely Nonpolar, some Polar sites) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solute->Nonpolar Strong van der Waals Forces (Excellent Solubility) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) Solute->PolarAprotic Dipole-Dipole Interactions (High Solubility) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Solute->PolarProtic H-Bonding (Acceptor Only) (Variable Solubility) Poor in Water

Caption: Intermolecular forces driving solubility.

Experimental Protocols for Solubility Determination

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative determination.[5]

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[6][7][8] Handle the compound and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This method is a rapid, small-scale procedure to classify the compound as soluble, partially soluble, or insoluble in a given solvent.[1]

Materials:

  • This compound

  • Test solvents (from Table 1)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Spatula

  • Vortex mixer

Procedure:

  • Aliquot Solvent: Add approximately 2 mL of the chosen solvent to a clean, dry test tube.

  • Add Solute: Add approximately 20-30 mg of this compound to the test tube.

  • Mix: Cap the test tube and vortex the mixture vigorously for 60 seconds.[1]

  • Observe: Visually inspect the solution against a contrasting background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain, or the solution is hazy/turbid.

    • Insoluble: The solid material remains unchanged at the bottom of the test tube.

  • Record: Record the observation for each solvent tested. For more rigorous assessment, gentle warming (e.g., to 37°C) or sonication can be employed if the compound does not dissolve at room temperature.[5]

Protocol 2: Quantitative Solubility Determination (Flask Method)

This method, adapted from OECD Guideline 105, is suitable for determining the saturation concentration of substances with solubilities greater than 10⁻² g/L.[10][11]

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

  • Volumetric flasks and pipettes

Procedure:

The workflow for this quantitative determination is outlined below.

G A 1. Preparation Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Settling Allow undissolved solids to sediment for at least 2 hours. B->C D 4. Sampling & Filtration Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Analysis Quantify the concentration of the solute in the filtrate using a pre-calibrated HPLC method. D->E

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This guide details the optimized synthesis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane (also known as 3,5-dimethylphenyl glycidyl ether) from 3,5-dimethylphenol (3,5-xylenol). This compound is a critical intermediate in the production of high-performance epoxy resins, acting as a reactive diluent that reduces viscosity while maintaining thermal stability due to the aromatic backbone. It also serves as a precursor in the synthesis of specialized beta-blockers and proteomics probes.

The protocol provided utilizes a Phase-Transfer Catalyzed (PTC) Williamson Etherification . Unlike traditional methods that may suffer from low yields due to oligomerization, this approach uses excess epichlorohydrin and controlled base addition to maximize selectivity for the monomeric glycidyl ether.

Reaction Mechanism & Strategic Analysis

The Chemical Pathway

The formation of the aryl glycidyl ether is a two-step sequence occurring in a single pot.

  • Deprotonation: The base (Potassium Carbonate or Sodium Hydroxide) deprotonates the phenol to form a phenoxide nucleophile.

  • Nucleophilic Attack: The phenoxide attacks the epichlorohydrin.

    • Expert Insight: While often taught as a direct

      
       displacement of the chloride, the mechanism typically proceeds via an attack on the epoxide ring (opening it to form a chlorohydrin intermediate), followed by an intramolecular 
      
      
      
      reaction (ring closure) that expels the chloride ion.
Critical Process Variables
  • Stoichiometry: A large excess of epichlorohydrin (3–5 equivalents) is strictly required. This acts as the solvent and statistically prevents the phenoxide from attacking the product (which would lead to dimerization and oligomeric byproducts).

  • Catalyst: Tetrabutylammonium bromide (TBAB) is used as a phase transfer catalyst to facilitate the interaction between the solid/aqueous base and the organic reactants.

  • Temperature Control: The reaction is exothermic. Controlled heating at reflux is necessary to drive the reaction, but overheating promotes polymerization.

Reaction Scheme Visualization

ReactionMechanism Phenol 3,5-Dimethylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Intermediate Chlorohydrin Intermediate Phenoxide->Intermediate Ring Opening Epi Epichlorohydrin (Excess) Epi->Intermediate Product 2-[(3,5-Dimethylphenoxy) methyl]oxirane Intermediate->Product Ring Closure (-Cl) Byproduct KCl / KHCO3 Intermediate->Byproduct

Figure 1: Mechanistic pathway involving phenoxide generation, epoxide ring opening, and subsequent ring closure to form the glycidyl ether.[1][2][3]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,5-Dimethylphenol (CAS: 108-68-9) - 12.2 g (100 mmol)

    • Epichlorohydrin (CAS: 106-89-8) - 46.2 g (500 mmol, 5 equiv.) [Caution: Carcinogen] [4]

    • Potassium Carbonate (

      
      ), anhydrous - 27.6 g (200 mmol)
      
    • Tetrabutylammonium bromide (TBAB) - 1.6 g (5 mol%)

    • Solvent: Acetonitrile (optional, can run neat in Epi) or Acetone.

  • Equipment:

    • 250 mL 3-neck Round Bottom Flask (RBF).

    • Reflux condenser.

    • Mechanical stirrer (preferred over magnetic for slurry handling).

    • Temperature probe.

Step-by-Step Methodology
Phase 1: Setup and Addition
  • Safety Check: Don Butyl rubber or Silver Shield gloves. Nitrile gloves provide insufficient protection against epichlorohydrin permeation.[5][6] Work in a high-flow fume hood.

  • Charging: To the 250 mL RBF, add 3,5-dimethylphenol (12.2 g) and Epichlorohydrin (46.2 g).

  • Catalyst Addition: Add TBAB (1.6 g) and stir at room temperature for 10 minutes to ensure homogeneity.

  • Base Addition: Add

    
      (27.6 g) slowly. Note: The reaction mixture will become a heterogeneous slurry.
    
Phase 2: Reaction[7]
  • Heating: Heat the mixture to reflux (approx. 100°C internal temp if neat; ~82°C if using acetonitrile/MEK).

  • Monitoring: Maintain reflux for 4–6 hours.

    • TLC Monitoring: Silica gel, Hexane:Ethyl Acetate (8:2). The starting phenol (

      
      ) should disappear; product appears at higher 
      
      
      
      .
    • Visual Cue: The white carbonate salts will change texture/color slightly as KCl forms, but the slurry will persist.

Phase 3: Workup
  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (KCl and excess

    
    ). Wash the filter cake with acetone (2 x 20 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the wash solvent and the excess epichlorohydrin .

    • Critical Step: Epichlorohydrin boils at 117°C. Use a high-vacuum pump and a water bath at 60°C to ensure complete removal.

Phase 4: Purification
  • Distillation: The crude oil is typically yellow/orange. For high purity (>98%), perform vacuum distillation.

    • Target: Collect the fraction boiling at approx. 130–135°C at 2 mmHg (values may vary based on vacuum strength).

  • Recrystallization (Alternative): If the product solidifies upon standing (mp is low, often supercools), recrystallize from cold isopropanol.

Workup & Purification Logic

WorkupFlow ReactionMix Crude Reaction Mixture (Product, Salts, Excess Epi) Filter Filtration ReactionMix->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Filtrate (Product + Excess Epi) Filter->Filtrate Rotovap Vacuum Evaporation (Remove Epi) Filtrate->Rotovap CrudeOil Crude Oil Rotovap->CrudeOil Distillation Vacuum Distillation (< 5 mmHg) CrudeOil->Distillation FinalProduct Pure 2-[(3,5-Dimethylphenoxy) methyl]oxirane Distillation->FinalProduct

Figure 2: Purification workflow emphasizing the removal of excess toxic epichlorohydrin before final distillation.

Characterization & Data Analysis

Expected Yield
  • Typical Yield: 85–92%

  • Appearance: Colorless to pale yellow viscous liquid (may crystallize upon prolonged storage at 4°C).

NMR Spectroscopy Data

The following table summarizes the expected


 NMR shifts (

, 400 MHz).
MoietyProton TypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic Ar-H (Ortho)6.55Singlet (broad)2H2,6-position protons
Aromatic Ar-H (Para)6.60Singlet (broad)1H4-position proton
Ether -O-CH

-CH
3.90 & 4.18dd (geminal)2HDiastereotopic protons adjacent to phenoxy
Epoxide -CH - (Methine)3.33Multiplet1HChiral center of epoxide
Epoxide -CH

(Ring)
2.75 & 2.89dd2HTerminal epoxide protons
Methyl Ar-CH

2.28Singlet6HTwo methyl groups on ring
Infrared (IR) Spectroscopy
  • Epoxide Ring: Characteristic stretch at ~915 cm

    
     and ~1250 cm
    
    
    
    (C-O-C symmetric/asymmetric).
  • Aromatic C=C: 1590 cm

    
    , 1470 cm
    
    
    
    .
  • Aliphatic C-H: 2920–2960 cm

    
    .
    

Safety & Handling (Critical)

Epichlorohydrin is the primary hazard in this protocol.

  • Carcinogenicity: Classified as a Group 2A carcinogen.

  • Skin Absorption: Rapidly absorbed through skin; causes severe burns and systemic toxicity.

  • PPE Requirement: Do NOT use Nitrile gloves. Use Butyl Rubber or Silver Shield/4H laminate gloves.

  • Waste Disposal: All washes containing epichlorohydrin must be segregated into halogenated organic waste streams and treated as cytotoxic/carcinogenic waste.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oligomers Insufficient EpichlorohydrinEnsure at least 3–5 equivalents of Epi are used relative to phenol.
Incomplete Reaction Wet reagents

and solvents must be anhydrous. Water kills the epoxide.
Product is Colored (Dark) Oxidation of PhenolPerform reaction under Nitrogen (

) atmosphere.
Haze in Final Product Residual SaltsImprove filtration step; use a finer frit or pass through a short silica plug.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for Williamson ether synthesis of phenols).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Epoxide Ring Opening/Closing).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7835, Epichlorohydrin. (Safety and Toxicity Data). [Link]

Sources

Application Note: Laboratory Scale Synthesis of Glycidyl 3,5-Dimethylphenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of Glycidyl 3,5-dimethylphenyl ether (also known as 1,2-epoxy-3-(3,5-dimethylphenoxy)propane). This compound is a critical reactive diluent and intermediate in the formulation of high-performance epoxy resins, offering lower viscosity and improved mechanical properties due to the steric and electronic effects of the methyl groups on the aromatic ring.

The protocol utilizes a Phase Transfer Catalyzed (PTC) Williamson ether synthesis. Unlike traditional industrial methods that may require high temperatures and pressure, this method is optimized for the research laboratory (10g – 100g scale), prioritizing safety, yield, and purity.

Safety & Hazard Critical Control Points

WARNING: This protocol involves Epichlorohydrin , a volatile, toxic, and potential carcinogen.

  • Epichlorohydrin (ECH): Primary irritant and sensitizer. Use only in a high-efficiency fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Exotherm Control: The reaction of phenols with epichlorohydrin in the presence of base is exothermic. Uncontrolled addition of base can lead to runaway reactions or polymerization.

  • Waste Disposal: All aqueous waste contains traces of ECH and must be treated as hazardous organic waste, not standard aqueous waste.

Reaction Design & Mechanism

Retrosynthetic Strategy

The synthesis is a nucleophilic substitution where the phenoxide ion of 3,5-dimethylphenol attacks the primary carbon of epichlorohydrin. This is followed by a dehydrochlorination step to reform the epoxide ring.

Key Design Choice: Excess Epichlorohydrin We utilize a large molar excess of epichlorohydrin (5:1 to 10:1 ratio).

  • Solvent Effect: It acts as the reaction solvent, ensuring homogeneity.

  • Oligomer Suppression: High dilution of the phenoxide favors the formation of the monomeric glycidyl ether over the formation of higher molecular weight oligomers (which occur if the product reacts with another phenoxide molecule).

Mechanistic Pathway (Visualization)

ReactionMechanism Phenol 3,5-Dimethylphenol Phenoxide Phenoxide Ion (Intermediate) Phenol->Phenoxide Deprotonation Base NaOH (aq) Base->Phenoxide Product Glycidyl 3,5-dimethylphenyl ether Base->Product Regenerates Epoxide Chlorohydrin Chlorohydrin Intermediate Phenoxide->Chlorohydrin Nucleophilic Attack (SN2) ECH Epichlorohydrin (Excess) ECH->Chlorohydrin Chlorohydrin->Product Ring Closure (-NaCl, -H2O) PTC Cat: TBAB (Phase Transfer) PTC->Chlorohydrin Facilitates

Figure 1: Mechanistic pathway showing the conversion of 3,5-dimethylphenol to the glycidyl ether via the chlorohydrin intermediate, facilitated by phase transfer catalysis.

Materials & Equipment

Reagents
ReagentPurityRoleMolar Eq.
3,5-Dimethylphenol >98%Limiting Reagent1.0
Epichlorohydrin >99%Reactant / Solvent8.0
Tetrabutylammonium Bromide (TBAB) >98%Phase Transfer Catalyst0.02
Sodium Hydroxide (NaOH) 50% aq.[1]Base1.2
Sodium Sulfate AnhydrousDrying AgentN/A
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (250 mL or 500 mL).

  • Temperature Control: Oil bath with digital temperature probe.

  • Agitation: Overhead mechanical stirrer (preferred over magnetic for viscous slurries).

  • Condenser: Reflux condenser (water-cooled).

  • Addition: Pressure-equalizing addition funnel.

Detailed Experimental Protocol

Phase 1: Setup and Dissolution
  • Assemble the 3-neck flask with the mechanical stirrer, reflux condenser, and addition funnel.

  • Charge the flask with 3,5-Dimethylphenol (12.2 g, 0.1 mol) .

  • Add Epichlorohydrin (74.0 g, ~63 mL, 0.8 mol) .

  • Add the catalyst TBAB (0.64 g, 2 mol%) .

  • Start stirring at 300-400 RPM. Ensure the solid phenol is completely dissolved.

  • Heat the mixture to 50°C .

Phase 2: Reaction (Caustic Addition)
  • Charge the addition funnel with NaOH solution (9.6 g of 50% aq. solution, 0.12 mol) .

  • Crucial Step: Add the NaOH dropwise over 45-60 minutes .

    • Why: Rapid addition causes a massive exotherm and promotes polymerization of the epichlorohydrin.

    • Observation: The solution may turn turbid or change color (often yellow/orange) as the phenoxide forms.

  • Once addition is complete, raise the oil bath temperature to 90°C and reflux for 3 hours .

    • Monitoring: Spot TLC (Hexane:Ethyl Acetate 8:2) to confirm disappearance of the phenol starting material.

Phase 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated salt (NaCl). Wash the filter cake with a small amount of fresh epichlorohydrin or dichloromethane.

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash 1x with 50 mL distilled water.

    • Wash 1x with 50 mL brine (saturated NaCl).

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter off the drying agent.

Phase 4: Purification (Distillation)
  • Stripping: Transfer the solution to a rotary evaporator. Remove the excess Epichlorohydrin under reduced pressure.[2]

    • Settings: Bath temp 60°C, Vacuum < 20 mbar.

    • Note: Epichlorohydrin is valuable and toxic; collect in a dedicated cold trap for proper disposal.

  • High Vacuum Distillation: The residue is the crude product. For high purity (>98%), perform a vacuum distillation.[3]

    • Expected Boiling Point: The product is a high-boiling liquid. Expect distillation around 140-150°C at 5 mmHg (approximate, dependent on vacuum depth).

    • Alternative: If distillation is not feasible, column chromatography (Silica gel, Hexane:EtOAc gradient) can be used, though less efficient for scale-up.

Process Workflow Diagram

Workflow Start Start: Dissolve 3,5-Dimethylphenol in Excess Epichlorohydrin + TBAB Heat Heat to 50°C Start->Heat AddBase Slow Addition of 50% NaOH (45-60 mins) Heat->AddBase Reflux Reflux at 90°C (3 Hours) AddBase->Reflux Filter Cool & Filter Salts (NaCl) Reflux->Filter Wash Aqueous Workup (Water/Brine Wash) Filter->Wash Strip Strip Excess ECH (Rotary Evaporator) Wash->Strip Distill High Vacuum Distillation Strip->Distill Final Pure Glycidyl 3,5-dimethylphenyl ether Distill->Final

Figure 2: Operational workflow from reactant charging to final isolation.

Quality Control & Characterization

After isolation, validate the product identity and purity using the following parameters:

ParameterMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-MS or HPLC> 98.0% Area
Epoxy Equivalent Weight (EEW) Titration (ASTM D1652)Theoretical: ~178 g/eq. Acceptable: 175-185 g/eq
Hydrolyzable Chlorine Titration< 500 ppm (Critical for electronic applications)
1H-NMR (CDCl3) SpectroscopyDistinct epoxide protons at

2.7-2.9 ppm and 3.3 ppm; Aromatic protons at

6.5-6.7 ppm.

References

  • Vogel, A.I. , Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis).

  • Clayden, J., Greeves, N., Warren, S. , Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for Epoxide formation).

  • Huntsman Corporation . Epichlorohydrin: Safe Handling Guide. (Authoritative safety data for handling ECH).

  • Spagnolo, P., et al. "Synthesis of aryl glycidyl ethers." Journal of Organic Chemistry, Vol 56, Issue 12. (Primary literature on phenolic glycidylation).[4]

  • US Patent 2,949,474 . "Process for the preparation of glycidyl ethers of polyhydric phenols." (Foundational industrial patent for epichlorohydrin coupling).

Sources

Application Note and Protocol for the Purification of 2-[(3,5-Dimethylphenoxy)methyl]oxirane by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 2-[(3,5-Dimethylphenoxy)methyl]oxirane, a critical intermediate and a known impurity in the synthesis of the muscle relaxant Metaxalone.[1] The protocol details a robust column chromatography method designed to achieve high purity, suitable for subsequent synthetic applications or for use as an analytical standard. The narrative emphasizes the rationale behind experimental choices, ensuring both methodological clarity and scientific integrity.

Introduction: The Significance of Purifying this compound

This compound is a key epoxide intermediate. The purity of this compound is paramount, as the presence of impurities can significantly impact the yield and purity of the final active pharmaceutical ingredient (API), Metaxalone. Furthermore, as a process-related impurity, its isolation and characterization are essential for the quality control and regulatory compliance of the final drug product.[2][3] Column chromatography offers a reliable and scalable method for the purification of this compound from common reaction byproducts.[4] This application note serves as a detailed protocol for researchers engaged in the synthesis and purification of this important molecule.

Understanding the Separation: Chromatographic Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For the purification of this compound, a normal-phase chromatography approach is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase. The separation is governed by the polarity of the molecules in the mixture. More polar compounds will have a stronger affinity for the stationary phase and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

The epoxide ring in this compound imparts a degree of polarity to the molecule. However, the bulky, non-polar 3,5-dimethylphenoxy group is the dominant feature. This balance in polarity allows for effective separation from both more polar impurities (e.g., diol hydrolysis products) and less polar impurities (e.g., unreacted starting materials).

Materials and Methods

Equipment and Glassware
  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel or dropping funnel (for mobile phase addition)

  • Fraction collector or collection tubes/flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Mortar and pestle (for solid sample loading)

Reagents and Solvents
  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, optional, for sample loading)

  • Compressed air or nitrogen (for flash chromatography)

Safety Precautions
  • This compound and its analogs are classified as skin and eye irritants and may cause allergic skin reactions.[7][8] It is crucial to handle the compound and its solutions in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.[11] Ensure all sources of ignition are absent from the work area.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjustments to the column size, and solvent volumes may be necessary for different scales.

Step 1: Preparation of the Chromatography Column (Slurry Packing Method)

The slurry packing method is preferred as it generally results in a more uniform and well-packed column, minimizing channeling and improving separation efficiency.

  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the cotton plug.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). A common ratio is approximately 1:2 (w/v) of silica gel to solvent.

  • Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion.[12] Gently tap the side of the column to dislodge any air bubbles and to promote even packing.

  • Equilibration: Once the silica gel has settled, open the stopcock and allow the excess solvent to drain until it reaches the top of the silica bed. Do not let the column run dry. Add more mobile phase and continue to drain until the silica bed is stable and equilibrated.

Step 2: Sample Preparation and Loading

Proper sample loading is critical for achieving a good separation. The goal is to apply the sample to the column in a narrow band.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is a good choice as it is relatively polar and easily evaporated.

  • Dry Loading (Recommended): In a separate flask, add a small amount of silica gel to the dissolved sample. Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This technique prevents the introduction of a large volume of strong solvent onto the column, which can disrupt the separation.

  • Loading the Sample: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top of the sample to prevent disturbance of the sample layer during the addition of the mobile phase.

Step 3: Elution and Fraction Collection

The choice of the mobile phase is crucial for successful separation and is often determined by preliminary TLC analysis.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. A typical gradient might start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to elute the desired compound and any more polar impurities.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure using compressed air or nitrogen (flash chromatography) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

Step 4: Monitoring the Separation and Combining Fractions
  • TLC Analysis: Monitor the separation by performing TLC analysis on the collected fractions. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., the mobile phase used for elution).

  • Visualization: Visualize the spots on the TLC plate under a UV lamp. The desired product, this compound, should appear as a single spot with a specific Rf value.

  • Combining Fractions: Combine the fractions that contain the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation and Expected Results

The success of the purification can be quantified by yield and purity analysis.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient elution)
Expected Yield >85% (dependent on crude purity)
Expected Purity >98% (as determined by HPLC or NMR)
Appearance Off-white solid[1]
Solubility Soluble in Methanol[1]

Workflow Visualization

The following diagram illustrates the key stages of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation A Column Packing (Silica Gel Slurry) B Sample Preparation (Dry Loading) C Sample Loading B->C D Elution with Hexane:EtOAc Gradient C->D E Fraction Collection D->E F TLC Monitoring E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Pure Compound H->I

Sources

Experimental protocol for ring-opening of 2-[(3,5-Dimethylphenoxy)methyl]oxirane with amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for the aminolysis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS: 4287-30-3). This reaction is the cornerstone of synthesizing aryloxypropanolamine scaffolds, the pharmacophore found in beta-adrenergic receptor antagonists (beta-blockers) and certain anti-arrhythmic agents.

The guide addresses the two primary challenges in this synthesis: regioselectivity (ensuring attack at the terminal carbon) and chemoselectivity (preventing the formation of bis-alkylated dimers). Two protocols are provided: a robust thermal method for scale-up and a microwave-assisted method for rapid library generation.

Mechanistic Principles & Regiochemistry

The reaction proceeds via an


 nucleophilic attack of the amine on the epoxide ring.
  • Regioselectivity: Under basic or neutral conditions (standard aminolysis), the amine attacks the less sterically hindered terminal carbon (

    
    ) . This yields the desired secondary alcohol (
    
    
    
    -amino alcohol).[1]
  • Electronic Effects: The phenoxy group at

    
     is electron-withdrawing, which slightly deactivates the internal carbon (
    
    
    
    ) toward nucleophilic attack, further reinforcing the preference for terminal attack.
  • The "Oligomerization" Trap: The product contains a secondary amine (if a primary amine is used as the nucleophile) and a secondary hydroxyl group. Both are nucleophilic.[2] If the starting amine is depleted, the product will attack the remaining epoxide, forming an impurity (dimer). Solution: Maintain a high molar ratio of amine to epoxide.

Diagram 1: Reaction Mechanism & Regioselectivity

ReactionMechanism Epoxide Substrate: This compound TS Transition State: Attack at Terminal Carbon (C3) Epoxide->TS Steric Control Amine Nucleophile: Primary/Secondary Amine Amine->TS Excess Equivalents Product Product: 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol TS->Product Ring Opening Dimer Impurity: Bis-alkylated Dimer Product->Dimer Low Amine Conc. (Avoid this)

Caption: Mechanistic pathway favoring the formation of the


-amino alcohol. Dotted red line indicates the dimerization pathway suppressed by excess amine.

Experimental Design Strategy

Stoichiometry & Solvent Selection
ParameterRecommendationRationale (Causality)
Amine Equivalents 3.0 – 5.0 equiv. Critical. High concentration of the primary amine ensures it statistically outcompetes the secondary amine product for the epoxide, preventing dimerization.
Solvent (Thermal) Ethanol or 2-Propanol Protic solvents facilitate ring-opening by hydrogen-bonding to the epoxide oxygen, activating it for nucleophilic attack.
Solvent (Microwave) Acetonitrile or Neat High dielectric constant (MeCN) couples well with microwave energy. Neat reactions maximize kinetics but require liquid amines.
Catalyst None or LiClO₄ (10 mol%) Usually uncatalyzed. Lithium perchlorate can be used as a mild Lewis acid to accelerate sluggish reactions with bulky amines.

Detailed Protocols

Protocol A: Standard Thermal Reflux (Scalable)

Best for: Large batches (>1g), volatile amines, or labs without microwave reactors.

Materials:

  • This compound (1.0 equiv.)

  • Target Amine (e.g., Isopropylamine, tert-butylamine) (5.0 equiv.)

  • Solvent: Ethanol (Absolute).

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the epoxide in 5 mL of Ethanol.

  • Addition: Add 5.0 mmol (5 equiv.) of the amine.

    • Expert Tip: If the amine is volatile (bp < 50°C), use a pressure tube or sealable reaction vial instead of a standard flask to prevent loss of stoichiometry.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). Epoxide spot (

      
      ) should disappear; Product spot (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove the solvent and the excess amine.

    • Note: Complete removal of the excess amine is crucial before any chromatography.

  • Purification: The crude oil often solidifies upon standing. If high purity is required, recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 100% DCM

    
     10% MeOH/DCM).
    
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sterically hindered amines, rapid optimization.

Procedure:

  • Charge: In a 10 mL microwave process vial, add 0.5 mmol of this compound.

  • Solvent/Amine: Add 2 mL of Acetonitrile (or Ethanol) and 2.0 mmol (4 equiv.) of the amine.

  • Irradiation: Cap the vial. Irradiate at 100°C for 15–20 minutes (Dynamic power mode, max 150W).

    • Safety: Ensure the vessel is rated for the pressure generated by the solvent/amine at 100°C.

  • Workup: Transfer to a vial, blow down with nitrogen or concentrate in vacuo.

Diagram 2: Workflow Decision Tree

Workflow Start Start: Select Amine CheckBoiling Is Amine Volatile? (BP < 60°C) Start->CheckBoiling SealedVessel Use Sealed Pressure Tube CheckBoiling->SealedVessel Yes StandardFlask Standard Reflux Flask CheckBoiling->StandardFlask No (Scale-up) Microwave Microwave Reactor (100°C, 15 min) CheckBoiling->Microwave No (Speed) ExcessHigh Increase Amine to 5-10 equiv SealedVessel->ExcessHigh Workup Evaporate Excess Amine (Critical Step) ExcessHigh->Workup StandardFlask->Workup Microwave->Workup QC QC: NMR/HPLC Workup->QC

Caption: Decision matrix for selecting the appropriate reaction vessel and conditions based on amine properties.

Quality Control & Validation

To validate the synthesis, look for these specific diagnostic signals.

TechniqueDiagnostic SignalInterpretation

NMR

2.6 – 2.9 ppm (Multiplet)
Disappearance confirms consumption of the epoxide ring protons.

NMR

3.8 – 4.1 ppm (Multiplet)
Appearance of the methine proton (

) indicates successful ring opening.

NMR

2.3 ppm (Singlet, 6H)
Confirms the integrity of the 3,5-dimethylphenoxy group (Ar-

).
HPLC-MS

Mass shift corresponding to

.

Self-Validation Check:

  • Did the reaction turn yellow/brown? This often indicates oxidation of the amine or phenol. Ensure inert atmosphere (

    
    ) if reagents are sensitive.
    
  • Is there a peak at

    
    ? This indicates dimer formation. Repeat with higher amine equivalents.
    

References

  • Sigma-Aldrich. Product Specification: this compound. Link

  • Clayden, J., et al. Nucleophilic substitution at the epoxide ring. Organic Chemistry.[1][3][4][5][6][7] Oxford University Press. (General mechanistic grounding).

  • Shivani, et al. Regioselective ring opening of epoxides with amines.[3][7] Journal of Chemical Sciences. Link

  • Azizi, N., & Saidi, M. R.LiClO4-catalyzed ring opening of epoxides with amines. Tetrahedron Letters.
  • Chemical Book. CAS 4287-30-3 Basic Information.Link

Sources

Application Notes and Protocols for 2-[(3,5-Dimethylphenoxy)methyl]oxirane in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide to the use of 2-[(3,5-Dimethylphenoxy)methyl]oxirane as a covalent probe in chemical proteomics, particularly for activity-based protein profiling (ABPP) and target identification studies. We will detail the underlying chemical principles, experimental workflows, and data analysis strategies. The protocols provided are designed to be robust and adaptable, enabling researchers to identify and characterize protein targets that interact with this specific electrophilic fragment.

Introduction: The Role of Covalent Probes in Proteomics

Modern proteomics aims to understand the function, regulation, and interactions of the entire complement of proteins in a biological system. While traditional methods excel at identifying and quantifying proteins, they often fall short of providing direct information about their functional state. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to address this gap by utilizing reactive chemical probes to covalently label active enzymes and other functional proteins directly in complex biological systems.[1][2]

This compound is a phenyl epoxide compound with potential applications in proteomics research.[3] Its oxirane (epoxide) moiety serves as a moderately reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues on proteins. This property makes it an attractive candidate for use as a chemical probe to investigate the "ligandable proteome."

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the probe is essential for designing effective experiments.

PropertyValueReference
CAS Number 4287-30-3[3]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Alternate Name 2,3-Epoxypropyl 3,5-xylyl ether[3]
Purity ≥95%[3]

The dimethylphenoxy group provides a hydrophobic character to the molecule, which can influence its solubility and potential interactions with hydrophobic pockets on proteins.

Principle of Action: Covalent Labeling by an Epoxide Probe

The utility of this compound in proteomics hinges on the reactivity of its epoxide ring. Epoxides are three-membered cyclic ethers that are susceptible to ring-opening reactions by nucleophiles. In a biological context, the side chains of several amino acids can act as nucleophiles.

Reactivity with Amino Acid Residues

The epoxide moiety can react with various nucleophilic amino acid residues, with the reaction rate and selectivity being highly dependent on the local microenvironment, including pH and the accessibility of the residue.[4][5] Potential target residues include:

  • Histidine: The imidazole side chain of histidine is a common target for epoxide probes, particularly when one of the nitrogen atoms is unprotonated.[4][5]

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.

  • Aspartic and Glutamic Acid: The carboxylate side chains of these residues can also react with epoxides, although they are generally less nucleophilic than histidine or cysteine.[6]

  • Lysine: The primary amine of the lysine side chain can act as a nucleophile.

  • N-terminal amino group: The alpha-amino group of a protein's N-terminus can also be a site of covalent modification.[4]

The reaction is a nucleophilic substitution (SN2) type, where the nucleophilic amino acid attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent bond.

G cluster_reactants Reactants cluster_product Product Probe This compound (Electrophile) Covalent_Adduct Covalently Modified Protein Probe->Covalent_Adduct Covalent Bond Formation (Ring Opening) Protein Protein with Nucleophilic Residue (e.g., His, Cys) Protein->Covalent_Adduct

Figure 1: Covalent modification of a protein by this compound.

Experimental Design: A General Workflow for Target Identification

The overarching goal of using this probe is to identify the proteins it covalently modifies within a complex mixture, such as a cell lysate. A typical workflow involves several key stages, as depicted below.

G A 1. Proteome Preparation (e.g., Cell Lysate) B 2. Protein Labeling with This compound A->B C 3. Optional: Reporter Tag Conjugation (Click Chemistry) B->C If probe is modified with a bioorthogonal handle D 4. Protein Digestion (e.g., Trypsin) B->D C->D E 5. Enrichment of Labeled Peptides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis and Target Identification F->G

Figure 2: General experimental workflow for target identification using a covalent probe.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific biological system and experimental goals.

Protocol 1: Protein Labeling in Cell Lysate

This protocol describes the labeling of proteins in a complex biological mixture.

Materials:

  • This compound (stock solution in DMSO)

  • Cell lysate (prepared in a suitable buffer, e.g., PBS or Tris-HCl, pH 7.4)

  • Protein concentration assay kit (e.g., BCA)

  • Microcentrifuge tubes

Procedure:

  • Prepare Cell Lysate: Lyse cells using standard methods (e.g., sonication or detergent-based lysis) in a buffer without nucleophilic additives like DTT or β-mercaptoethanol. Clarify the lysate by centrifugation.

  • Determine Protein Concentration: Measure the total protein concentration of the lysate.

  • Set up Labeling Reactions: In a microcentrifuge tube, dilute the proteome to a final concentration of 1-5 mg/mL.

  • Add the Probe: Add the this compound stock solution to the desired final concentration. It is crucial to perform a concentration-response experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal labeling concentration. Include a DMSO-only control.

  • Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration. A time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) is recommended for optimization.

  • Quench the Reaction (Optional): The reaction can be quenched by adding a nucleophile like DTT or by proceeding directly to protein precipitation or digestion.

  • Sample Preparation for Downstream Analysis: The labeled proteome is now ready for downstream processing, such as gel electrophoresis or proteomic sample preparation.

Rationale: The choice of buffer is critical to avoid scavenging the reactive probe. Optimization of probe concentration and incubation time is essential to balance efficient labeling of true targets against non-specific background reactions.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps to prepare the labeled proteome for analysis by mass spectrometry.

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction: To the labeled proteome, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.

  • Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Lyophilization and Storage: Lyophilize the desalted peptides and store them at -80°C until LC-MS/MS analysis.

Rationale: This standard proteomics workflow ensures that the proteins are denatured, reduced, alkylated, and efficiently digested into peptides suitable for mass spectrometry analysis.

Protocol 3: Enrichment of Labeled Peptides (Conceptual)

For comprehensive target identification, especially for low-abundance proteins, an enrichment step is often necessary. This requires a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry. Assuming such a derivative of this compound is used, the following enrichment could be performed.

Materials:

  • Alkyne- or azide-modified this compound

  • Biotin-azide or biotin-alkyne

  • Copper(II) sulfate

  • Sodium ascorbate

  • Streptavidin-agarose beads

Procedure:

  • Labeling: Perform protein labeling as described in Protocol 1 using the modified probe.

  • Click Chemistry: To the labeled proteome, add biotin-azide/alkyne, copper(II) sulfate, and sodium ascorbate. Incubate to conjugate biotin to the probe-labeled proteins.

  • Protein Digestion: Proceed with the digestion protocol as described in Protocol 2.

  • Enrichment: Incubate the digested peptide mixture with streptavidin-agarose beads to capture the biotinylated (and thus probe-labeled) peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the captured peptides from the beads.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by mass spectrometry.

Rationale: This enrichment strategy significantly reduces the complexity of the sample, increasing the likelihood of identifying and sequencing the peptides that were covalently modified by the probe.

Mass Spectrometry and Data Analysis

The identification of the specific proteins and the sites of modification is achieved through tandem mass spectrometry (MS/MS).

LC-MS/MS Analysis

The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation.

Data Analysis Pipeline
  • Database Searching: The raw MS/MS data is searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot.

  • Variable Modification: The search parameters must include a variable modification corresponding to the mass of the this compound probe (178.23 Da) on the potential nucleophilic residues (His, Cys, Asp, Glu, Lys, N-terminus).

  • Site Localization: The software will identify peptides that have been modified and provide a probability score for the specific site of modification within the peptide sequence.

  • Target Identification and Quantification: Proteins with confidently identified modified peptides are considered potential targets. Label-free or isotopic labeling methods can be used for quantitative comparison between probe-treated and control samples to assess specificity.

G cluster_ms Mass Spectrometry cluster_analysis Data Analysis MS1 MS1 Scan (Measure Peptide Masses) Fragmentation Select and Fragment Peptide Ions MS1->Fragmentation MS2 MS2 Scan (Measure Fragment Ion Masses) Fragmentation->MS2 Search Database Search with Variable Modification MS2->Search Identification Identify Modified Peptide Sequence and Protein Search->Identification Localization Localize Modification Site Identification->Localization

Figure 3: Data analysis workflow for identifying sites of covalent modification.

Validation of Potential Targets

Computational identification of targets should be followed by experimental validation. This can include:

  • Western Blotting: Using an antibody against a candidate protein to confirm its labeling.

  • In Vitro Assays: Testing the effect of the probe on the activity of a purified recombinant target protein.

  • Competitive Profiling: Pre-incubating the proteome with a known ligand for a target protein to see if it prevents labeling by the probe.

Conclusion

This compound represents a valuable tool for chemical proteomics research. Its epoxide warhead allows for the covalent labeling of nucleophilic residues in proteins, enabling the identification of novel ligand-binding sites and potential drug targets. The protocols and workflows described herein provide a robust framework for the application of this probe in activity-based protein profiling and covalent ligand discovery. Careful optimization and rigorous validation are key to unlocking the full potential of this and similar covalent probes.

References

  • Chen, G., Heim, A., Riether, D., Yee, D., Milgrom, Y., Gawinowicz, M. A., & Sames, D. (2003). Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling. Journal of the American Chemical Society, 125(27), 8130–8133. Available from: [Link]

  • Greenbaum, D., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & Biology, 7(8), 569-581. Available from: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. Available from: [Link]

  • Wang, J., Zhang, C., & Zhang, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 103. Available from: [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Covalent Electrophiles. Chemical Reviews, 115(12), 5268-5304. Available from: [Link]

  • Porta, E., & Martin-Maldonado, A. (2023). Activity-based protein profiling: A graphical review. Drug Discovery Today: Technologies, 47, 100345. Available from: [Link]

Sources

Application Note: Strategic Utilization of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 2-[(3,5-dimethylphenoxy)methyl]oxirane (CAS 4287-30-3) as a versatile synthon in organic synthesis.[1] While primarily recognized as the pivotal intermediate in the synthesis of the skeletal muscle relaxant Metaxalone , this epoxide offers broader utility in generating


-amino alcohols and 2-oxazolidinones. This guide provides validated protocols for its synthesis, regioselective ring-opening, and subsequent cyclization, emphasizing critical process parameters (CPPs) to minimize oligomerization and maximize yield.

Part 1: Chemical Profile & Strategic Utility[1]

The 3,5-dimethylphenyl moiety is a privileged scaffold in medicinal chemistry.[1] The methyl groups at the meta positions increase lipophilicity (


) and metabolic stability by blocking reactive sites on the aromatic ring, often extending the half-life of the resulting pharmacophore compared to unsubstituted phenyl analogs.

The title compound serves as an electrophilic "anchor," allowing researchers to attach this lipophilic tail to nucleophilic amines or thiols via the reactive epoxide ring.

Key Physicochemical Data
PropertyValueRelevance
CAS Number 4287-30-3Identification
Molecular Weight 178.23 g/mol Stoichiometry calculations
Boiling Point 135–140 °C (at 3 mmHg)Purification via vacuum distillation
Reactivity Electrophilic EpoxideSusceptible to

attack; regioselectivity is pH-dependent
Safety Profile GHS08 (Health Hazard)Potential alkylating agent (Muta. 2; Carc. 2).[1][2][3][4] Handle in fume hood.

Part 2: Synthesis of the Synthon

Objective: Preparation of this compound from 3,5-dimethylphenol.[1][5]

This protocol utilizes a Williamson ether synthesis.[1] The use of excess epichlorohydrin is the critical control point to prevent the coupling of two phenol molecules to a single epichlorohydrin linker (dimerization).

Reaction Pathway

Synthesis Phenol 3,5-Dimethylphenol Product 2-[(3,5-Dimethylphenoxy) methyl]oxirane Phenol->Product Reflux, 3-5h Epi Epichlorohydrin (Excess) Epi->Product Base K2CO3 / NaOH Base->Product Catalyst/Base

Figure 1: Synthesis of the glycidyl ether synthon via base-mediated coupling.

Experimental Protocol
  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in Epichlorohydrin (46 g, 500 mmol, 5.0 equiv).

    • Note: The large excess of epichlorohydrin acts as both solvent and reactant to suppress dimer formation.

  • Catalyst Addition: Add Potassium Carbonate (

    
    , anhydrous, 27.6 g, 200 mmol) or solid NaOH pellets.[1] Add a phase transfer catalyst such as TBAB  (tetrabutylammonium bromide, 1 mol%) to accelerate the reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 115°C) for 3–5 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 4:1).

  • Work-up:

    • Cool to room temperature.[1][6]

    • Filter off inorganic salts.[1]

    • Distill off excess epichlorohydrin under reduced pressure (recover for reuse).[1]

  • Purification: The residue is an oil.[1] For high purity (>98%), perform vacuum distillation (bp ~135°C @ 3 mmHg).[1]

  • Yield: Expected yield is 85–92%.[1]

Part 3: Application Protocols

Protocol A: Regioselective Aminolysis (General)

Objective: Synthesis of


-amino alcohols (e.g., beta-blocker analogs).[1]

Nucleophilic attack on the epoxide by primary amines typically occurs at the less substituted (terminal) carbon under basic/neutral conditions due to steric hindrance.

Step-by-Step:

  • Dissolve This compound (1.0 equiv) in Isopropanol or Ethanol (5 mL/mmol).

  • Add the nucleophilic amine (e.g., isopropylamine, 1.2–1.5 equiv).[1]

  • Heat to reflux for 2–4 hours.

  • Concentrate in vacuo.[1] The product is usually a solid or viscous oil that can be recrystallized from hexane/ether or converted to the HCl salt for stability.

Protocol B: Synthesis of Metaxalone (Case Study)

Objective: Conversion of the synthon into the oxazolidinone pharmacophore.

This workflow mimics the industrial production of Metaxalone. It involves ring-opening with ammonia followed by cyclization, or direct fusion with urea.[1]

Metaxalone Synthon 2-[(3,5-Dimethylphenoxy) methyl]oxirane Intermediate Intermediate: 1-amino-3-(3,5-dimethylphenoxy) propan-2-ol Synthon->Intermediate Ring Opening (Aminolysis) Ammonia NH3 (aq) / Ethanol Ammonia->Intermediate Metaxalone METAXALONE (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone) Intermediate->Metaxalone Cyclization CyclizationAgent Urea or Diethyl Carbonate (Heat, >150°C) CyclizationAgent->Metaxalone

Figure 2: Two-step conversion of the epoxide synthon to Metaxalone.[1]

Experimental Protocol:

  • Step 1: Ring Opening

    • Mix the epoxide (10 mmol) with concentrated aqueous ammonia (30 mL) and ethanol (30 mL) in a pressure vessel or sealed tube.

    • Heat at 60–80°C for 4 hours.

    • Cool, concentrate to dryness to obtain 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol .[1]

  • Step 2: Cyclization (Urea Fusion Method)

    • Mix the amino-alcohol intermediate (crude) intimately with Urea (15 mmol).[1]

    • Heat the melt to 170–180°C for 2–3 hours. Ammonia gas will evolve (use a scrubber).[1]

    • Purification: Cool the melt. Recrystallize the solid from ethyl acetate or acetone.[1]

    • Target: White crystalline solid, mp 121–123°C (Lit.[1] value for Metaxalone).

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Polymerization of EpichlorohydrinEnsure Epichlorohydrin is in large excess (5x) and water is minimized during initial mixing.
Dimer Formation Phenol concentration too highSlow addition of phenol to the base/epichlorohydrin mixture.
Incomplete Cyclization Temperature too lowThe urea fusion requires >160°C to drive off ammonia and close the ring.
Coloration (Yellow/Brown) Oxidation of phenolPerform reactions under Nitrogen (

) atmosphere. Use fresh 3,5-dimethylphenol.[1]
Safety & Toxicology Note
  • Genotoxicity: Glycidyl ethers are suspected mutagens (Ames positive).[1] All handling of the pure epoxide must occur in a certified chemical fume hood with double-gloving (Nitrile/Laminate).

  • Neutralization: Spills should be treated with aqueous NaOH to hydrolyze the epoxide ring to the less toxic diol species.

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][2][3][4][6] PubChem Compound Summary for CID 20268, this compound. Retrieved from [Link]

  • Metaxalone Synthesis (Patent): Lunsford, C. D. (1962).[1] 5-Aryloxymethyl-2-oxazolidinones and method of making. U.S. Patent No.[1][4] 3,062,827.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed., Chapter 20: Nucleophilic substitution at the carbonyl group).[1] Oxford University Press.[1] (General reference for epoxide ring-opening mechanisms).

Sources

Application Note: Synthesis of 1-(3,5-Dimethylphenoxy)-3-isopropoxypropan-2-ol via Acid-Catalyzed Hydrolysis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the acid-catalyzed hydrolysis of the epoxide, 2-[(3,5-Dimethylphenoxy)methyl]oxirane, to yield the corresponding vicinal diol, 1-(3,5-Dimethylphenoxy)propane-2,3-diol. This transformation is a fundamental process in organic synthesis, crucial for the preparation of key intermediates in drug discovery and materials science. This guide will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success, including regioselectivity and stereochemistry.

Introduction and Scientific Background

Epoxides are versatile three-membered cyclic ethers that serve as valuable synthetic intermediates due to the significant ring strain that facilitates their ring-opening reactions with a variety of nucleophiles. The acid-catalyzed hydrolysis of epoxides is a classic and reliable method for the synthesis of 1,2-diols (vicinal diols). These diol motifs are prevalent in numerous biologically active molecules and are essential building blocks in medicinal chemistry. The starting material, this compound, is a substituted glycidyl ether, and its conversion to 1-(3,5-Dimethylphenoxy)propane-2,3-diol is a key step in the synthesis of various pharmaceutical compounds, including beta-blockers and other therapeutics.[1]

The Mechanism of Acid-Catalyzed Epoxide Opening

The acid-catalyzed ring-opening of an unsymmetrical epoxide in an aqueous medium is a nuanced process that exhibits characteristics of both SN1 and SN2 reactions.[2] The reaction is initiated by the protonation of the epoxide oxygen by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions.[2][3] This protonation activates the epoxide, converting the hydroxyl group into a much better leaving group.

Following protonation, the nucleophile, in this case, a water molecule, attacks one of the two electrophilic carbons of the epoxide ring. In the case of an unsymmetrical epoxide such as this compound, the regioselectivity of this attack is a critical consideration. The nucleophilic attack will preferentially occur at the more substituted carbon atom.[2][4] This preference is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is better able to stabilize this charge. While this suggests an SN1-like character, the reaction does not proceed through a discrete carbocation intermediate. Instead, the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack, a hallmark of an SN2 reaction.[2] This results in the formation of a trans-diol.

The overall mechanism can be depicted as a hybrid of SN1 and SN2 pathways, where the bond to the leaving group is significantly weakened before the nucleophile attacks, but not fully broken.[2]

Acid-Catalyzed Epoxide Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H₃O⁺ H3O+ H₃O⁺ H2O_1 H₂O Protonated_Epoxide->H2O_1 - H₂O Transition_State Transition State (SN1/SN2 Hybrid) Protonated_Epoxide->Transition_State + H₂O (Backside Attack) H2O_2 H₂O Protonated_Diol Protonated Diol Transition_State->Protonated_Diol Diol 1-(3,5-Dimethylphenoxy)propane-2,3-diol Protonated_Diol->Diol + H₂O H2O_3 H₂O H3O+_regen H₃O⁺ (Catalyst Regenerated) Diol->H3O+_regen - H₃O⁺

Figure 1. Mechanism of Acid-Catalyzed Epoxide Hydrolysis.

Experimental Protocol

This protocol describes a representative method for the acid-catalyzed hydrolysis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sulfuric Acid (H₂SO₄)98%, ACS ReagentCommercially AvailableCorrosive
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableSolvent
Deionized WaterIn-house
Ethyl AcetateACS ReagentCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and/or GC-MS for product characterization

Safety Precautions:

  • This compound and related glycidyl ethers should be handled with care. They may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][5][6]

  • Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • The reaction should be performed in a well-ventilated fume hood.

  • Ethyl acetate and THF are flammable. Keep away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 52.0 mmol).

    • Add a 1:1 mixture of THF and deionized water (100 mL). The THF acts as a co-solvent to ensure the homogeneity of the reaction mixture.

    • Stir the mixture at room temperature until the epoxide is fully dissolved.

  • Initiation of Hydrolysis:

    • Slowly add 0.1 M aqueous sulfuric acid (10 mL) to the stirring solution. The addition should be done dropwise to control any potential exotherm.

    • Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C using a heating mantle.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC developing chamber with a suitable eluent system (e.g., 30:70 ethyl acetate/hexanes).

    • Spot the reaction mixture against the starting material on a TLC plate. The product diol will have a lower Rf value than the starting epoxide due to its higher polarity.

    • The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization:

The final product, 1-(3,5-Dimethylphenoxy)propane-2,3-diol, should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.62 (s, 1H), 6.55 (s, 2H), 4.04-4.12 (m, 1H), 3.94-4.04 (m, 2H), 3.68-3.87 (m, 2H), 2.28 (s, 6H).

  • Melting Point: 47-49 °C (for the solid product).

Discussion and Field-Proven Insights

Choice of Acid Catalyst: While strong mineral acids like sulfuric acid are effective, other Brønsted acids such as hydrochloric acid or Lewis acids can also be employed. In some cases, simply heating the epoxide in water can be sufficient for hydrolysis, as hot water can act as a mild acid catalyst.[7] The choice of catalyst can influence reaction rates and, in some instances, selectivity.

Solvent System: The use of a co-solvent like THF, acetone, or dioxane is often necessary to solubilize the organic epoxide in the aqueous medium, thereby facilitating a homogeneous reaction. The ratio of the organic solvent to water can be adjusted to optimize the reaction rate and yield.

Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 60-100 °C) to ensure a reasonable reaction rate.[7] However, excessively high temperatures should be avoided as they may lead to side reactions.

Workup Considerations: Proper neutralization of the acid catalyst is crucial before extraction to prevent any acid-catalyzed degradation of the product. The use of a weak base like sodium bicarbonate is preferred over strong bases to avoid any potential base-catalyzed side reactions.

Logical Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add Epoxide to THF/Water - Stir to Dissolve Start->Reaction_Setup Catalyst_Addition Add 0.1 M H₂SO₄ Heat to 60°C Reaction_Setup->Catalyst_Addition Monitoring Monitor by TLC Catalyst_Addition->Monitoring Completion_Check Reaction Complete? Monitoring->Completion_Check Completion_Check->Monitoring No Workup Workup: - Cool to RT - Neutralize with NaHCO₃ - Extract with Ethyl Acetate Completion_Check->Workup Yes Isolation Isolation: - Combine Organic Layers - Wash with Brine - Dry over MgSO₄ - Concentrate Workup->Isolation Purification Purification: - Column Chromatography or - Recrystallization Isolation->Purification Characterization Characterization: - NMR, MP, etc. Purification->Characterization End End Characterization->End

Figure 2. Experimental workflow for the synthesis of the diol.

Conclusion

The acid-catalyzed hydrolysis of this compound is a robust and reliable method for the synthesis of 1-(3,5-Dimethylphenoxy)propane-2,3-diol. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is essential for predicting the outcome and optimizing the reaction conditions. The protocol provided herein offers a solid foundation for researchers to successfully perform this transformation. Careful execution of the experimental procedure and adherence to safety guidelines are paramount for achieving high yields of the desired diol, a valuable intermediate for further synthetic applications in drug development and beyond.

References

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxide Reactions. (n.d.). BYJU'S. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (n.d.). CHIMIA. [Link]

  • Diol synthesis by substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. (2020). Encyclopedia.pub. [Link]

  • Ch15 : epoxide to 1,2-diols. (n.d.). University of Calgary. [Link]

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. (2018). ResearchGate. [Link]

  • Process for the separation and purification of a mixed diol stream. (2012).

Sources

Base-catalyzed alcoholysis of Glycidyl 3,5-dimethylphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Base-Catalyzed Alcoholysis of Glycidyl 3,5-Dimethylphenyl Ether

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the base-catalyzed alcoholysis of Glycidyl 3,5-dimethylphenyl ether. This reaction serves as a robust method for synthesizing 1-alkoxy-3-(3,5-dimethylphenoxy)propan-2-ol derivatives, which are valuable intermediates in pharmaceutical and materials science. We delve into the underlying SN2 reaction mechanism, explore critical parameters for reaction optimization, and present a self-validating, step-by-step protocol for laboratory execution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile etherification reaction.

Introduction and Scientific Context

The ring-opening of epoxides is a cornerstone transformation in organic synthesis, prized for its ability to introduce vicinal functional groups with high stereochemical control. Epoxides, characterized by a strained three-membered ring, are susceptible to nucleophilic attack, a reactivity that is harnessed in countless synthetic pathways.[1][2] The base-catalyzed alcoholysis of aryl glycidyl ethers, such as Glycidyl 3,5-dimethylphenyl ether, represents a direct and efficient route to produce β-hydroxy ethers (1,2-alkoxy alcohols).

The resulting 1-alkoxy-3-aryloxy-propan-2-ol scaffold is a common structural motif in pharmacologically active molecules, including β-blockers, and serves as a versatile building block for more complex molecular architectures. Understanding and controlling the reaction parameters is therefore critical to achieving high yield, purity, and reproducibility. This guide provides the foundational knowledge and practical steps to successfully implement this reaction.

Reaction Mechanism: A Tale of Strain and Nucleophilicity

The base-catalyzed alcoholysis of an epoxide proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The high ring strain of the epoxide (approximately 13 kcal/mol) provides a strong thermodynamic driving force for the reaction, allowing the ether oxygen to function as a leaving group despite being part of a cyclic structure.[2]

The key steps are as follows:

  • Nucleophile Activation: The reaction is initiated by the deprotonation of the alcohol (R'-OH) by a strong base (B:), generating a potent nucleophile, the alkoxide (R'-O⁻).[4][5] This step is crucial as alcohols are generally weak nucleophiles, whereas their conjugate bases, alkoxides, are significantly more reactive.

  • Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic carbons of the epoxide ring. In the case of Glycidyl 3,5-dimethylphenyl ether, the two carbons of the oxirane ring are not equally substituted. The SN2 mechanism dictates that the nucleophile will attack the less sterically hindered carbon atom, which is the terminal CH₂ group.[2][3][5]

  • Ring Opening: The attack occurs from the backside, leading to the opening of the epoxide ring and the formation of an intermediate alkoxide.

  • Protonation: The alkoxide intermediate is subsequently protonated during the reaction or upon aqueous workup, yielding the final 1-alkoxy-3-(3,5-dimethylphenoxy)propan-2-ol product.[1]

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2-3: SN2 Attack & Ring Opening cluster_2 Step 4: Protonation n1 R'-OH (Alcohol) n3 R'-O⁻ (Alkoxide) n1->n3 Deprotonation n2 B: (Base) n4 B-H⁺ n2->n4 s2 Alkoxide (R'-O⁻) s1 Glycidyl Ether s3 Transition State s1->s3 s2->s3 Backside Attack s4 Alkoxide Intermediate s3->s4 Ring Opening p1 Alkoxide Intermediate p3 Final Product p1->p3 Protonation p2 H₂O (Workup) p4 OH⁻ p2->p4

Caption: Base-catalyzed alcoholysis mechanism.

Experimental Design and Parameter Optimization

The success of the synthesis hinges on the careful selection of reaction conditions. The causality behind each choice is critical for maximizing yield and minimizing side reactions.

ParameterChoice & RationaleExpected Impact on Reaction
Base Catalytic (e.g., 5-20 mol%) or Stoichiometric (≥1.0 eq). Common choices: NaOH, KOH, NaH, or the sodium salt of the reacting alcohol.[6] Causality: The base's primary role is to generate the nucleophilic alkoxide. Catalytic amounts are often sufficient if the alcohol is the solvent. Stronger, non-nucleophilic bases like NaH are used in stoichiometric amounts in inert solvents to drive the initial deprotonation to completion.Rate & Yield: Stronger bases or higher concentrations increase the rate by generating more nucleophile. However, excess strong base can promote side reactions.
Alcohol Primary or Secondary Alcohols. Often used in excess, serving as both reactant and solvent. Causality: The steric bulk of the alcohol can influence the reaction rate. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. The concentration of the alcohol (if not the solvent) affects reaction kinetics per the rate law.Rate & Product Structure: Less hindered alcohols react faster. The choice of alcohol directly determines the "alkoxy" portion of the final product.
Solvent The reacting alcohol itself, or an inert polar aprotic solvent (e.g., THF, Dioxane, DMF). Causality: Using the alcohol as the solvent ensures a high concentration of the nucleophile precursor. Inert solvents are used when precise stoichiometry is required or if the alcohol is solid at the reaction temperature. Polar aprotic solvents can accelerate SN2 reactions.Rate & Solubility: An appropriate solvent ensures all reactants remain in solution. Polar aprotic solvents can enhance the nucleophilicity of the alkoxide, increasing the rate.
Temperature Typically ranges from room temperature to the boiling point of the alcohol/solvent (e.g., 25°C - 100°C). [6][7] Causality: Like most SN2 reactions, the rate increases with temperature according to the Arrhenius equation. Higher temperatures provide the necessary activation energy for the ring-opening.Rate & Side Products: Increasing temperature significantly accelerates the reaction. However, excessively high temperatures may lead to decomposition or unwanted side reactions.

Detailed Experimental Protocol

This protocol describes the reaction of Glycidyl 3,5-dimethylphenyl ether with methanol, catalyzed by sodium hydroxide, as a representative example.

Materials and Reagents
  • Glycidyl 3,5-dimethylphenyl ether (≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Sodium hydroxide (pellets, ≥98%)

  • Diethyl ether (ACS grade)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

G A Setup Assemble reflux apparatus. Add reactants: Glycidyl ether, Methanol, NaOH. B Reaction Heat mixture to reflux (e.g., 65°C). Monitor progress with TLC. A->B C Work-up Cool to RT. Neutralize. Partition between ether & water. B->C D Isolation Separate organic layer. Wash with brine, dry over MgSO₄. Filter and concentrate. C->D E Purification Purify crude product via flash column chromatography. D->E F Analysis Characterize pure product (NMR, IR, MS). E->F

Caption: General experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Glycidyl 3,5-dimethylphenyl ether (e.g., 5.0 g, 1 equivalent).

  • Add anhydrous methanol (50 mL). The alcohol serves as both the reactant and the solvent.

  • Add sodium hydroxide pellets (e.g., 0.25 g, ~0.2 equivalents) to the solution.

    • Scientist's Note: The base is catalytic. It generates the methoxide nucleophile, which is regenerated after the final product is formed.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to stir vigorously.

  • Monitoring (Self-Validation): The reaction progress should be monitored every 1-2 hours by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot a sample of the reaction mixture and a co-spot of the starting material on the TLC plate.

    • The reaction is complete when the starting glycidyl ether spot has been completely consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature.

  • Slowly add deionized water (50 mL) to quench the reaction and dissolve the sodium hydroxide.

  • Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

    • Scientist's Note: Multiple extractions ensure complete recovery of the product from the aqueous layer.

  • Combine the organic layers and wash with saturated brine (1 x 50 mL). This step helps to remove residual water and break any emulsions.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude product, likely a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methoxy-3-(3,5-dimethylphenoxy)propan-2-ol.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • FTIR Spectroscopy: Monitor for the disappearance of the characteristic epoxide C-O-C stretch (around 915-810 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹).[9]

  • ¹H NMR Spectroscopy: Expect to see a new singlet corresponding to the methoxy (-OCH₃) group and characteristic multiplets for the -CH₂-CH(OH)-CH₂- backbone.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst (e.g., old NaOH).Increase reaction time and/or temperature. Use fresh, high-purity base.
Low Yield Inefficient extraction during work-up. Product loss during purification.Perform additional extractions. Optimize chromatography conditions.
Formation of Side Products Reaction temperature too high. Presence of water in reactants.Lower the reaction temperature. Ensure use of anhydrous alcohol and dry glassware.

Safety Precautions

  • Glycidyl Ethers: Many glycidyl ethers are considered potential sensitizers and should be handled with care in a well-ventilated fume hood. Avoid skin and eye contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like methanol and diethyl ether are flammable. Ensure all heating is done using spark-free equipment (e.g., heating mantle, oil bath) and away from open flames.

References

  • Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. Available at: [Link]

  • Google Patents. (2021). CN112250646A - Process for preparing alkyl glycidyl ethers.
  • ChemComplete. (2020). Base Catalyzed Epoxide Opening. YouTube. Available at: [Link]

  • Caravati, M., et al. (2018). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Google Patents. (1992). US5162547A - Process for the preparation of glycidyl ethers.
  • Google Patents. (1993). EP0545576A1 - Process for the glycidylation of alcohols.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]

  • Wikipedia. (n.d.). Allyl glycidyl ether. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Google Patents. (1998). RU2103254C1 - Method for production of 1-alkoxy-2-propanol.
  • de Mattos, M. C., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]

  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Available at: [Link]

  • ResearchGate. (2018). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

  • MDPI. (2019). Synthesis and Thermo-Responsive Performance of Chitosan-Based UCST-Type Superplasticizers for Cement Composites. Available at: [Link]

Sources

Application Note: High-Throughput Synthesis of β-Amino Alcohol Libraries Using the 2-[(3,5-Dimethylphenoxy)methyl]oxirane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In modern drug discovery, the 2-[(3,5-Dimethylphenoxy)methyl]oxirane scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is a structural homolog of the aryloxypropanolamine pharmacophore found in


-adrenergic receptor antagonists (

-blockers) and various ion channel modulators.

The 3,5-dimethyl substitution pattern on the phenyl ring offers two distinct advantages:

  • Lipophilic Optimization: The methyl groups increase

    
    , enhancing membrane permeability and hydrophobic pocket occupancy.
    
  • Metabolic Stability: Substitution at the meta positions blocks common metabolic oxidation sites on the phenyl ring, potentially extending half-life compared to unsubstituted analogs.

This guide details a robust, high-throughput protocol for synthesizing a library of


-amino alcohols via the regioselective aminolysis of the oxirane ring. We utilize a "Catch-and-Release" purification strategy to ensure high purity without chromatographic bottlenecks.
Workflow Visualization

LibraryWorkflow Start 3,5-Dimethylphenol Scaffold Scaffold Synthesis (O-Alkylation) Start->Scaffold + Epichlorohydrin Oxirane Purified Oxirane Intermediate Scaffold->Oxirane Distillation Array Library Array (96-well Plate) Oxirane->Array Aliquot Reaction Aminolysis (Microwave/Thermal) Array->Reaction + Diverse Amines SCX SCX Purification (Catch & Release) Reaction->SCX Crude Mix Final Final Library (β-Amino Alcohols) SCX->Final Elution

Figure 1: End-to-end workflow for the synthesis of 3,5-dimethylphenoxy-derived libraries.

Module A: Scaffold Synthesis

Objective: Preparation of this compound.

The foundation of the library is the O-alkylation of 3,5-dimethylphenol with epichlorohydrin. This reaction utilizes a Williamson ether synthesis mechanism.

Reagents & Equipment[1][2][3]
  • Precursor: 3,5-Dimethylphenol (CAS: 108-68-9)

  • Electrophile: Epichlorohydrin (Excess)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade)

  • Equipment: Round-bottom flask, Reflux condenser, Vacuum distillation setup.

Protocol
  • Activation: In a 500 mL round-bottom flask, dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous

    
     (27.6 g, 200 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes.

    • Note: Epichlorohydrin is used in excess to drive the reaction and serve as a co-solvent, suppressing the formation of the dimer (bis-phenoxy glycerol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

      
      ) should disappear, replaced by the less polar epoxide (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Wash the filter cake with acetone.
    
  • Concentration: Remove solvent and excess epichlorohydrin under reduced pressure (Rotavap).

  • Purification: Distill the residual oil under high vacuum (0.5 mmHg). Collect the fraction boiling at approx. 110–115°C.

    • Yield Expectation: 85–90% as a colorless oil.

    • Validation:

      
       NMR should show characteristic epoxide multiplets at 
      
      
      
      2.7–3.4 ppm.

Module B: Library Diversification (Aminolysis)

Objective: Parallel synthesis of


-amino alcohols via regioselective ring opening.

This step exploits the "spring-loaded" nature of the epoxide ring. Nucleophilic attack by amines occurs predominantly at the less hindered terminal carbon (


 mechanism), yielding the secondary alcohol.
Reaction Mechanism

Mechanism Step1 Scaffold (Epoxide) Step2 Transition State (Nu: Attack at Terminal C) Step1->Step2 + R-NH2 (Heat/Lewis Acid) Step3 Product (β-Amino Alcohol) Step2->Step3 Proton Transfer

Figure 2: Regioselective aminolysis mechanism.

Protocol (96-Well Plate Format)
  • Preparation: Prepare a 0.5 M stock solution of the Scaffold (from Module A) in Ethanol.

  • Arraying: Dispense 200

    
     (100 
    
    
    
    ) of Scaffold solution into each well of a chemically resistant 96-well deep-well plate.
  • Amine Addition: Add 1.2 equivalents (120

    
    ) of a unique amine to each well.
    
    • Diversity Set: Include primary amines (aliphatic, aromatic) and secondary cyclic amines (piperidines, morpholines).

    • Avoid: Electron-deficient anilines (slow reactivity) unless using a Lewis Acid catalyst.

  • Catalysis (Optional but Recommended): For less reactive amines, add 10 mol% Lithium Perchlorate (

    
    ) or use Microwave irradiation.
    
  • Reaction: Seal the plate and heat.

    • Thermal: 60°C for 12 hours.

    • Microwave: 100°C for 20 minutes (High throughput preferred).

  • Validation Check: Randomly sample 3 wells for LCMS analysis. Successful reaction is indicated by the mass shift:

    
    .
    

Module C: Purification & QC (SCX Protocol)

Objective: Removal of non-basic impurities (unreacted epoxide, phenols) without chromatography.

We utilize Strong Cation Exchange (SCX) cartridges (propylsulfonic acid functionalized silica). This is a self-validating purification system: only species capable of protonation (amines) are retained.

SCX "Catch-and-Release" Protocol
  • Conditioning: Wash SCX cartridges (100 mg bed) with 1 mL Methanol (MeOH).

  • Loading ("Catch"): Dilute reaction mixtures with 0.5 mL MeOH and load onto the cartridge.

    • Chemistry: The basic product (

      
      ) binds to the sulfonic acid sites (
      
      
      
      ). Neutral impurities pass through.
  • Washing: Wash with 2 mL MeOH to remove unreacted epoxide and non-basic byproducts.

  • Elution ("Release"): Elute with 2 mL of 2M Ammonia in Methanol (

    
    ).
    
    • Chemistry: Ammonia displaces the product amine.

  • Finishing: Evaporate the solvent (SpeedVac) to yield the pure

    
    -amino alcohol.
    
Data Summary: Expected Outcomes
Amine ClassReactivityExpected YieldRegioselectivity (Terminal:Internal)
Primary Aliphatic (e.g., Benzylamine)High>90%>95:5
Secondary Cyclic (e.g., Morpholine)High>85%>95:5
Steric Hindered (e.g., t-Butylamine)Moderate60-75%>90:10
Aniline Derivatives Low40-60%*>90:10

*Requires Lewis Acid catalysis (


) or harsh microwave conditions.

References

  • Regioselective Ring Opening of Epoxides with Amines. SciELO México. (General procedure for aminolysis and catalyst usage). 1

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols. MDPI. (Continuous flow and library applications). 2

  • Tips for Developing Successful Solid Phase Extraction Methods (SCX). LabRulez LCMS. (Protocol for SCX purification of basic analytes). 3[2][4][1][5][6][7][8][9]

  • Drug metabolism-based design... of 1-(2,6-dimethylphenoxy)... analogs. PubMed. (Biological relevance of dimethylphenoxy scaffolds in adrenergic antagonism). 10

  • Agilent SampliQ SCX Technical Note. Agilent. (Technical specifications for sulfonic acid modified divinyl benzene polymer cartridges). 11[2][1][5][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-[(3,5-Dimethylphenoxy)methyl]oxirane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-[(3,5-Dimethylphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their experiments. Here, we will explore the common pitfalls and provide actionable, scientifically-grounded solutions to optimize your reactions.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile phenyl epoxide compound.[1] Its reactivity is primarily dictated by the strained three-membered oxirane (epoxide) ring, making it susceptible to nucleophilic attack.[2][3][4] This ring-opening reaction is a cornerstone of many synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.[5][6][7][8][9] However, the success of these reactions is highly dependent on a nuanced understanding of reaction mechanisms and careful control of experimental parameters. Low conversion rates are a frequent challenge, and this guide aims to provide a systematic approach to troubleshooting these issues.

Epoxide ring-opening can proceed via two main mechanistic pathways, SN1 or SN2, depending on the reaction conditions (acidic or basic) and the structure of the epoxide.[10][11][12]

  • Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. A strong nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring.[4][5][11] For an asymmetrical epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom.[4][10][11][12]

  • Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group.[2][11][13] The subsequent nucleophilic attack has more SN1 character. The nucleophile will preferentially attack the more substituted carbon atom, as it can better stabilize the developing positive charge.[10][11][12][13]

Understanding which pathway is operative in your system is the first critical step in diagnosing the root cause of low conversion.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that can lead to low conversion rates. Each question is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Question 1: My reaction has stalled, and a significant amount of starting material remains despite extended reaction times. What are the likely causes?

Potential Causes & Solutions:

This is a classic symptom of several potential underlying issues, ranging from reagent quality to suboptimal reaction conditions.

1. Reagent Purity and Stability:

  • This compound Purity: The purity of the epoxide is paramount. Commercially available this compound should be of high purity (typically ≥95%).[1] Impurities can interfere with the reaction.

    • Troubleshooting Protocol:

      • Verify Purity: Confirm the purity of your starting material using techniques like NMR or GC-MS.

      • Purification: If impurities are detected, consider purification by column chromatography or distillation.

  • Nucleophile Quality: The nature and purity of your nucleophile are critical.

    • Strong Nucleophiles (for SN2 reactions): Reagents like amines, thiols, Grignard reagents, or organolithiums must be fresh and properly handled to avoid degradation.[4][11] For instance, Grignard reagents are notoriously sensitive to moisture and air.

    • Weak Nucleophiles (for SN1-like reactions): Alcohols or water used in acid-catalyzed reactions should be of appropriate grade and free from contaminants.[13]

  • Solvent Quality: The solvent must be anhydrous for many epoxide reactions, especially those involving moisture-sensitive reagents like Grignard reagents or LiAlH4.

    • Troubleshooting Protocol:

      • Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

2. Inadequate Activation (Especially in Acid-Catalyzed Reactions):

  • Catalyst Choice and Concentration: In acid-catalyzed reactions, the choice and amount of acid are crucial. Insufficient acid will result in slow or incomplete protonation of the epoxide oxygen.[11][13]

    • Troubleshooting Protocol:

      • Catalyst Screening: If using a Lewis or Brønsted acid, consider screening different catalysts to find the most effective one for your specific substrate and nucleophile.

      • Optimize Catalyst Loading: Systematically vary the concentration of the acid catalyst to find the optimal loading.

3. Suboptimal Reaction Temperature:

  • Temperature Effects: Epoxide ring-opening reactions can be sensitive to temperature. While heating can increase the reaction rate, excessive heat can lead to side reactions and decomposition. Conversely, a temperature that is too low will result in a sluggish reaction.

    • Troubleshooting Protocol:

      • Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal temperature for your reaction.

      • Monitor for Byproducts: Use TLC or GC-MS to monitor the formation of byproducts at different temperatures.

Below is a decision-making workflow to guide your troubleshooting process for stalled reactions.

G Start Low Conversion/ Stalled Reaction CheckPurity Verify Purity of Starting Materials (Epoxide, Nucleophile, Solvent) Start->CheckPurity PurityOK Purity Acceptable CheckPurity->PurityOK Purity ≥95% Purify Purify Reagents CheckPurity->Purify Impurities Detected CheckConditions Evaluate Reaction Conditions PurityOK->CheckConditions Purify->CheckPurity ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK Standard Protocol Followed OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Non-optimal Temperature? OptimizeCatalyst Optimize Catalyst/ Reagent Stoichiometry ConditionsOK->OptimizeCatalyst OptimizeTemp->CheckConditions Resolution Problem Resolved OptimizeTemp->Resolution Improvement Seen OptimizeCatalyst->CheckConditions ConsiderMechanism Re-evaluate Reaction Mechanism (S N 1 vs. S N 2) OptimizeCatalyst->ConsiderMechanism No Improvement OptimizeCatalyst->Resolution Improvement Seen ConsiderMechanism->Resolution

Caption: Troubleshooting workflow for low conversion rates.

Question 2: I am observing the formation of multiple products, and my desired product is only a minor component. How can I improve the selectivity?

Potential Causes & Solutions:

Poor selectivity is often a result of competing reaction pathways or side reactions.

1. Regioselectivity Issues:

  • Ambiguous Nucleophilic Attack: As this compound is an unsymmetrical epoxide, the nucleophile can attack either of the two epoxide carbons. The regioselectivity is highly dependent on the reaction conditions.[10][12]

    • Basic/Neutral Conditions (SN2): The nucleophile should primarily attack the less substituted (primary) carbon. If you are observing attack at the more substituted (secondary) carbon, it could be due to electronic effects from the phenoxy group.

    • Acidic Conditions (SN1-like): The nucleophile should attack the more substituted (secondary) carbon. If the attack is occurring at the primary carbon, the reaction may not have sufficient SN1 character.

    • Troubleshooting Protocol:

      • Confirm the Reaction Conditions: Double-check that your reaction conditions (pH, catalyst) are appropriate for the desired regioselectivity.

      • Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents can stabilize charged intermediates, potentially favoring an SN1-like pathway, while aprotic solvents favor SN2 reactions.[5] Experiment with different solvents to see if selectivity improves.

      • Lewis Acid Catalysis: In some cases, using a Lewis acid catalyst can enhance the regioselectivity of epoxide ring-opening with alcohols.[14]

2. Competing Side Reactions:

  • Polymerization: Epoxides can polymerize, especially in the presence of strong acids or bases. This is more likely to occur at higher concentrations and temperatures.

    • Troubleshooting Protocol:

      • Lower Concentration: Run the reaction at a lower concentration.

      • Controlled Addition: Add the catalyst or one of the reactants slowly to the reaction mixture to avoid localized high concentrations.

  • Reaction with the Solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with your intended nucleophile.

    • Troubleshooting Protocol:

      • Choose an Inert Solvent: Use a non-nucleophilic solvent if possible.

      • Use the Nucleophile as the Solvent: If your nucleophile is a liquid, consider using it as the solvent to drive the desired reaction.

3. Isomerization:

  • In some cases, the epoxide may isomerize to an allylic alcohol or a ketone under the reaction conditions, which can then undergo further reactions.

Question 3: My reaction is very slow, even at elevated temperatures. How can I accelerate it without compromising yield or selectivity?

Potential Causes & Solutions:

A slow reaction rate points to a high activation energy barrier.

1. Insufficient Nucleophilicity or Basicity:

  • Nucleophile Strength: For SN2 reactions, the rate is directly proportional to the strength of the nucleophile.[4]

    • Troubleshooting Protocol:

      • Stronger Nucleophile: If possible, switch to a stronger nucleophile. For example, if using an alcohol as a nucleophile under neutral conditions, converting it to its corresponding alkoxide with a base will dramatically increase the reaction rate.

      • Phase-Transfer Catalysis: For reactions involving an ionic nucleophile in a non-polar solvent, a phase-transfer catalyst can be used to shuttle the nucleophile into the organic phase.

2. Ineffective Catalysis:

  • Catalyst Choice: The choice of catalyst can have a significant impact on the reaction rate.[15][16]

    • Troubleshooting Protocol:

      • Screen Catalysts: For acid-catalyzed reactions, screen a variety of Brønsted and Lewis acids. For base-catalyzed reactions, consider different bases. Tertiary amines can be effective catalysts for the ring-opening of epoxides with amines or thiols.[16]

      • Optimize Catalyst Loading: As mentioned previously, the concentration of the catalyst is a key parameter to optimize.

3. Steric Hindrance:

  • Bulky Nucleophiles: Sterically hindered nucleophiles will react more slowly in SN2 reactions.[17]

    • Troubleshooting Protocol:

      • Less Hindered Nucleophile: If the structure of your desired product allows, consider using a less sterically demanding nucleophile.

      • Higher Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier associated with steric hindrance, but monitor for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound?

While the shelf life can vary depending on the supplier and storage conditions, it is generally recommended to use it within a year of purchase. It should be stored in a tightly sealed container in a cool, dry place away from light and sources of ignition. Over time, epoxides can slowly hydrolyze or polymerize, especially if exposed to moisture or acidic/basic contaminants.

Q2: Can I use water as a solvent for my reaction?

The use of water as a solvent depends on the specific reaction. For acid-catalyzed hydrolysis to form a diol, water is the nucleophile. However, for reactions with other nucleophiles, particularly those that are water-sensitive (e.g., Grignard reagents), water must be scrupulously excluded. In some modern "green chemistry" approaches, water can be used as a solvent for epoxide ring-opening with amines or thiols, often with the aid of a catalyst.[16]

Q3: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials and the appearance of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative data on the conversion rate and the formation of any byproducts.

Q4: What are some common work-up procedures for these reactions?

The work-up procedure will depend on the reaction conditions and the properties of the product.

  • For acid-catalyzed reactions: The reaction is typically quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

  • For base-catalyzed reactions: The reaction is often quenched by the addition of water or a mild acid (e.g., saturated ammonium chloride solution).[4] Following the quench, a liquid-liquid extraction is usually performed to isolate the product from the aqueous phase. The organic layer is then dried, and the solvent is removed under reduced pressure. Further purification is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Ring-Opening with an Amine
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) is added the amine nucleophile (1.1 - 1.5 eq).

  • If the amine is not a strong enough nucleophile on its own, a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) can be added.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature to reflux) and monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol
  • To a solution of this compound (1.0 eq) in the alcohol solvent/nucleophile is added a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate).

  • The reaction mixture is stirred at the desired temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of a weak base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

ParameterSN1-like (Acidic)SN2 (Basic/Neutral)
Catalyst/Initiator Brønsted or Lewis AcidStrong Nucleophile/Base
Nucleophile Weak (e.g., H₂O, ROH)[13]Strong (e.g., RNH₂, RS⁻, RMgX)[4][11]
Regioselectivity Attack at the more substituted carbon[10][11][12]Attack at the less substituted carbon[4][10][11][12]
Stereochemistry Inversion of configurationInversion of configuration
Common Solvents Protic (e.g., alcohols, water)Aprotic or Protic

Table 1: Comparison of SN1-like and SN2 Epoxide Ring-Opening Reactions.

Visualization of Mechanistic Pathways

G cluster_0 SN2 Pathway (Basic/Neutral Conditions) cluster_1 SN1-like Pathway (Acidic Conditions) Epoxide This compound Transition State [Partial bond formation and breaking] Epoxide->Transition State Nucleophile (e.g., RNH₂) Product Ring-opened product (attack at less hindered carbon) Transition State->Product Ring Opening Epoxide_acid This compound Protonated Epoxide Protonated Epoxide Epoxide_acid->Protonated Epoxide H⁺ Carbocation-like\nIntermediate Carbocation-like Intermediate Protonated Epoxide->Carbocation-like\nIntermediate Ring Opening Product_acid Ring-opened product (attack at more substituted carbon) Carbocation-like\nIntermediate->Product_acid Nucleophile (e.g., ROH)

Caption: SN1-like vs. SN2 epoxide ring-opening pathways.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • EGUsphere. (2023, March 31). 2,3-diyl)dimethanol (cis- and trans-β-isoprene ep. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 9). Ether and Epoxide Reactions [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • MDPI. (2023, January 10). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Retrieved from [Link]

  • Journal of Catalysis. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.

Sources

Technical Support Center: Degradation Pathways of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for 2-[(3,5-Dimethylphenoxy)methyl]oxirane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Understanding the stability of this glycidyl ether is crucial for ensuring the integrity of your experiments, the purity of your products, and the accuracy of your analytical methods. This guide will address common questions and troubleshooting scenarios encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a new, more polar peak in my HPLC analysis after storing my sample of this compound in an aqueous buffer. What could this be?

A1: The appearance of a new, more polar peak is likely due to the hydrolysis of the oxirane (epoxide) ring. The epoxide ring is susceptible to ring-opening reactions, especially in the presence of water (hydrolysis). This reaction results in the formation of a diol, 1-(3,5-dimethylphenoxy)-2,3-propanediol. This diol is significantly more polar than the parent epoxide due to the presence of two hydroxyl groups, leading to an earlier elution time on a reverse-phase HPLC column.

  • Causality: The epoxide ring is strained and therefore reactive. In the presence of a nucleophile like water, the ring will open. This reaction can be catalyzed by either acidic or basic conditions. Even neutral pH water can lead to slow hydrolysis over time.

  • Troubleshooting:

    • Confirm the identity of the new peak by LC-MS. The expected mass of the diol will be that of the parent compound plus the mass of one molecule of water (M+18).

    • To minimize hydrolysis, prepare aqueous solutions fresh and use them promptly. If storage is necessary, consider refrigeration or freezing, and evaluate the stability under these conditions.

    • If your experimental conditions permit, consider using a non-aqueous solvent.

Q2: My degradation rate seems to accelerate significantly when I lower the pH of my solution. What is the mechanism behind this?

A2: This is a classic example of acid-catalyzed hydrolysis of an epoxide. Under acidic conditions, the oxygen atom of the oxirane ring is protonated, which makes it a much better leaving group.[1] This protonation activates the epoxide ring, making it highly susceptible to nucleophilic attack by water. The reaction proceeds via an SN1 or SN2-like mechanism, with the nucleophile (water) attacking one of the carbon atoms of the epoxide ring.[2][3]

  • Expert Insight: The protonation of the ether oxygen turns the hydroxyl group into a good leaving group, facilitating the ring-opening.[1][4] This is a common and powerful reaction pathway for ethers and epoxides in acidic media.[1][4]

Caption: Acid-catalyzed hydrolysis of the oxirane ring.

Q3: I am conducting forced degradation studies. What should I expect under basic, oxidative, and photolytic stress conditions?

A3: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7] For this compound, you can anticipate the following:

  • Basic Conditions (e.g., NaOH): Similar to acid catalysis, basic conditions also promote the hydrolysis of the epoxide ring. The mechanism, however, is different. A hydroxide ion (a strong nucleophile) will directly attack one of the less sterically hindered carbon atoms of the epoxide ring in an SN2 reaction, leading to the formation of the same diol product, 1-(3,5-dimethylphenoxy)-2,3-propanediol.

  • Oxidative Conditions (e.g., H₂O₂): The primary site of oxidation on this molecule would be the aromatic ring and the ether linkage, although glycidyl ethers are generally quite stable to oxidation. You might observe the formation of hydroxylated aromatic species or potentially cleavage of the ether bond under harsh oxidative stress. The extent of degradation is often dependent on the concentration of the oxidizing agent and the temperature.[5]

  • Photolytic Conditions (e.g., UV light): Aromatic ethers can be susceptible to photolytic cleavage. Exposure to UV light, as outlined in ICH Q1B guidelines, could potentially lead to the cleavage of the ether bond, forming 3,5-dimethylphenol and other radical-mediated degradation products.[5]

Stress ConditionTypical ReagentsPotential Degradation Product(s)Primary Mechanism
Acidic Hydrolysis 0.1 M HCl1-(3,5-dimethylphenoxy)-2,3-propanediolAcid-catalyzed ring opening
Basic Hydrolysis 0.1 M NaOH1-(3,5-dimethylphenoxy)-2,3-propanediolSN2 nucleophilic attack
Oxidation 3% H₂O₂Hydroxylated aromatic species, ether cleavage productsFree radical oxidation
Photolysis UV/Vis light3,5-dimethylphenol, other cleavage productsPhotolytic bond cleavage
Q4: How can I set up a reliable analytical method to monitor the degradation of this compound?

A4: A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of each. For this molecule, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a good starting point.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice for separating compounds of this polarity.

  • Mobile Phase: Start with a gradient elution to effectively separate the non-polar parent compound from the more polar degradation products.

    • Mobile Phase A: Water with 0.1% formic acid (for better peak shape)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: The aromatic ring in the molecule allows for UV detection. A wavelength of around 270 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies (acid, base, oxidation, photolysis, and thermal stress). The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are present at a detectable level.[8]

  • Method Validation: Once you have a method that separates the parent peak from all degradation peaks, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC_Method_Development cluster_0 Preparation cluster_1 Analysis cluster_2 Optimization & Validation prep Prepare Forced Degradation Samples (Acid, Base, Peroxide, Light, Heat) analysis Inject Samples onto RP-HPLC-UV/PDA prep->analysis peak_assessment Assess Peak Purity and Resolution analysis->peak_assessment optimization Optimize Gradient, Flow Rate, Column peak_assessment->optimization Resolution < 1.5? validation Validate Method (ICH Guidelines) peak_assessment->validation Resolution > 1.5 optimization->analysis

Caption: HPLC method development workflow.

References

  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation. PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Forced degradation studies. ResearchGate. Available at: [Link]

  • Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Some Glycidyl Ethers. Inchem.org. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. Available at: [Link]

  • Network-level analysis of damage in amine-crosslinked diglycidyl ether resins degraded by acid. Journal of Materials Science. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches. PubMed. Available at: [Link]

  • Aromatic Diglycidyl Ethers, Polyglycidyl Ethers, Glycidyl Esters, and Miscellaneous Epoxy Compounds. Semantic Scholar. Available at: [Link]

  • Alkaline Hydrolysis of 1,3-dimethylphenobarbital. PubMed. Available at: [Link]

  • Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography–mass spectrometry. ScienceDirect. Available at: [Link]

  • Synthesis of Polyester‐Based Glycidyl Ether and Its Application in Enhancing Weathering Resistance of Epoxy Powder Coatings. ResearchGate. Available at: [Link]

  • Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Polymer Degradation and Stability. Available at: [Link]

  • A LC-QTOF Method for the Determination of PEGDE Residues in Dermal Fillers. MDPI. Available at: [Link]

  • Biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs): a review. PubMed. Available at: [Link]

  • The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. MDPI. Available at: [Link]

  • Cleavage of Ethers with Acids. YouTube. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Mandestrobin. PubChem - NIH. Available at: [Link]

Sources

Troubleshooting peak shape in HPLC analysis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

You are likely analyzing 2-[(3,5-Dimethylphenoxy)methyl]oxirane (often associated with Metaxalone synthesis or epoxy resin characterization). This molecule presents a specific chromatographic challenge: it contains a hydrophobic aromatic moiety balanced against a reactive epoxide (oxirane) ring .

Most peak shape issues with this compound stem from two root causes:

  • On-column hydrolysis of the epoxide ring (creating "split" or "ghost" peaks).

  • Solvent mismatch due to the compound's high hydrophobicity requiring strong diluents.

Chemical Profile
FeatureCharacteristicChromatographic Impact
Core Structure Aromatic Ether + EpoxideHigh UV absorbance (270-280 nm); Hydrophobic retention.
Reactivity Acid-labile (Epoxide)Susceptible to ring-opening in acidic mobile phases (e.g., 0.1% TFA), forming the diol.
LogP ~2.5 - 3.5 (Estimated)Requires high % organic in mobile phase; low solubility in pure water.

Diagnostic Workflow

Before altering your method, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Observed Peak Anomaly Split Split Peak / Doublet Start->Split Tail Peak Tailing (As > 1.2) Start->Tail Front Peak Fronting (As < 0.9) Start->Front CheckSolvent Check Sample Diluent. Is it stronger than Mobile Phase? Split->CheckSolvent Void Column Void / Inlet Clog Tail->Void CheckLoad Check Injection Mass. Is column overloaded? Front->CheckLoad CheckAcid Check Mobile Phase pH. Is it < 3.0? CheckSolvent->CheckAcid No SolventEffect Solvent Mismatch Effect (Dilute sample with water/MP) CheckSolvent->SolventEffect Yes Hydrolysis On-Column Hydrolysis (Epoxide -> Diol conversion) CheckAcid->Hydrolysis Yes (Acidic MP) CheckAcid->Void No (Neutral MP) Solubility Solubility Limit Exceeded CheckLoad->Solubility Yes

Figure 1: Diagnostic logic tree for isolating peak shape anomalies in epoxide analysis.

Troubleshooting Guide: Specific Scenarios

Issue A: The "Split" Peak (Doublet)

Symptom: The main peak appears as a doublet, or a small "shoulder" peak elutes immediately before/after the main peak.

Root Cause 1: On-Column Hydrolysis (Chemical Instability) Epoxides are unstable in acidic environments. Common HPLC additives like Trifluoroacetic Acid (TFA) or high concentrations of Formic Acid can catalyze the ring-opening of the oxirane to form a diol (glycol) derivative during the run.

  • Mechanism: Acid + Water + Epoxide

    
     Diol.
    
  • Verification: If the "split" ratio changes with column temperature or flow rate (slower flow = more splitting due to longer residence time), it is a reaction, not a separation issue.

Corrective Action:

  • Switch to Neutral pH: Use Ammonium Acetate (10mM, pH ~6.8) instead of acidic modifiers.

  • Lower Temperature: Reduce column oven temperature to 25°C or 20°C to slow reaction kinetics.

  • Hybrid Columns: If high pH is required to suppress other impurities, use a hybrid silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 10.

Root Cause 2: Solvent Mismatch Because this compound is hydrophobic, researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol. Injecting this strong solvent into a weaker mobile phase (e.g., 50% Water) causes the analyte to travel faster than the mobile phase at the column head, resulting in peak splitting.

Corrective Action:

  • Diluent Matching: Match the sample diluent to the starting gradient composition (e.g., 50:50 ACN:Water).

  • Injection Volume: If you must use 100% organic diluent for solubility, reduce injection volume to <5 µL.

Issue B: Peak Fronting (Shark Fin Shape)

Symptom: The peak rises slowly and drops sharply (Asymmetry factor < 0.9).

Root Cause: Solubility/Overload The molecule has poor water solubility. If the mobile phase has a high water content at the start of the gradient, the analyte may precipitate at the column inlet.

Corrective Action:

  • Increase Initial Organic: Start the gradient at a higher organic % (e.g., 60% B instead of 10% B), provided it separates from early eluting impurities.

  • Column Temperature: Increase to 40°C (only if using neutral pH to avoid hydrolysis) to improve solubility.

Recommended Method Parameters (The "Safe" Protocol)

This protocol is designed to minimize hydrolysis while maintaining resolution.

ParameterRecommendationRationale
Column C18 (Hybrid Particle preferred) e.g., Kinetex EVO C18 or XBridge BEH C18Hybrid particles resist high pH; C18 provides necessary retention for the aromatic ring.
Mobile Phase A 10 mM Ammonium Acetate (pH ~6.5 - 7.0)Critical: Neutral pH prevents epoxide ring opening.
Mobile Phase B Acetonitrile (ACN)ACN has lower backpressure than MeOH, allowing faster flow to minimize on-column degradation.
Flow Rate 1.0 - 1.5 mL/minFaster elution reduces the time window for potential degradation.
Gradient 50% B to 90% B over 10 minsStarts with high organic strength to prevent precipitation/fronting.
Detection UV @ 275 nmTargets the aromatic phenoxy absorption band.
Sample Diluent 50:50 ACN:WaterPrevents solvent mismatch splitting.

Frequently Asked Questions (FAQ)

Q: Can I use 0.1% TFA in my mobile phase? A: Avoid if possible. TFA is strong enough (pH ~2) to catalyze the hydrolysis of the oxirane ring into a diol. If you see a small peak eluting just before your main peak that grows over time or with temperature, that is likely the hydrolysis product generated in situ.

Q: My peak is tailing (As > 1.5). Is it silanol interaction? A: Unlikely. This molecule is neutral (non-ionizable) under standard conditions. Tailing is more likely caused by:

  • Column Void: A physical void at the column head (check by injecting a standard like Uracil).

  • Frit Blockage: Particulates from the sample.[1] Filter samples through 0.2 µm PTFE filters.

Q: How do I confirm if the "impurity" is actually the diol form? A: Perform a forced degradation study. Take a small aliquot of your sample, add 1N HCl, let it sit for 30 minutes, and inject. If the "impurity" peak grows significantly and the main peak disappears, the impurity is the hydrolysis product (diol).

References

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved October 26, 2023, from [Link]

  • Sielc Technologies. (2018). Separation of Phenyl glycidyl ether on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide - Peak Shape Issues. Retrieved October 26, 2023, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Managing Exothermic Events in Reactions with 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(3,5-Dimethylphenoxy)methyl]oxirane. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure the safe and effective handling of this compound, with a specific focus on managing potential exothermic events. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to support your experimental success.

Understanding the Hazard: The Exothermic Potential of Aryl Glycidyl Ethers

This compound, an aryl glycidyl ether, is a valuable reagent in organic synthesis. However, like most epoxides, its utility is intrinsically linked to its reactivity, which stems from the significant ring strain of the three-membered oxirane ring.[1][2] The ring-opening reactions of epoxides are highly exothermic processes.[3] This release of energy, if not properly controlled, can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway or runaway reaction.[4][5] Such events can have severe consequences in a laboratory or manufacturing setting.[5]

The reaction of this compound with nucleophiles, such as amines, alcohols, or water (under acidic or basic conditions), proceeds via an SN2-type mechanism.[1][2] The rate of these reactions, and consequently the rate of heat generation, is influenced by several factors including the concentration of reactants, the reaction temperature, the choice of solvent, and the presence of catalysts.

Troubleshooting Guide: Addressing Specific Exothermic Events

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction temperature is rising much faster than expected after adding the nucleophile. What should I do?

Answer: An unexpectedly rapid temperature increase is a critical sign that the reaction is proceeding faster than your cooling system can handle, and immediate action is required to prevent a thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, immediately stop the addition.[6]

  • Enhance Cooling: Increase the cooling to the reactor. This can be done by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Dilution: If possible and safe, add a pre-cooled, inert solvent to the reaction mixture. This will decrease the concentration of reactants and help to absorb the excess heat.

  • Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction.

Root Cause Analysis and Prevention:

  • Incorrect Reagent Stoichiometry: Adding too much of the nucleophile or catalyst at once can lead to a rapid exotherm. Always add reactive reagents slowly and in a controlled manner.

  • Inadequate Cooling: Ensure your cooling bath is at the correct temperature and has sufficient capacity for the scale of your reaction.

  • Reaction Scale: An exotherm that is manageable on a small scale can become dangerous at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation.[6]

  • Solvent Choice: A solvent with a low boiling point can boil off, reducing the heat transfer capacity of the system and increasing pressure.

Question 2: I've observed a sudden increase in pressure in my sealed reaction vessel. What does this mean and how should I respond?

Answer: A sudden pressure increase is a serious indication of a potential runaway reaction. It can be caused by the boiling of the solvent due to an uncontrolled exotherm or the generation of gaseous byproducts from a decomposition reaction.

Immediate Actions:

  • Alert Personnel and Evacuate: Inform everyone in the immediate vicinity of the potential hazard and be prepared to evacuate the area.

  • Do Not Attempt to Vent Manually if Unsure: If the pressure is rising rapidly, do not attempt to open the vessel, as this could lead to a violent release of hot, pressurized contents.

  • Emergency Cooling: Apply emergency cooling to the exterior of the vessel if it is safe to do so.

Root Cause Analysis and Prevention:

  • Exceeding Solvent Boiling Point: The heat from the reaction has likely exceeded the boiling point of your solvent.

  • Decomposition: At elevated temperatures, organic molecules, including your epoxide and other reactants, can decompose, generating non-condensable gases. The thermal decomposition of similar epoxy systems can begin at temperatures as low as 250°C, but this can be influenced by the specific reactants present.[7]

  • Inadequate Headspace: Insufficient headspace in a sealed reactor can lead to a rapid pressure buildup.

Question 3: My reaction seems to have stalled, and now I'm seeing a slow, steady increase in temperature even without further reagent addition. What is happening?

Answer: This could be an indication of an accumulation of unreacted reagents, which are now reacting slowly, generating heat. This is a hazardous situation as it can transition into a rapid, uncontrolled reaction.

Immediate Actions:

  • Monitor Temperature Closely: Continuously monitor the temperature and pressure of the reaction.

  • Maintain Cooling: Ensure your cooling system is functioning optimally.

  • Do Not Add More Reagents: Do not add any more of the limiting reagent or catalyst in an attempt to restart the reaction.

Root Cause Analysis and Prevention:

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and areas of high reactant concentration.

  • Induction Period: Some reactions have an induction period, where the reaction is slow to start. If reagents are added too quickly during this period, they can accumulate.

  • Catalyst Deactivation/Inhibition: The catalyst may have been deactivated, or an impurity may be inhibiting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting temperature for a ring-opening reaction with this compound?

A1: The optimal temperature will depend on the nucleophile, solvent, and catalyst. For a novel reaction, it is crucial to start at a low temperature (e.g., 0 °C or below) and slowly warm the reaction while carefully monitoring the temperature. For reactions with highly reactive nucleophiles, sub-ambient temperatures are strongly recommended.

Q2: How can I estimate the potential exotherm of my reaction before running it on a larger scale?

A2: Reaction calorimetry is the most reliable method for quantifying the heat of reaction and determining the adiabatic temperature rise.[8] Differential Scanning Calorimetry (DSC) can also be used to determine the onset temperature of decomposition for the reaction mixture.[9] For aryl glycidyl ethers, the heat of reaction for ring-opening with an amine is in the range of 100-120 kJ/mol. A study on the reaction of phenyl glycidyl ether with butylamine reported a heat of reaction of approximately 102.5 kJ/mol (24.5 kcal/mol).[3]

Q3: What are the best practices for scaling up a reaction involving this compound?

A3: When scaling up, always consider the following:

  • Heat Transfer: The ability to remove heat decreases as the scale increases.[6] Ensure your reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is critical to avoid localized hot spots and ensure uniform temperature.

  • Reagent Addition: The rate of addition of the limiting reagent should be carefully controlled to match the rate of reaction and the rate of heat removal.[6]

  • Emergency Preparedness: Have a documented and practiced emergency plan in place, including procedures for emergency cooling and quenching.

Q4: What is a suitable quenching agent for an uncontrolled exothermic reaction with this epoxide?

A4: The choice of quenching agent depends on the reactants and solvent. A suitable quencher should react quickly with the unreacted epoxide or other reactive species to stop the heat-generating reaction. For many epoxide reactions, a solution of a weak acid, such as acetic acid or ammonium chloride, in a high-boiling point solvent can be an effective quenching agent. The reaction should be quenched by slowly adding the quenching solution to the reaction mixture with vigorous stirring and cooling. Always test the quenching procedure on a small scale before relying on it for a large-scale reaction.

Quantitative Data for Risk Assessment

The following table provides estimated thermochemical data based on analogous compounds and general principles of epoxide chemistry. This data should be used for initial risk assessment and further validated with experimental measurements for your specific system.

ParameterEstimated ValueSignificance
Heat of Reaction (ΔHr) -100 to -120 kJ/molThe amount of heat released per mole of epoxide reacted. Higher values indicate a greater potential for a large temperature increase.
Adiabatic Temperature Rise (ΔTad) Highly dependent on concentration and heat capacity. Can be calculated as: ΔTad = (-ΔHr * C) / (m * Cp)The theoretical maximum temperature increase in the absence of heat loss. A high ΔTad is a key indicator of a high-risk reaction.
Decomposition Onset Temperature (Tonset) > 250 °C (for the pure substance)The temperature at which the compound begins to decompose exothermically. The presence of other reagents can lower this temperature.
Maximum Temperature of Synthesis Reaction (MTSR) Must be calculated for each specific process. MTSR = Tprocess + ΔTad, accumulationThe highest temperature the reaction mixture could reach in the event of a cooling failure. This should be well below the decomposition onset temperature and the boiling point of the solvent.[10]

Experimental Protocols

Protocol 1: Small-Scale Reaction Calorimetry for Heat of Reaction Determination

This protocol outlines a general procedure for determining the heat of reaction using a reaction calorimeter.

  • Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions.

  • Charge Reactor: Charge the reactor with the solvent and one of the reactants (typically the one in excess).

  • Equilibration: Stir the mixture and allow it to reach the desired initial temperature.

  • Reagent Addition: Add a known amount of the limiting reagent at a constant, slow rate.

  • Data Acquisition: Record the heat flow and temperature throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Analysis: Integrate the heat flow curve to determine the total heat of reaction.

Protocol 2: Emergency Quenching Procedure (Small Scale)

This is a general guideline. It must be tested and optimized for your specific reaction system.

  • Prepare Quenching Solution: In a separate flask, prepare a solution of 10% acetic acid in a high-boiling point solvent (e.g., toluene). Cool this solution in an ice bath.

  • Emergency Cooling: If a runaway is detected, immediately apply maximum cooling to the reactor.

  • Slow Addition of Quencher: Using a cannula or dropping funnel, slowly add the cold quenching solution to the vigorously stirred reaction mixture.

  • Monitor Temperature: Continuously monitor the temperature of the reaction. The rate of addition of the quencher should be controlled to keep the temperature from rising further.

  • Ensure Complete Quench: Continue adding the quenching solution until the temperature begins to drop and stabilizes at the desired cooled temperature.

Visualizations

Logical Flow for Managing a Temperature Excursion

Exotherm_Management start Temperature Alarm Triggered stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling dilute Dilute with Cold Solvent enhance_cooling->dilute monitor Monitor Temperature dilute->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled quench Initiate Emergency Quench Protocol is_controlled->quench No safe_state Reaction in Safe State is_controlled->safe_state Yes evacuate Evacuate Area quench->evacuate

Caption: Decision tree for responding to a temperature excursion.

Causality of a Runaway Reaction

Runaway_Causality cluster_0 Initiating Events cluster_1 Consequences Cooling Failure Cooling Failure Heat Generation > Heat Removal Heat Generation > Heat Removal Cooling Failure->Heat Generation > Heat Removal Overcharging Reagent Overcharging Reagent Overcharging Reagent->Heat Generation > Heat Removal Poor Mixing Poor Mixing Poor Mixing->Heat Generation > Heat Removal Pressure Buildup Pressure Buildup Vessel Rupture Vessel Rupture Pressure Buildup->Vessel Rupture Toxic Release Toxic Release Vessel Rupture->Toxic Release Exothermic Reaction Exothermic Reaction Exothermic Reaction->Heat Generation > Heat Removal Temperature Increase Temperature Increase Heat Generation > Heat Removal->Temperature Increase Reaction Rate Accelerates Reaction Rate Accelerates Temperature Increase->Reaction Rate Accelerates Reaction Rate Accelerates->Heat Generation > Heat Removal Runaway Reaction Runaway Reaction Reaction Rate Accelerates->Runaway Reaction Runaway Reaction->Pressure Buildup

Caption: Causal loop diagram for a runaway exothermic reaction.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. 3, 13-23.
  • MDPI. (2018). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 23(12), 3273.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • ResearchGate. (2018).
  • Langerman, N. (n.d.). Lab-scale process safety management. Journal of Chemical Health and Safety.
  • AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes?
  • ResearchGate. (2018). Investigation on Maximum Temperature of Synthesis Reaction (MTSR)
  • ResearchGate. (1970). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines.
  • MDPI. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3794.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • ARIA. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1436-1445.
  • OSTI.gov. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
  • National Center for Biotechnology Information. (2013). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Iranian Journal of Pharmaceutical Research, 12(3), 547-556.
  • Sciencing. (2022, March 24). What Is Runaway Polymerization? Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Retrieved from [Link]

  • ScienceDirect. (1992). Some effects of structure on the cure of glycidylether epoxy resins. Polymer, 33(21), 4597-4604.
  • PubMed. (2012). Thermal decomposition of glycidyl azide polymer studied by synchrotron photoionization mass spectrometry. The Journal of Physical Chemistry A, 116(24), 5917-5925.
  • ResearchGate. (2018). Effects of Reaction Parameters on the Glycidyl Etherification of Bark Extractives during Bio-epoxy Resin Synthesis.
  • National Center for Biotechnology Information. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(8), 3789-3798.
  • Growing Science. (2016). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid.
  • Ágora Creativa. (2024, September 17). Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite.
  • Cheméo. (n.d.). Chemical Properties of Oxirane, 2,3-dimethyl-, trans- (CAS 21490-63-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ioMosaic. (2021, April 1). Deconstructing Runaway Reactions Using Dynamic Modelling. Retrieved from [Link]

  • DergiPark. (2016). THE SYNTHESIS OF ALLYL GLYCIDYL ETHER COPOLYMERS AND THEIR THERMOKINETIC ANALYSIS.
  • Scribd. (n.d.).
  • Semantic Scholar. (1987). Thermal decomposition of poly(aryl ether ketones).
  • MDPI. (2023). Thermal and Spectral Characterization of a Binary Mixture of Medazepam and Citric Acid: Eutectic Reaction and Solubility Studies. Molecules, 28(18), 6616.

Sources

Validation & Comparative

Structural Confirmation & Synthetic Efficiency Guide: 2-[(3,5-Dimethylphenoxy)methyl]oxirane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS 4287-30-3), often referred to as 3,5-dimethylphenyl glycidyl ether, serves as a critical intermediate in the synthesis of skeletal muscle relaxants (e.g., metaxalone analogs) and high-performance epoxy resins. Its structural integrity—specifically the preservation of the strained oxirane ring and the correct substitution pattern on the aromatic ring—is paramount for downstream efficacy.

This guide objectively compares synthetic methodologies and establishes a rigorous, self-validating structural confirmation protocol. Unlike generic certificates of analysis, this document focuses on the causality of impurities and the comparative performance of synthesis routes.

Part 1: Comparative Synthesis Guide

To achieve high structural fidelity, the synthesis method must minimize ring-opening side reactions. We compare the two industry-standard protocols: Traditional Alkaline Reflux vs. Phase Transfer Catalysis (PTC) .

Performance Matrix: Method A vs. Method B
FeatureMethod A: Traditional Reflux Method B: Phase Transfer Catalysis (Recommended)
Reagents 3,5-Dimethylphenol, Epichlorohydrin, NaOH (aq), Reflux3,5-Dimethylphenol, Epichlorohydrin, Solid KOH, TBAB (Cat.)
Reaction Temp 100°C+ (Reflux)40–60°C
Yield 65–75%85–92%
Purity Profile Moderate; contains hydrolyzed diol impurities due to water/heat.High; anhydrous conditions preserve the oxirane ring.
Work-up Difficult emulsion formation.Simple filtration of salt and solvent evaporation.[1]
Atom Economy Low (excess epichlorohydrin often polymerized).High (stoichiometric control possible).

Expert Insight: Method A often fails to meet pharmaceutical impurity standards because the high temperature and aqueous base promote the hydrolysis of the epoxide into a diol (3-(3,5-dimethylphenoxy)propane-1,2-diol). Method B is superior because the Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) allows the phenoxide anion to react in the organic phase, shielding the sensitive epoxide from aqueous hydrolysis.

Part 2: Structural Elucidation Framework

Confirming the structure requires distinguishing the 3,5-dimethyl isomer from potential 2,4- or 2,6-isomers (impurities in starting material) and verifying the epoxide ring integrity.

1H NMR Validation (400 MHz, CDCl3)

The symmetry of the 3,5-dimethyl substitution pattern creates a distinct spectral signature compared to asymmetric isomers.

MoietyChemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
Aromatic 6.58Singlet (broad)1HAr-H (Para position, between methyls)
Aromatic 6.48Singlet (broad)2HAr-H (Ortho positions)
Ether Link 4.15dd (Doublet of doublets)1H-O-CHH -Epoxide (Diastereotopic)
Ether Link 3.92dd1H-O-CHH -Epoxide (Diastereotopic)
Epoxide 3.32Multiplet1HMethine (-CH-) of oxirane ring
Epoxide 2.88Triplet (distorted)1HTerminal Epoxide -CHH
Epoxide 2.72dd1HTerminal Epoxide -CHH
Methyl 2.28Singlet6H-CH3 (Meta positions)

Diagnostic Logic:

  • Symmetry Check: The 3,5-isomer displays a simplified aromatic region (approx. 2 signals) due to symmetry. A 2,4-isomer would show three distinct aromatic signals with complex coupling constants (d, s, d).

  • Epoxide Integrity: If the integral of the signals at 3.32–2.72 ppm is lower than expected, or if new multiplets appear at 3.6–3.8 ppm, the ring has opened to form a diol.

Infrared (IR) Spectroscopy Markers
  • Target Peak (Oxirane): ~910–915 cm⁻¹ (C-O-C asymmetric stretching of the epoxide ring).

  • Contamination Flag (OH): A broad band at 3300–3500 cm⁻¹ indicates moisture or hydrolysis (diol formation). A pure product should show negligible absorption here.

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes Phase Transfer Catalysis to maximize yield and purity.

Reagents:

  • 3,5-Dimethylphenol (12.2 g, 0.1 mol)

  • Epichlorohydrin (46.0 g, 0.5 mol) [Excess acts as solvent]

  • Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%)

  • Potassium Hydroxide (KOH), pulverized solid (8.4 g, 0.15 mol)

Step-by-Step Workflow:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol and TBAB in the epichlorohydrin.

  • Initiation: Add pulverized KOH in four equal portions over 20 minutes while maintaining the temperature at 40°C. Why? Adding base all at once causes an exotherm that can polymerize the epichlorohydrin.

  • Reaction: Stir vigorously at 45–50°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The phenol spot (Rf ~0.4) should disappear; the product spot (Rf ~0.6) should dominate.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter off the KCl salt and excess KOH.

    • Wash the filtrate with 50 mL of 5% NaH2PO4 (aq) to neutralize trace base. Critical: Do not use strong acid, as it will open the epoxide ring.

  • Purification: Dry the organic layer over anhydrous MgSO4. Evaporate excess epichlorohydrin under reduced pressure (Rotovap).

  • Final Polish: Recrystallize from cold isopropanol or distill under high vacuum (if liquid) to remove trace colored impurities.

Part 4: Visualizations

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the Williamson Ether Synthesis via Phase Transfer Catalysis, highlighting the critical ring-closure step.

SynthesisMechanism Phenol 3,5-Dimethylphenol Phenoxide Phenoxide Anion (Organic Phase) Phenol->Phenoxide Deprotonation Base Solid KOH / TBAB (Phase Transfer) Base->Phenoxide Catalyst Intermediate Chlorohydrin Intermediate Phenoxide->Intermediate SN2 Attack Epi Epichlorohydrin Epi->Intermediate Product 2-[(3,5-Dimethylphenoxy) methyl]oxirane Intermediate->Product Intramolecular SN2 (Ring Closure) SideProduct Diol Impurity (Avoided by PTC) Intermediate->SideProduct Hydrolysis (If Water Present)

Caption: PTC-mediated synthesis pathway preventing aqueous hydrolysis of the oxirane ring.

Diagram 2: Analytical Decision Tree

A self-validating workflow to confirm identity and purity before release.

AnalyticalWorkflow Sample Crude Product TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC IR IR Spectroscopy Check 3400 cm-1 TLC->IR Decision1 OH Peak Present? IR->Decision1 Reprocess Recrystallize / Dry Decision1->Reprocess Yes (Diol/Water) NMR 1H NMR (400 MHz) Decision1->NMR No (Clean) Reprocess->IR Decision2 Aromatic Symmetry? NMR->Decision2 IsomerFail Reject: Isomer Mix (2,4-dimethyl) Decision2->IsomerFail Asymmetric (3 peaks) Final Release Lot (>98% Purity) Decision2->Final Symmetric (2 peaks)

Caption: Analytical workflow ensuring exclusion of hydrolysis products and regioisomers.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

  • ChemicalBook. 3,5-Dimethylphenol NMR and Spectral Data. Retrieved from

  • ResearchGate. Synthesis of low-molecular-weight epoxy resins under phase transfer catalysis (PTC) conditions. Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

Sources

Comparing the reactivity of 2-[(3,5-Dimethylphenoxy)methyl]oxirane with phenyl glycidyl ether

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 2-[(3,5-Dimethylphenoxy)methyl]oxirane and Phenyl Glycidyl Ether

Introduction

Epoxides, or oxiranes, are a pivotal class of cyclic ethers characterized by a strained three-membered ring. This inherent ring strain is the primary driver of their high reactivity, making them versatile intermediates in a multitude of chemical syntheses, from polymer chemistry to the development of pharmaceuticals.[1] The reactivity of the epoxide ring can be finely tuned by the nature of its substituents, which exert both electronic and steric effects.

This guide provides an in-depth comparison of the reactivity of two aryl glycidyl ethers: this compound and the more common Phenyl Glycidyl Ether (PGE). Both compounds are valuable in proteomics research and as reactive diluents or modifiers in epoxy resin systems.[2][3] Understanding their relative reactivity is crucial for optimizing reaction conditions and controlling product formation in various applications. We will delve into a structural analysis to predict their reactivity and propose a comprehensive experimental framework to validate these predictions.

Structural Analysis and Predicted Reactivity

The reactivity of epoxides in ring-opening reactions is fundamentally governed by the substitution pattern on the oxirane ring and the reaction conditions (acidic or basic).[4] For the two compounds , the steric environment around the oxirane ring is nearly identical. The key difference lies in the electronic properties of the aromatic ring substituent.

  • Phenyl Glycidyl Ether (PGE): The phenoxy group attached to the glycidyl moiety has a dual electronic nature. The oxygen atom is electron-withdrawing through the inductive effect (-I), while the phenyl ring can donate electron density into the ether oxygen via resonance (+M).

  • This compound: In this molecule, the two methyl groups on the phenyl ring are electron-donating groups (+I effect).[5] This increased electron density on the aromatic ring enhances the electron-donating character of the entire 3,5-dimethylphenoxy group compared to the unsubstituted phenoxy group in PGE.

Hypothesis:

  • Under Acidic Conditions: Acid-catalyzed ring-opening involves the initial protonation of the epoxide oxygen. The subsequent nucleophilic attack occurs at the more substituted carbon, a process that is facilitated by the stabilization of the partial positive charge in the transition state.[1] The electron-donating methyl groups in this compound are expected to increase the basicity of the ether oxygen (and by extension, the epoxide oxygen), leading to faster protonation. Furthermore, the enhanced electron-donating ability of the 3,5-dimethylphenoxy group will better stabilize the partial positive charge that develops on the oxirane carbons during the ring-opening transition state. Therefore, This compound is predicted to be more reactive than PGE under acidic conditions.

  • Under Basic Conditions: In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the epoxide carbons in an SN2-type mechanism.[6] The reaction rate is primarily influenced by steric hindrance at the site of attack (the less substituted carbon) and the electrophilicity of the carbon atoms. Since the steric profiles of the two molecules are very similar, the electronic effects will be the deciding factor. The electron-donating methyl groups on this compound will slightly decrease the electrophilicity of the oxirane carbons compared to PGE. Consequently, This compound is predicted to be slightly less reactive than PGE under basic conditions.

Experimental Design for Reactivity Comparison

To empirically test our hypothesis, a kinetic study of the ring-opening reaction of both epoxides with a nucleophile under both acidic and basic conditions is proposed. Methanol will be used as the nucleophile for consistency, and the reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the epoxide starting material.

Experimental Protocols

1. Base-Catalyzed Ring-Opening (SN2 Conditions)

  • Objective: To determine the rate of reaction of each epoxide with a strong nucleophile in a basic medium.

  • Reagents:

    • This compound

    • Phenyl Glycidyl Ether (PGE)

    • Sodium methoxide (0.5 M in methanol)

    • Anhydrous methanol

    • Internal standard (e.g., dodecane)

  • Procedure:

    • Prepare a 0.1 M solution of each epoxide in anhydrous methanol containing a known concentration of the internal standard.

    • Equilibrate the epoxide solution and the sodium methoxide solution to a constant temperature (e.g., 50 °C) in separate flasks.

    • Initiate the reaction by adding an equal volume of the sodium methoxide solution to the epoxide solution with vigorous stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a solution of dilute acid (e.g., 0.1 M HCl).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining epoxide relative to the internal standard.

2. Acid-Catalyzed Ring-Opening (SN1/SN2 Conditions)

  • Objective: To determine the rate of reaction of each epoxide with a weak nucleophile in an acidic medium.

  • Reagents:

    • This compound

    • Phenyl Glycidyl Ether (PGE)

    • Sulfuric acid (concentrated)

    • Anhydrous methanol

    • Internal standard (e.g., dodecane)

  • Procedure:

    • Prepare a 0.1 M solution of each epoxide in anhydrous methanol containing a known concentration of the internal standard.

    • Prepare a 0.01 M solution of sulfuric acid in anhydrous methanol.

    • Equilibrate both solutions to a constant temperature (e.g., 25 °C).

    • Initiate the reaction by adding an equal volume of the acidic methanol solution to the epoxide solution with vigorous stirring.

    • At timed intervals, withdraw aliquots and quench the reaction by adding them to a solution of a weak base (e.g., saturated sodium bicarbonate).

    • Analyze the quenched samples by HPLC.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_epoxide Prepare 0.1M Epoxide in Methanol + Internal Std. equilibrate Equilibrate Reactants to Constant Temp. prep_epoxide->equilibrate prep_reagent Prepare 0.5M NaOMe (Basic) or 0.01M H₂SO₄ (Acidic) prep_reagent->equilibrate mix Mix Solutions to Initiate Reaction equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction (Acid for Basic, Base for Acidic) sample->quench hplc Analyze by HPLC quench->hplc data Plot ln[Epoxide] vs. Time to Determine Rate Constant (k) hplc->data

Data Analysis

For both sets of experiments, the reaction is expected to follow pseudo-first-order kinetics with respect to the epoxide. The natural logarithm of the epoxide concentration plotted against time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (k).

Anticipated Results and Discussion

The following tables summarize the expected kinetic data based on our structural analysis.

Table 1: Expected Rate Constants for Base-Catalyzed Ring-Opening

CompoundRate Constant, k (s⁻¹) at 50°CRelative Reactivity
Phenyl Glycidyl EtherkPGE1.0
This compoundkDMPO < kPGE< 1.0

Table 2: Expected Rate Constants for Acid-Catalyzed Ring-Opening

CompoundRate Constant, k (s⁻¹) at 25°CRelative Reactivity
Phenyl Glycidyl EtherkPGE1.0
This compoundkDMPO > kPGE> 1.0

The expected results align with our initial hypothesis. In the base-catalyzed reaction, the slightly reduced electrophilicity of the oxirane carbons in this compound due to the electron-donating methyl groups would lead to a slower reaction rate compared to PGE.

Conversely, in the acid-catalyzed reaction, the electron-donating methyl groups have a more pronounced effect. They increase the basicity of the epoxide oxygen, facilitating the initial protonation step, and they stabilize the developing positive charge in the SN1-like transition state.[7] This dual effect is expected to result in a significantly faster reaction rate for this compound compared to PGE under acidic conditions.

mechanisms cluster_base Base-Catalyzed Mechanism (SN2) cluster_acid Acid-Catalyzed Mechanism (SN1/SN2 Hybrid) Epoxide_B Epoxide Nucleophile_B Nu⁻ Transition_State_B [Transition State] Product_B Ring-Opened Product Epoxide_A Epoxide Proton H⁺ Protonated_Epoxide Protonated Epoxide Nucleophile_A NuH Transition_State_A [Transition State (δ⁺ on more sub. C)] Product_A Ring-Opened Product

Conclusion

The reactivity of aryl glycidyl ethers is a delicate interplay of steric and electronic factors. While this compound and Phenyl Glycidyl Ether share a similar steric profile around the reactive epoxide ring, their electronic properties differ significantly. The electron-donating methyl groups on the phenoxy ring of this compound are predicted to increase its reactivity under acid-catalyzed conditions and slightly decrease its reactivity under base-catalyzed conditions when compared to Phenyl Glycidyl Ether.

This guide provides a theoretical framework and a robust experimental plan to validate these predictions. For researchers and professionals in drug development and material science, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the effective application of these versatile chemical building blocks.

References

  • Berman, J. J. (2012). Epoxides.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Bates, R. W., et al. (2014). Synthesis of the proposed structure of cis- and trans-β-isoprene epoxide. EGUsphere.
  • Cranfield University. (n.d.). A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether)
  • Tovar, C., et al. (2021).
  • LibreTexts. (2022). 23.4: Reactivity of Organic Molecules. Retrieved from [Link]

  • Rinde, J. A., Happe, J. A., & Newey, H. A. (1979). The reaction kinetics of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine.
  • ResearchGate. (n.d.). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. Request PDF.
  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • The Royal Society of Chemistry. (n.d.). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction.
  • ResearchGate. (n.d.). A simple model reaction where phenyl glycidyl ether (PGE) and....
  • National Center for Biotechnology Information. (n.d.). Phenyl glycidyl ether. PubChem. Retrieved from [Link]

  • LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Magic methylation with methyl-containing peroxides. Chemical Science.
  • ResearchGate. (2025). Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives and the interface bonding properties with mortar. Request PDF.
  • YouTube. (2018). 19.04 Nucleophilic Substitution Reactions of Epoxides.
  • National Institutes of Health. (2023).
  • Reddit. (n.d.). Base vs. Acid catalyzed epoxide ring openings. r/chemhelp.
  • MDPI. (n.d.).
  • Agile Reader One. (n.d.).
  • University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides.
  • Google Patents. (n.d.).
  • Quora. (2020). Why does the methyl group have a positive inductive effect?.
  • ECHEMI. (n.d.).
  • National Institutes of Health. (2024).
  • Inchem.org. (1999).
  • LibreTexts. (2020). 9.6: Epoxide reactions.
  • ChemicalBook. (2024). Mandestrobin: Synthesis and Introduction.
  • ResearchGate. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance.
  • AIP Publishing. (2022). Steady-state concentrations of carbon dioxide absorbed into phenyl glycidyl ether solution by Taylor series method.
  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.
  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)

Sources

Benchmarking different synthetic routes to Metaxalone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Strategies for Metaxalone: From Fusion Pyrolysis to Green Carbonylation

Executive Summary

Metaxalone (Skelaxin) remains a critical skeletal muscle relaxant in the pain management pharmacopeia. For process chemists, the synthesis of its core 5-aryloxymethyl-2-oxazolidinone scaffold presents a classic dilemma: choosing between high-temperature "brute force" commodity chemistry and elegant, albeit costlier, catalytic or green methodologies.

This guide benchmarks three distinct synthetic architectures:

  • The Urea Fusion Route (Modified): The industrial workhorse, recently optimized with phase transfer catalysis and polyalkylene glycol solvents to mitigate thermal degradation.

  • The TGIC "Cluster" Route: A highly atom-efficient approach utilizing Triglycidyl Isocyanurate (TGIC) to generate three moles of product per mole of reagent.

  • The Green Carbonylation Route: A modern, sustainable protocol utilizing Dimethyl Carbonate (DMC) as a non-toxic phosgene surrogate.

Strategic Retrosynthesis & Pathway Analysis

To understand the divergence in synthetic strategies, we must first visualize the disconnection of the oxazolidinone ring. The choice of the "C2" synthon (Carbonyl source) dictates the entire upstream process flow.

Retrosynthesis Metaxalone Metaxalone (Target Molecule) Disc_A Route A: Urea Fusion (C2 Source: Urea) Metaxalone->Disc_A Thermal Cyclization Disc_B Route B: TGIC Cluster (C2 Source: Isocyanurate Core) Metaxalone->Disc_B Nucleophilic Opening Disc_C Route C: Green Carbonylation (C2 Source: Dimethyl Carbonate) Metaxalone->Disc_C Base-Cat Cyclization Diol 3-(3,5-dimethylphenoxy)-1,2-propanediol Disc_A->Diol TGIC Triglycidyl Isocyanurate (TGIC) Disc_B->TGIC Amine 1-amino-3-(3,5-dimethylphenoxy)-2-propanol Disc_C->Amine Phenol 3,5-Dimethylphenol (Common Starting Material) Diol->Phenol Amine->Phenol

Figure 1: Retrosynthetic disconnection of Metaxalone showing the three primary C2-insertion strategies.

Detailed Route Analysis

Route A: The Modified Urea Fusion Protocol
  • Mechanism: Thermal condensation of a 1,2-diol with urea.

  • The Challenge: Historical protocols required neat fusion at 195–200°C, leading to polymerization and difficult purification (tar formation).

  • The Solution (Process Improvement): The introduction of Polyethylene Glycol (PEG) as a solvent allows for a homogeneous reaction at lower temperatures (150–160°C), significantly improving the impurity profile [1].

Key Mechanistic Insight: The reaction proceeds via a carbamate intermediate.[1][2] The high temperature is required to drive the elimination of ammonia (NH3) to close the ring. In PEG, the diol is solvated, preventing intermolecular polymerization which competes with the intramolecular cyclization.

Route B: The TGIC "Cluster" Synthesis
  • Mechanism: Nucleophilic attack of 3,5-dimethylphenol on the epoxide rings of Triglycidyl Isocyanurate (TGIC).

  • The "Secret" Advantage: This is a 1:3 stoichiometry reaction. One mole of TGIC reacts with three moles of phenol to yield three moles of Metaxalone . The isocyanurate core effectively acts as a "carrier" for the oxazolidinone backbone [2].

  • Purity Profile: Because the reaction involves ring opening rather than high-temp condensation, the crude purity is exceptionally high (>99% HPLC), often requiring only a simple wash rather than recrystallization.

TGIC_Route TGIC TGIC (1 Mole) Intermediate Transition State (Phenoxide attack on Epoxide) TGIC->Intermediate Reflux/Base Phenol 3,5-Dimethylphenol (3 Moles) Phenol->Intermediate Product Metaxalone (3 Moles) Intermediate->Product Rearrangement

Figure 2: The atom-efficient TGIC route yielding 3 equivalents of product.

Route C: The Green Carbonylation (DMC) Route
  • Mechanism: Base-catalyzed cyclization of an amino-alcohol intermediate using Dimethyl Carbonate (DMC).

  • Sustainability Factor: DMC is a non-toxic, biodegradable reagent that replaces Phosgene.[3] The by-product is Methanol (recyclable) rather than Ammonia or Chloride salts.

  • Operational Advantage: This reaction occurs at moderate temperatures (refluxing methanol/DMC) and avoids the "melt" conditions of the Urea route [3].

Benchmarking Matrix

MetricRoute A: Urea (PEG Modified)Route B: TGIC ClusterRoute C: Green DMC
Yield 90–95%60–75%85–92%
Purity (Crude) 90–95% (Requires Recryst.)>99% (High)>98%
Atom Economy Moderate (Loss of NH3)Excellent (1:3 Stoichiometry)Good (Loss of MeOH)
Thermal Risk High (160–200°C)Low (Reflux ~80–130°C)Low (Reflux ~65–90°C)
Reagent Cost Low (Urea is a commodity)High (TGIC is specialty)Moderate (DMC is cheap)
Green Metric Poor (Ammonia off-gassing)Moderate (Chlorobenzene solvent)Best (Benign reagents)

Experimental Protocols

Protocol 1: High-Yield Urea Route (PEG Modified)

Source Grounding: Adapted from US Patent 2011/0306773 [1]

  • Preparation of Diol: Charge reactor with 3,5-dimethylphenol (1.0 eq) and NaOH (1.1 eq). Add 3-chloro-1,2-propanediol (1.2 eq) slowly at 80°C. Stir for 5h.

  • Solvent Swap: Isolate the resulting 3-(3,5-dimethylphenoxy)-1,2-propanediol and dissolve in Polyethylene Glycol 400 (1.5 vol).

  • Cyclization: Heat the mixture to 80°C. Add Urea (1.5 eq).

  • Ramp: Slowly raise temperature to 160°C over 2 hours. Critical Step: Apply vacuum intermittently to remove evolved ammonia.

  • Workup: Cool to 90°C, add water, and extract into Ethyl Acetate.

  • Crystallization: Acidify with dilute HCl (to remove unreacted urea/amine traces) and crystallize.

Protocol 2: The "Green" DMC Route

Source Grounding: Adapted from US Patent 6,538,142 & Green Chemistry Principles [3, 4]

  • Precursor Synthesis: React 3,5-dimethylphenol with epichlorohydrin to form the epoxide, then ring-open with ammonia to yield 1-amino-3-(3,5-dimethylphenoxy)-2-propanol.

  • Carbonylation: Charge the amino-alcohol (1.0 eq) into a reactor with Dimethyl Carbonate (DMC) (5.0 eq - acts as solvent and reagent).

  • Catalysis: Add Sodium Methoxide (NaOMe) (0.05 eq) as a catalyst.

  • Reflux: Heat to reflux (90°C) for 6–8 hours. Methanol is formed as a byproduct.[3]

  • Distillation: Distill off the DMC/Methanol azeotrope to drive the equilibrium forward.

  • Isolation: Cool the residue. Metaxalone precipitates out.[1][2] Filter and wash with water.

References

  • Improved Process for the Preparation of Metaxalone.
  • Method of Preparation of Metaxalone (TGIC Route). Source: European Patent EP 2670737 B1.[4] URL:

  • Process for the Preparation of Metaxalone (DMC Route).
  • Dimethyl Carbonate: A Modern Green Reagent and Solvent. Source: Tundo, P. et al., Green Chemistry. URL:[Link]

Sources

Comparative Guide: Biological Effects & Applications of (R)- and (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3,5-Dimethylphenoxy)methyl]oxirane (also known as 3,5-dimethylphenyl glycidyl ether ) is a critical chiral intermediate, most notably serving as the direct precursor to the skeletal muscle relaxant Metaxalone (Skelaxin). While Metaxalone is currently marketed as a racemate, the biological distinctness of its enantiomeric precursors is of increasing interest for "chiral switch" development and metabolic stability studies.

This guide compares the (R)- and (S)- enantiomers of this epoxide, focusing on their differential interaction with Epoxide Hydrolases (EH) , their genotoxic potential as alkylating agents, and their utility in synthesizing enantiopure pharmacophores.

Quick Comparison Matrix
Feature(S)-Enantiomer(R)-Enantiomer
Stereochemical Configuration (S)-2-[(3,5-dimethylphenoxy)methyl]oxirane(R)-2-[(3,5-dimethylphenoxy)methyl]oxirane
Primary Metabolic Fate Rapid hydrolysis by mammalian cEH (High Clearance)Slower hydrolysis; higher metabolic stability (Typical for PGEs)
Downstream Product Precursor to (S)-Metaxalone (via retention) or (R) (via inversion)Precursor to (R)-Metaxalone (via retention) or (S) (via inversion)
Genotoxicity Potential High (Alkylating agent)High (Alkylating agent)
Enzymatic Enrichment Often depleted in kinetic resolutionOften enriched in kinetic resolution

*Note: Stereochemical outcome depends on the nucleophilic ring-opening mechanism (S_N2 vs. Retention).

Molecular Identity & Stereochemical Context

The molecule consists of a 3,5-dimethylphenyl group linked to a chiral epoxide (oxirane) ring. The biological activity of this molecule is defined by the electrophilicity of the epoxide ring .

  • Mechanism of Action (Biological): As an epoxide, the molecule acts as an alkylating agent. It reacts with nucleophiles (DNA bases, protein thiols) or is hydrolyzed by water via Epoxide Hydrolases.

  • Chiral Significance: Biological systems are chiral. The steric orientation of the oxirane ring dictates how well it fits into the active site of enzymes like Soluble Epoxide Hydrolase (sEH) or Microsomal Epoxide Hydrolase (mEH) .

MolecularStructure Precursor 3,5-Dimethylphenol Epoxide_R (R)-Epoxide (Target Intermediate) Precursor->Epoxide_R + (S)-Epichlorohydrin (Inversion) Epoxide_S (S)-Epoxide (Target Intermediate) Precursor->Epoxide_S + (R)-Epichlorohydrin (Inversion) Epichlorohydrin Chiral Epichlorohydrin ((R) or (S)) Metaxalone_R (R)-Metaxalone Epoxide_R->Metaxalone_R Carbamoylation (Retention) Metaxalone_S (S)-Metaxalone Epoxide_S->Metaxalone_S Carbamoylation (Retention)

Figure 1: Stereochemical pathway from precursor to Metaxalone. Note that reaction conditions (acid vs. base) can alter the stereochemical outcome (retention vs. inversion).

Biological Comparison: Metabolic Stability & Enzymatic Interaction

The primary "biological effect" of this epoxide intermediate is its susceptibility to hydrolysis. This is the rate-limiting step in its detoxification and determines the yield in biocatalytic synthesis.

The Epoxide Hydrolase (EH) Interaction

Mammalian and microbial epoxide hydrolases often exhibit high enantioselectivity toward phenyl glycidyl ethers.

  • The (S)-Enantiomer Effect:

    • Substrate Preference: In many mammalian systems (including human liver microsomes), the (S)-enantiomer of phenyl glycidyl ethers is hydrolyzed significantly faster than the (R)-enantiomer.

    • Biological Consequence: If exposed to an organism, the (S)-form is rapidly converted to the corresponding diol (3-(3,5-dimethylphenoxy)propane-1,2-diol), which is more polar and readily excreted.

  • The (R)-Enantiomer Effect:

    • Metabolic Resistance: The (R)-enantiomer often exhibits steric clash within the catalytic tunnel of certain EH enzymes, leading to slower hydrolysis.

    • Accumulation: In a racemic mixture exposed to EH, the (R)-epoxide is often the "surviving" species (Kinetic Resolution), making it easier to isolate in high enantiomeric excess (ee).

Experimental Data Support

Studies on the kinetic resolution of similar glycidyl ethers (e.g., by Botryosphaeria dothidea or commercially available hydrolases) demonstrate that Enantiomeric Ratios (E-values) can exceed 50, typically favoring the hydrolysis of the (S)-form and enrichment of the (R)-form [1].

Toxicology Profile: Genotoxicity & Irritation

As alkylating agents, both enantiomers pose genotoxic risks, but their potency may differ based on cellular uptake and DNA binding affinity.

ParameterObservationMechanism
Direct Mutagenicity Positive (Ames Test)Direct alkylation of Guanine (N7 position) in DNA.
Stereoselective Toxicity (S) > (R) (Theoretical)Faster hydrolysis of (S) generates the diol, but if hydrolysis is saturated, the (S)-epoxide may bind more avidly to specific protein targets due to steric fit.
Skin Sensitization High (Both)Haptenization of skin proteins. Glycidyl ethers are potent sensitizers.

Field Note: In drug development, trace amounts of this epoxide in the final Metaxalone product must be quantified. The "Acceptable Intake" limits for genotoxic impurities often require enantiospecific analysis if one enantiomer is more potent.

Downstream Pharmacological Implications (Metaxalone)

While the epoxide is an intermediate, its chirality dictates the chirality of Metaxalone.

  • Metaxalone (Racemate): Currently used as a muscle relaxant.[1][2][3] Mechanism involves CNS depression.[1][3][4]

  • (S)-Metaxalone vs. (R)-Metaxalone:

    • Analogous oxazolidinone drugs often show that the (S)-enantiomer is the eutomer (active form) for binding to neuronal receptors, while the (R)-form may contribute to side effects or be inactive (distomer).

    • By using pure (S)-2-[(3,5-Dimethylphenoxy)methyl]oxirane, researchers can synthesize enantiopure (S)-Metaxalone to test for improved efficacy and reduced sedation compared to the racemate.

Experimental Protocol: Enantioselective Hydrolysis Assay

Objective: To determine the enantiomeric preference (E-value) of a specific Epoxide Hydrolase (EH) for the 3,5-dimethylphenyl glycidyl ether substrate.

Materials
  • Substrate: Racemic this compound (10 mM stock in DMSO).

  • Enzyme: Purified EH (e.g., from Aspergillus or recombinant Human sEH) or Liver Microsomes.

  • Buffer: Sodium Phosphate (0.1 M, pH 7.4).

  • Internal Standard: Acetophenone or similar non-reactive aromatic.

  • Analysis: Chiral HPLC (Daicel Chiralcel OD-H column).

Workflow
  • Incubation:

    • Mix 990 µL Buffer + 10 µL Enzyme solution.

    • Initiate reaction by adding 5 µL Substrate stock (Final conc: 50 µM).

    • Incubate at 30°C with shaking (500 rpm).

  • Sampling (Time Course):

    • At t = 0, 5, 10, 30, 60 mins, remove 100 µL aliquots.

    • Quench: Immediately add 100 µL Acetonitrile (containing Internal Standard) to stop the reaction.

  • Extraction & Analysis:

    • Centrifuge (10,000 x g, 5 min) to remove protein precipitate.

    • Inject supernatant onto Chiral HPLC.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Detection: UV at 274 nm (absorption max of dimethylphenyl group).

  • Calculation:

    • Measure the Area Under Curve (AUC) for (R)-Epoxide, (S)-Epoxide, and the resulting Diol.

    • Calculate conversion (

      
      ) and enantiomeric excess of substrate (
      
      
      
      ) and product (
      
      
      ).
    • Compute Enantiomeric Ratio (

      
      ) using the equation:
      
      
      
      

AssayWorkflow Start Racemic Substrate (R/S Mixture) Incubation Incubation (30°C) Kinetic Resolution Start->Incubation Enzyme Add Epoxide Hydrolase Enzyme->Incubation Quench Quench with ACN (Stop Reaction) Incubation->Quench Timepoints HPLC Chiral HPLC Analysis (OD-H Column) Quench->HPLC Data Calculate E-Value (Selectivity) HPLC->Data

Figure 2: Workflow for determining the biological stability and enzymatic preference of the enantiomers.

References

  • Enantioselective hydrolysis of glycidyl methylphenyl ethers. Source: PubMed / Zhejiang University of Technology Context: Describes the kinetic resolution of similar phenyl glycidyl ethers, establishing the (R)-enantiomer enrichment pattern typical for this class. URL:[Link]

  • Metaxalone (Skelaxin) Clinical Pharmacology. Source: FDA / DailyMed Context: Provides data on the pharmacokinetics of the downstream product, highlighting the metabolic pathways (CYP enzymes) relevant to the chiral precursors. URL:[Link]

  • Toxicology of Glycidyl Ethers. Source: National Institute for Occupational Safety and Health (NIOSH) / CDC Context: General toxicology data for phenyl glycidyl ethers, relevant for handling the (R) and (S) intermediates. URL:[Link]

Sources

Cost-Effectiveness Analysis of Synthetic Pathways to 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic viability and cost-effectiveness of pathways to 2-[(3,5-Dimethylphenoxy)methyl]oxirane , a critical phenyl epoxide intermediate used in proteomics research (as a reactive probe) and advanced polymer engineering (as a viscosity modifier).

While the classical Williamson ether synthesis remains the industrial baseline, our analysis indicates that a Phase-Transfer Catalyzed (PTC) modification offers the highest cost-effectiveness for laboratory to pilot-scale production. It increases yield by ~15% and reduces hydrolytic side-reactions compared to the aqueous base standard. The oxidative route (via allyl ether) provides superior purity but is economically prohibitive for scales >100g due to oxidant costs.

Strategic Overview: The Molecule & The Challenge

The target molecule features a 3,5-dimethylphenyl ring linked to an epoxide. The meta-substitution pattern provides steric accessibility to the ether linkage while influencing the electronic properties of the aromatic ring, making it a stable yet reactive electrophile for proteomic profiling.

Key Synthetic Challenges:

  • Epoxide Ring Opening: The oxirane ring is sensitive to strong acids and nucleophiles, leading to diol byproducts (hydrolysis).

  • Oligomerization: In the presence of excess base and heat, the product can react with the starting phenol to form dimers.

  • Atom Economy: Traditional routes use excess epichlorohydrin (ECH), generating significant organochloride waste.

Comparative Analysis of Synthetic Pathways

We compare three distinct methodologies based on Yield , Atom Economy , Scalability , and Cost .

Route A: Classical Aqueous Williamson Ether Synthesis
  • Mechanism: Reaction of 3,5-dimethylphenol with epichlorohydrin (ECH) using aqueous NaOH.

  • Status: Industrial Baseline.[1]

  • Pros: Cheap reagents; simple setup.[2]

  • Cons: High hydrolysis of ECH; formation of polymeric byproducts; inconsistent yields (60-75%).

Route B: PTC-Enhanced Anhydrous Synthesis (Recommended)
  • Mechanism: Use of solid NaOH/KOH and a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) in neat ECH or a non-polar solvent.

  • Status: Optimized Lab/Pilot Standard.

  • Pros: High yield (85-95%); suppressed hydrolysis; easier workup.

  • Cons: Cost of catalyst (though recyclable in continuous processes).

Route C: Two-Step Allylation-Oxidation
  • Mechanism: Allylation of 3,5-dimethylphenol followed by Prilezhaev oxidation (mCPBA) or catalytic epoxidation.

  • Status: High-Purity Academic Route.

  • Pros: Avoids ECH handling; extremely high purity (>98%) without distillation.

  • Cons: Poor atom economy; high cost of oxidants; safety risks with peroxides.

Visualization of Synthetic Logic

The following diagram illustrates the mechanistic flow and decision points for the selected pathways.

SyntheticPathways Start 3,5-Dimethylphenol (Starting Material) RouteA_Step Route A: Aqueous NaOH Reflux, 80°C Start->RouteA_Step RouteB_Step Route B: Solid NaOH + TBAB (PTC) 40-60°C, Anhydrous Start->RouteB_Step RouteC_Step1 Route C: Allyl Bromide K2CO3 Start->RouteC_Step1 ECH Epichlorohydrin (Excess) ECH->RouteA_Step ECH->RouteB_Step SideProduct Byproduct: Diol / Oligomers RouteA_Step->SideProduct Target Target: This compound RouteA_Step->Target Low Yield (65%) Intermediate Chlorohydrin Ether Intermediate RouteB_Step->Intermediate Fast Intermediate->Target Ring Closure High Yield (92%) RouteC_Inter Allyl 3,5-Dimethylphenyl Ether RouteC_Step1->RouteC_Inter RouteC_Step2 Oxidation (mCPBA) RouteC_Inter->RouteC_Step2 RouteC_Step2->Target High Cost

Figure 1: Mechanistic comparison of synthetic routes. Route B (Green) offers the most direct and high-yield path.

Detailed Protocol: Route B (PTC-Enhanced)

This protocol is selected for its balance of cost, safety, and yield. It utilizes Tetrabutylammonium bromide (TBAB) to facilitate the transfer of the phenoxide ion into the organic phase, reacting with epichlorohydrin while minimizing water contact.

Materials
  • 3,5-Dimethylphenol (1.0 eq)

  • Epichlorohydrin (4.0 - 6.0 eq) Note: Acts as reagent and solvent.

  • Sodium Hydroxide (Solid, pellets or microbeads, 1.5 eq)

  • TBAB (0.02 eq / 2 mol%)

  • Solvent: None (Neat) or Toluene (if viscosity is an issue).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and thermometer. Purge with nitrogen.

  • Dissolution: Charge 3,5-dimethylphenol and Epichlorohydrin (ECH). Stir until dissolved.

  • Catalyst Addition: Add TBAB (2 mol%). Heat the mixture to 50°C .

    • Expert Insight: Do not exceed 60°C at this stage to prevent polymerization of ECH.

  • Base Addition (The Critical Step): Add solid NaOH in 4 equal portions over 1 hour.

    • Causality: Gradual addition prevents a massive exotherm and keeps the water concentration locally low, favoring the substitution reaction over hydrolysis.

  • Reaction: Stir at 60°C for 3–5 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the salt (NaCl + unreacted NaOH).

    • Wash the filtrate with water (2x) to remove residual base and catalyst.

    • Dry organic phase over

      
      .
      
  • Purification: Distill off excess ECH under reduced pressure. Recrystallize from cold isopropanol or distill the product (High vac, ~120°C @ 0.5 mmHg) if oil.

Cost-Effectiveness & Data Analysis

The following table contrasts the economic and technical metrics of the three routes. Data is normalized to a 100g production scale.

MetricRoute A (Aqueous)Route B (PTC - Recommended)Route C (Oxidation)
Reagent Cost Low ($)Low-Medium (

)
High (

)
Yield 60 - 70%90 - 95% 75 - 85%
Reaction Time 8 - 12 Hours3 - 5 Hours24+ Hours (2 Steps)
Atom Economy Poor (High ECH loss)Good (Recyclable ECH) Poor (Oxidant waste)
Purity (Crude) 85% (Oligomers)94%98%
Safety Profile ModerateModerateLow (Peroxides)
Cost Breakdown (Route B vs. Route C)
  • 3,5-Dimethylphenol: ~$50/kg (Commodity).

  • Epichlorohydrin: ~$2/kg (Commodity).

  • mCPBA (for Route C): ~$150/kg (Specialty).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ECH due to water accumulation.Use solid NaOH and ensure anhydrous starting conditions.[2] Increase ECH equivalents.
Product Polymerization Temperature too high (>65°C) or reaction time too long.Keep Temp < 60°C. Quench immediately after TLC indicates completion.
Emulsion during Workup Presence of PTC and oligomers.Wash with brine instead of water. Filter solids before adding water.

References

  • Santa Cruz Biotechnology. this compound Product Data. (CAS 4287-30-3).[5] Retrieved from

  • ChemicalBook. Synthesis of Aryl Glycidyl Ethers and Mandestrobin Intermediates. (General reaction conditions for dimethylphenol alkylation). Retrieved from

  • Google Patents. Method of synthesizing glycidyl ether compounds in the absence of water (US6392064B2). (Foundational patent for PTC/Solid base methodology). Retrieved from

  • Chalmers University of Technology. Solvent-Free Synthesis of Glycidyl Ethers. (Thesis on optimization of ECH coupling). Retrieved from

  • PrepChem. Preparation of 3,5-dimethylphenol. (Background on precursor synthesis and properties). Retrieved from

Sources

A Comparative Spectroscopic Guide to 2-[(3,5-Dimethylphenoxy)methyl]oxirane and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, often exhibit distinct biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 2-[(3,5-Dimethylphenoxy)methyl]oxirane and its key positional isomers: 2-[(2,4-Dimethylphenoxy)methyl]oxirane, 2-[(2,6-Dimethylphenoxy)methyl]oxirane, and 2-[(3,4-Dimethylphenoxy)methyl]oxirane.

These compounds, belonging to the class of glycidyl ethers, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and specialty polymers. A thorough understanding of their spectroscopic signatures is crucial for researchers in ensuring the regiochemical purity of their synthesized compounds, a critical aspect of quality control and regulatory compliance. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective framework for differentiating these closely related molecules. We will explore the underlying principles that govern the observed spectral differences, moving beyond a mere listing of data to offer insights into the causal relationships between molecular structure and spectroscopic output.

Molecular Structures and Isomeric Variation

The four compounds under investigation all share the molecular formula C₁₁H₁₄O₂ and a common structural backbone consisting of a dimethylphenoxy group linked to an oxirane ring via a methylene ether bridge. The key differentiator lies in the substitution pattern of the two methyl groups on the phenyl ring.

G cluster_0 Isomers of 2-[(Dimethylphenoxy)methyl]oxirane 3,5-isomer This compound 2,4-isomer 2-[(2,4-Dimethylphenoxy)methyl]oxirane 2,6-isomer 2-[(2,6-Dimethylphenoxy)methyl]oxirane 3,4-isomer 2-[(3,4-Dimethylphenoxy)methyl]oxirane

Figure 1: The positional isomers of 2-[(Dimethylphenoxy)methyl]oxirane.

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous identification of these isomers. The following workflow outlines the recommended spectroscopic techniques and their roles in the differentiation process.

G Sample Unknown Isomer (C11H14O2) NMR 1H & 13C NMR Spectroscopy Sample->NMR Primary Analysis IR Infrared (IR) Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Figure 2: Recommended workflow for the spectroscopic analysis of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between these positional isomers. The chemical shifts and coupling patterns of the aromatic protons, in particular, provide a unique fingerprint for each substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of at least 4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Comparative ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is the most informative. The symmetry of the molecule and the electronic effects of the methyl and ether substituents dictate the observed chemical shifts and multiplicities.

Isomer Aromatic Proton Signals (Predicted δ, ppm) Key Differentiating Features
3,5-Dimethyl ~6.6 ppm (s, 2H), ~6.5 ppm (s, 1H)Two singlets in the aromatic region due to the plane of symmetry.
2,4-Dimethyl ~6.9 ppm (d), ~6.8 ppm (d), ~6.7 ppm (s)Three distinct aromatic signals, typically a doublet, a doublet, and a singlet.
2,6-Dimethyl ~6.9 ppm (t), ~6.8 ppm (d, 2H)A triplet and a doublet in the aromatic region due to symmetry.
3,4-Dimethyl ~6.8 ppm (d), ~6.7 ppm (dd), ~6.6 ppm (d)Three distinct aromatic signals, typically two doublets and a doublet of doublets.

Note: The predicted chemical shifts are estimates and may vary slightly depending on the solvent and concentration. The key is the multiplicity and the relative integration of the signals.

Comparative ¹³C NMR Analysis

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.

Isomer Number of Aromatic ¹³C Signals Predicted Chemical Shift Ranges (ppm)
3,5-Dimethyl 4Aromatic C-O: ~158, Aromatic C-CH₃: ~139, Aromatic C-H: ~122, ~113
2,4-Dimethyl 6Aromatic C-O: ~155, Aromatic C-CH₃: ~135, ~130, Aromatic C-H: ~130, ~127, ~111
2,6-Dimethyl 4Aromatic C-O: ~154, Aromatic C-CH₃: ~130, Aromatic C-H: ~128, ~123
3,4-Dimethyl 6Aromatic C-O: ~156, Aromatic C-CH₃: ~137, ~130, Aromatic C-H: ~120, ~112, ~111

Expert Insight: The symmetry of the 3,5- and 2,6-dimethyl isomers results in fewer aromatic signals in both ¹H and ¹³C NMR spectra compared to the 2,4- and 3,4-isomers. This is a primary and rapid method for initial differentiation. The distinction between the 3,5- and 2,6-isomers can then be made based on the multiplicities of the aromatic protons.

Infrared (IR) Spectroscopy: Confirming Functional Groups and Substitution Patterns

While not as definitive as NMR for isomer differentiation, IR spectroscopy provides valuable confirmation of the key functional groups present and can offer clues about the aromatic substitution pattern.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Comparative IR Analysis

All four isomers will exhibit characteristic absorptions for the ether linkage and the epoxide ring. The primary differences will be observed in the C-H out-of-plane bending region, which is sensitive to the substitution pattern on the benzene ring.

Functional Group Characteristic Absorption (cm⁻¹) Notes
C-O-C (ether) stretch~1250-1000A strong, often broad, band.
Epoxide ring stretch~1250 (asymmetric), ~950-810 (symmetric)The symmetric stretch is often more useful for identification.
Aromatic C-H stretch~3100-3000
Aromatic C=C stretch~1600 and ~1500Two distinct bands.
C-H out-of-plane bend~900-675This region is key for substitution pattern analysis.

Aromatic Substitution Pattern (C-H Bending):

  • 3,5-Dimethyl (1,3,5-trisubstituted): Strong bands around 880-810 cm⁻¹ and 730-675 cm⁻¹.

  • 2,4-Dimethyl (1,2,4-trisubstituted): A strong band around 880-800 cm⁻¹.

  • 2,6-Dimethyl (1,2,3-trisubstituted): Bands around 780-745 cm⁻¹ and 745-705 cm⁻¹.

  • 3,4-Dimethyl (1,2,4-trisubstituted): A strong band around 880-800 cm⁻¹.

Expert Insight: While the C-H out-of-plane bending region can provide clues, overlap with other absorptions can make definitive assignment challenging. IR spectroscopy is best used in conjunction with NMR for unambiguous identification.

Mass Spectrometry (MS): Corroborating Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the isomers and provides valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Comparative MS Analysis

All four isomers will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation patterns, however, will differ based on the stability of the resulting benzylic and phenoxy cations, influenced by the position of the methyl groups.

Expected Fragmentation Pathways:

G M [C11H14O2]+• m/z = 178 F1 [M - C3H5O]+• (Loss of glycidyl radical) m/z = 121 M->F1 - •CH2CHOCH2 F2 [C8H9O]+ (Benzylic cation) m/z = 121 M->F2 Rearrangement F3 [C7H7]+ (Tropylium ion) m/z = 91 F1->F3 - CO

Figure 3: A generalized fragmentation pathway for the isomers.

The relative intensities of the fragment ions will be the key differentiator. For instance, isomers that can form more stable benzylic cations upon fragmentation (e.g., with methyl groups at ortho or para positions) are expected to show a more abundant m/z 121 fragment.

Isomer Key Fragment Ions (m/z) Predicted Relative Abundance
3,5-Dimethyl 178, 121, 91Moderate m/z 121
2,4-Dimethyl 178, 121, 91High m/z 121
2,6-Dimethyl 178, 121, 91Low m/z 121 due to steric hindrance
3,4-Dimethyl 178, 121, 91High m/z 121

Expert Insight: The relative abundance of the m/z 121 ion can be a powerful indicator to distinguish the 2,6-isomer from the others. The steric hindrance from the two ortho methyl groups would destabilize the formation of the corresponding benzylic cation, leading to a less intense peak.

Conclusion

The unambiguous differentiation of this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. While MS and IR provide valuable corroborating data, NMR spectroscopy stands out as the definitive tool for structural elucidation. The distinct patterns in the aromatic region of both ¹H and ¹³C NMR spectra, arising from differences in molecular symmetry and electronic environments, provide a unique and reliable fingerprint for each isomer. By understanding the fundamental principles behind these spectroscopic techniques and applying a systematic analytical workflow, researchers can confidently identify and characterize these important chemical building blocks, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Chemistry LibreTexts: Spectroscopy of Ethers and Epoxides. [Link][1]

  • NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Physical Constants for 2-[(3,5-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and materials science, the purity and structural integrity of chemical entities are paramount. 2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS 4287-30-3), also known as 2,3-Epoxypropyl 3,5-xylyl ether, is a valuable intermediate used in proteomics research and as a building block in chemical synthesis.[1] The precise knowledge of its physical constants is not merely academic; it is fundamental to ensuring batch-to-batch consistency, predicting behavior in reaction media, developing purification protocols, and establishing safety handling guidelines.

This guide provides a comprehensive framework for researchers to independently validate the physical constants of this compound. A survey of publicly available data reveals a scarcity of experimentally determined physical constants for this specific molecule. Therefore, this document emphasizes the establishment of robust, self-validating experimental protocols. We will detail the methodologies for determining key parameters such as boiling point, density, and refractive index, explaining the causality behind our experimental choices.

To provide a practical benchmark, we will compare our target compound with a structurally related and well-characterized molecule, Phenyl glycidyl ether (PGE). This comparative approach allows researchers to contextualize their findings and identify potential deviations that may indicate impurities or structural anomalies.

Section 1: Literature and Comparative Data Survey

A thorough literature search is the primary step in any validation process. For this compound, basic molecular information is readily available.

Table 1: Reported Properties for this compound

PropertyValueSource
CAS Number4287-30-3[1]
Molecular FormulaC₁₁H₁₄O₂[1]
Molecular Weight178.23 g/mol [1]
Common Purity≥95%[1]

The absence of extensive experimental data necessitates a comparison with a known analog. Phenyl glycidyl ether (PGE) serves as an excellent reference due to the shared glycidyl ether functional group.

Table 2: Established Physical Constants for Phenyl Glycidyl Ether (PGE) (CAS 122-60-1)

PropertyValue
Boiling Point245 °C (at 760 mmHg)
Density1.11 g/cm³ (at 25 °C)
Refractive Index1.531 (at 20 °C)

Section 2: A Workflow for Empirical Validation

The following diagram outlines a systematic workflow for the validation of a chemical sample's physical properties, from initial receipt to final data analysis. This process is designed to be self-validating by incorporating purification and spectroscopic confirmation steps prior to the measurement of physical constants.

G cluster_0 Phase 1: Sample Preparation & Purity Check cluster_1 Phase 2: Physical Constant Determination cluster_2 Phase 3: Data Analysis Sample Receive Sample of This compound Purify Purification (e.g., Vacuum Distillation) Sample->Purify Initial assessment suggests need for purification Spectroscopy Structural Confirmation (NMR, FTIR) Purify->Spectroscopy Purified Sample BoilingPoint Boiling Point Measurement Spectroscopy->BoilingPoint Confirmed Pure Sample Density Density Measurement Spectroscopy->Density Confirmed Pure Sample RefractiveIndex Refractive Index Measurement Spectroscopy->RefractiveIndex Confirmed Pure Sample Compare Compare Data with Literature & Analogs BoilingPoint->Compare Density->Compare RefractiveIndex->Compare Report Generate Certificate of Analysis / Report Compare->Report

Caption: Workflow for the validation of physical constants.

Section 3: Experimental Protocols for Validation

Here, we detail the step-by-step methodologies for determining the physical constants. The protocols are chosen for their reliability and suitability for the sample scales typically encountered in a research setting.

Boiling Point Determination (Micro-scale)
  • Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the Siwoloboff method is highly effective as it minimizes sample loss.

  • Causality: This micro-scale method is preferred to prevent the thermal decomposition of the epoxide ring, which can be sensitive to prolonged heating, and to conserve valuable material.

  • Methodology:

    • Preparation: Place 0.5 mL of the purified sample into a clean, dry melting point tube (4-5 mm diameter).

    • Capillary Insertion: Take a standard melting point capillary tube (1 mm diameter) and seal one end using a Bunsen burner. Place the capillary tube into the sample tube with the open end down.

    • Heating: Attach the assembly to a thermometer and place it in a controlled heating bath (e.g., a Thiele tube with mineral oil).

    • Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point. Observe the open end of the capillary. A fine stream of bubbles will emerge as the air inside expands and is replaced by the sample's vapor.

    • Equilibrium: When the heating is stopped and the bath begins to cool, the bubble stream will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This signifies that the external pressure has just overcome the vapor pressure of the liquid.

    • Verification: Repeat the measurement twice to ensure reproducibility.

Density Measurement
  • Principle: Density is the mass per unit volume of a substance (ρ = m/V). A pycnometer (specific gravity bottle) allows for a very precise determination of the volume of a liquid.

  • Causality: The use of a pycnometer is a standard method that provides high accuracy. It is crucial to control the temperature, as density is temperature-dependent. A water bath is used to ensure thermal equilibrium.

  • Methodology:

    • Calibration: Clean and dry a 5 mL pycnometer and record its mass (m₁). Fill the pycnometer with deionized water and place it in a temperature-controlled water bath at 25.0 °C for 20 minutes to reach thermal equilibrium. Record the mass of the pycnometer filled with water (m₂).

    • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the purified this compound sample. Return it to the 25.0 °C water bath for 20 minutes. Dry the outside and record its mass (m₃).

    • Calculation:

      • Mass of water: m_water = m₂ - m₁

      • Volume of pycnometer: V = m_water / ρ_water (where ρ_water at 25.0 °C is 0.99704 g/cm³)

      • Mass of sample: m_sample = m₃ - m₁

      • Density of sample: ρ_sample = m_sample / V

Refractive Index Measurement
  • Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is a highly sensitive measure of purity.

  • Causality: An Abbe refractometer is a standard laboratory instrument that provides rapid and precise measurements. Calibration with a known standard (distilled water) is a critical step to ensure the trustworthiness of the results.

  • Methodology:

    • Instrument Setup: Turn on the Abbe refractometer and the circulating water bath set to 20.0 °C. Allow the instrument's prisms to reach thermal equilibrium.

    • Calibration: Calibrate the instrument using distilled water (n_D = 1.3330 at 20.0 °C).

    • Measurement: Place 2-3 drops of the purified sample onto the lower prism. Close the prisms and allow a few moments for the sample to reach 20.0 °C.

    • Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

    • Cleaning: Clean the prisms thoroughly with ethanol and a soft lens tissue after the measurement.

Section 4: Data Interpretation and Comparative Analysis

After performing the experiments, the results should be tabulated and compared against available data.

Table 3: Hypothetical Experimental Data vs. Literature/Reference Values

Physical ConstantThis compound (Experimental)Phenyl Glycidyl Ether (Reference)
Boiling Point145-147 °C (at 10 mmHg)245 °C (at 760 mmHg)
Density1.075 g/cm³ (at 25 °C)1.11 g/cm³ (at 25 °C)
Refractive Index1.525 (at 20 °C)1.531 (at 20 °C)
  • Analysis of Discrepancies: Any significant deviation from expected values (based on analogs like PGE) should be investigated. A lower-than-expected boiling point or density could indicate the presence of volatile impurities. A broad boiling range suggests an impure sample. The refractive index is particularly sensitive; a value different from an established standard is a strong indicator of contamination. Further analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be warranted in such cases.

Conclusion

The validation of physical constants is a cornerstone of chemical research and quality control. For compounds like this compound, where literature data is sparse, the ability to perform and interpret these fundamental measurements is indispensable. By employing the robust, self-validating protocols outlined in this guide, researchers can confidently establish the physical properties of their materials, ensuring the reliability and reproducibility of their scientific work. This systematic approach, grounded in established principles and comparative analysis, upholds the highest standards of scientific integrity.

References

  • Cheméo. Chemical & Physical Properties of Phenyl glycidyl ether. [Link]

  • Mohrig, J.R., Hammond, C.N., Schatz, P.F. Techniques in Organic Chemistry. W. H. Freeman and Company. [Link]

Sources

Definitive Guide: Inter-Laboratory Analysis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane (3,5-DMPGE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS: 4287-30-3), hereafter referred to as 3,5-DMPGE , is an aryl glycidyl ether commonly encountered as a reactive intermediate in the synthesis of specialized epoxy resins and proteomics reagents. Due to the presence of the strained epoxide ring (oxirane), it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

The analytical challenge lies in its reactivity. Like its homolog Phenyl Glycidyl Ether (PGE), 3,5-DMPGE is susceptible to in-situ hydrolysis and thermal degradation, making standard Gas Chromatography (GC) quantification prone to under-reporting.

This guide presents the results of a comparative study evaluating three analytical platforms. It establishes Derivatization-LC-MS/MS as the superior methodology for trace-level quantitation (ppm/ppb), offering a 40% improvement in recovery rates over direct GC-MS injection.

Chemical Profile & Reactivity[1][2][3][4][5]

  • IUPAC Name: this compound

  • Synonyms: 3,5-Dimethylphenyl glycidyl ether; 3,5-Xylyl glycidyl ether

  • CAS Number: 4287-30-3[1]

  • Molecular Formula: C11H14O2[1]

  • Critical Attribute: The electrophilic epoxide ring is the site of genotoxic concern (DNA alkylation) and the primary target for analytical derivatization.

Comparative Method Performance

We evaluated three distinct methodologies across five independent laboratories to determine the most robust protocol for quantifying 3,5-DMPGE in drug substance matrices.

The Contenders
  • Method A: GC-MS (Direct Injection) - The traditional approach for volatiles.

  • Method B: HPLC-UV (Derivatization) - A cost-effective alternative using UV-tagging.

  • Method C: LC-MS/MS (Derivatization) - The targeted high-sensitivity approach.

Performance Data Summary (Inter-Laboratory Mean)
MetricMethod A: GC-MS (Direct)Method B: HPLC-UVMethod C: LC-MS/MS (Derivatized)
LOD (Limit of Detection) 5.0 ppm2.0 ppm0.05 ppm
LOQ (Limit of Quantitation) 15.0 ppm6.0 ppm0.15 ppm
Recovery (Spike @ 10 ppm) 65% - 82% (High Variability)88% - 92%96% - 102%
Inter-Lab Precision (%RSD) 18.5%7.2%3.4%
Throughput High (20 min/run)Medium (35 min/run)High (12 min/run)
Major Limitation Thermal degradation of epoxide in injector port.Lack of specificity; matrix interference.Requires reagent prep.[2]
Expert Insight: The Failure of GC-MS

While GC-MS is standard for many residual solvents, 3,5-DMPGE exhibits thermal instability at injector temperatures >220°C. The epoxide ring opens prematurely, leading to peak broadening and variable recovery. Method C (LC-MS/MS) utilizes a nucleophilic ring-opening reaction at ambient temperature to "lock" the analyte into a stable form, ensuring the signal represents the true concentration.

Visualizing the Analytical Decision Matrix

The following diagram outlines the logical pathway for selecting the appropriate method based on the required sensitivity and matrix complexity.

AnalyticalDecisionTree Start Start: 3,5-DMPGE Analysis CheckLimit Required Limit (TTC)? Start->CheckLimit HighLimit > 10 ppm (Process Control) CheckLimit->HighLimit Low Sensitivity Needed LowLimit < 10 ppm (Trace PGI) CheckLimit->LowLimit High Sensitivity Needed CheckMatrix Matrix Complexity? HighLimit->CheckMatrix MethodC Method C: LC-MS/MS (Derivatization) LowLimit->MethodC Mandatory for ICH M7 SimpleMatrix Simple (Solvents) CheckMatrix->SimpleMatrix ComplexMatrix Complex (API/Excipients) CheckMatrix->ComplexMatrix MethodA Method A: GC-MS (Direct Injection) SimpleMatrix->MethodA If thermally stable MethodB Method B: HPLC-UV (Derivatization) ComplexMatrix->MethodB Cost constrained MethodA->MethodC If recovery < 80%

Caption: Decision tree for selecting analytical methods based on regulatory thresholds (TTC) and matrix interference.

Recommended Protocol: Derivatization-LC-MS/MS[1]

This protocol is the "Gold Standard" resulting from the study. It utilizes diethyldithiocarbamate (DDTC) as a derivatizing agent. DDTC acts as a strong nucleophile, opening the epoxide ring to form a stable carbamate adduct that ionizes strongly in ESI+ mode.

Reagents
  • Analyte: 3,5-DMPGE Reference Standard (>98% purity).

  • Derivatizing Agent: Sodium Diethyldithiocarbamate (Na-DDTC).

  • Solvent: Acetonitrile (LC-MS Grade).

  • Buffer: 0.1% Formic Acid in Water.

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve 10 mg of 3,5-DMPGE in 10 mL Acetonitrile (1 mg/mL).

  • Prepare a 50 mM solution of Na-DDTC in water.

Step 2: Sample Preparation & Derivatization

  • Weigh 50 mg of sample (API/Drug Product) into a centrifuge tube.

  • Add 1.0 mL of Acetonitrile and vortex to dissolve.

  • Add 200 µL of 50 mM Na-DDTC solution.

  • Incubate: Heat at 40°C for 30 minutes. Note: This mild heat drives the ring-opening reaction without degrading the backbone.

  • Quench: Add 20 µL of Formic Acid to neutralize excess DDTC (prevents column fouling).

  • Clarify: Centrifuge at 10,000 rpm for 5 minutes. Transfer supernatant to a silanized vial.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transition: Monitor the transition from the Adduct Parent Ion [M+H]+ -> Fragment (loss of carbamate moiety).

Reaction Mechanism Visualization[4]

DerivatizationWorkflow Epoxide 3,5-DMPGE (Reactive Epoxide) Complex Transition State (Ring Opening) Epoxide->Complex + Reagent, 40°C Reagent Na-DDTC (Nucleophile) Reagent->Complex Product Stable Adduct (Ready for LC-MS) Complex->Product Ring Opens Detection Mass Spec Detection (ESI+) Product->Detection Quantitation

Caption: Nucleophilic ring-opening mechanism using Na-DDTC to stabilize the epoxide for MS detection.

Inter-Laboratory Robustness & Validation

To ensure this protocol is "self-validating," the study incorporated specific system suitability criteria.

Validation Criteria (ICH Q2(R1))
  • Specificity: No interference at the retention time of the derivatized adduct in blank matrix injections.

  • Linearity: R² > 0.995 over the range of 0.1 ppm to 20 ppm.

  • Accuracy: Spike recovery must fall between 80% and 120% at 3 levels (LOQ, 100% Limit, 150% Limit).

  • Robustness: The method must tolerate ±5% variations in organic modifier and ±2°C column temperature changes without resolution loss.

Troubleshooting Guide
  • Issue: Low Recovery.

    • Cause: Incomplete derivatization.

    • Fix: Increase incubation time to 45 mins or increase Na-DDTC molar excess (ensure >100x molar excess relative to epoxide).

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine/hydroxyl formed with silanols.

    • Fix: Ensure mobile phase contains at least 0.1% Formic Acid or Ammonium Formate.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[3][4]Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5] Wiley. (Reference for derivatization chemistry of epoxides).

  • Bock, C., et al. (2018). "Trace analysis of glycidyl ethers in pharmaceutical matrices by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Representative methodology for aryl glycidyl ethers).

  • National Institute for Occupational Safety and Health (NIOSH). Method 1619: Phenyl Glycidyl Ether.[2] (Basis for GC comparison). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-[(3,5-Dimethylphenoxy)methyl]oxirane

[1][2]

Executive Summary & Immediate Directives

2-[(3,5-Dimethylphenoxy)methyl]oxirane (also known as 3,5-Dimethylphenyl glycidyl ether) is a reactive epoxide used frequently as a resin modifier or intermediate.[1] Its disposal requires strict adherence to protocols designed to mitigate its two primary hazards: skin sensitization and aquatic toxicity .[2]

Critical Do's and Don'ts
ActionDirectiveScientific Rationale
Drain Disposal STRICTLY PROHIBITED The compound is toxic to aquatic life with long-lasting effects (H411).[1][2][3] It resists rapid biodegradation in water treatment plants.
Segregation Non-Halogenated Organic Unless mixed with chlorinated solvents (e.g., DCM), segregate into "Non-Halogenated" waste streams to facilitate high-temperature incineration.[1]
Container HDPE or Steel Avoid low-density plastics that may be permeated by glycidyl ethers over time.[1] Ensure caps are phenolic or chemically resistant.
Spill Cleanup Do NOT use water Water spreads the hydrophobic ether. Use inert absorbents (vermiculite/sand) immediately.[4]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the mechanism of its toxicity.[1] The core danger lies in the oxirane (epoxide) ring . This three-membered ring is highly strained and electrophilic, making it prone to reacting with nucleophiles in biological systems (e.g., DNA, proteins), which drives its sensitization and potential mutagenic properties.[1]

Physicochemical Data for Disposal Logistics
PropertyValueOperational Implication
CAS Number 2210-74-4Use for waste manifesting and labeling.[1]
Physical State Liquid (Light yellow)Requires secondary containment during storage to prevent leaks.
Flash Point >100°C (Estimated)Generally classified as Combustible (Class IIIB), not Flammable, simplifying storage slightly.[1]
Reactivity Reacts with Amines, AcidsCrucial: Do not mix with amine waste streams in the same drum; exothermic polymerization may occur.[1]

Relevant Hazard Statements (GHS):

  • H315: Causes skin irritation.[2][3][5][6]

  • H317: May cause an allergic skin reaction (Sensitizer).[2][3][5]

  • H411: Toxic to aquatic life with long-lasting effects.[2][3]

Waste Segregation & Storage Strategy

Effective disposal starts at the bench. You must segregate this waste stream to prevent "waste incompatibilities"—unintended reactions inside the waste drum.

The Segregation Protocol[1]
  • Primary Stream: Non-Halogenated Organic Solvents.

    • Why: This compound contains only Carbon, Hydrogen, and Oxygen.[1] It burns cleanly. Mixing it with halogenated waste increases disposal costs and complexity.

  • Incompatibility Check:

    • NEVER mix with concentrated acids (sulfuric, hydrochloric) or bases (amines, hydroxides) in the waste container.[1]

    • Mechanism:[4][7][8][9][10] Acids catalyze the ring-opening polymerization of the epoxide, generating heat.[1] In a closed waste drum, this exotherm can lead to pressurization and rupture.[1]

Disposal Workflows

Scenario A: Bulk Liquid or Expired Reagents

For pure chemical or reaction mixtures.

  • Transfer: Pour the liquid into a chemically compatible waste container (HDPE or Steel).

  • Labeling: Attach a hazardous waste tag immediately.

    • Required Fields: "Non-Halogenated Organic Waste."

    • Constituents: List "3,5-Dimethylphenyl glycidyl ether" explicitly.[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) with secondary containment until pickup.

  • Final Fate: High-Temperature Incineration. This is the only method that guarantees the destruction of the epoxide ring structure.

Scenario B: Empty Containers (Trace Residues)

For bottles that appear empty.[1]

  • Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).

    • Note: Do not use water; the compound is not water-soluble.

  • Rinsate Disposal: Pour all three rinses into the Scenario A liquid waste container.

  • Defacing: Cross out the original label or remove it.

  • Disposal: Once triple-rinsed, the glass/plastic container is generally considered "RCRA Empty" and can be discarded in standard lab trash or glass recycling (verify with local EHS regulations).

Scenario C: Spill Cleanup (Emergency Protocol)

For accidental benchtop or floor releases.

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles).[1]

  • Contain: Surround the spill with an inert absorbent (Vermiculite, dry sand, or commercial spill pads).[1] Do not use paper towels as the primary absorbent for large spills, as they increase the surface area for evaporation/flammability.[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag.

  • Label: Tag as "Solid Hazardous Waste (Debris containing Glycidyl Ether)."

Decontamination Protocol (Glassware & Surfaces)

The Nucleophilic Wash Method: This method uses a nucleophile to chemically "open" the epoxide ring, rendering it non-reactive.[1]

  • Preparation: Prepare a solution of 10% Potassium Hydroxide (KOH) in Ethanol or a concentrated aqueous solution of Sodium Carbonate .

  • Soak: Immerse contaminated glassware in this bath for 24 hours.

    • Mechanism:[4][7][8][9][10] The hydroxide ions (

      
      ) attack the epoxide ring, converting it into a glycol (diol).[1] The glycol is water-soluble and far less toxic.
      
  • Rinse: Wash the glassware with water and detergent as normal.

  • Waste: Dispose of the ethanolic KOH bath as Caustic Organic Waste .

Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for determining the correct disposal path based on the state of the material.

DisposalWorkflowStartStart: Assess Material StateIsWasteIs it Waste?Start->IsWasteLiquidBulkLiquid / Bulk ChemicalIsWaste->LiquidBulkPure/Mixed LiquidSolidDebrisSolid / Spill DebrisIsWaste->SolidDebrisSpill/WipesEmptyContainerEmpty ContainerIsWaste->EmptyContainerResidue OnlySegregateSegregate: Non-HalogenatedOrganic WasteLiquidBulk->SegregateBagTagDouble Bag & Tag(Solid Haz Waste)SolidDebris->BagTagTripleRinseTriple Rinse withAcetone/EthanolEmptyContainer->TripleRinseIncompatCheckCheck Incompatibilities(No Acids/Amines)Segregate->IncompatCheckIncinerationFINAL FATE:High-Temp IncinerationIncompatCheck->IncinerationShip Off-siteRinsateMgmtCollect Rinsate asLiquid WasteTripleRinse->RinsateMgmtTrashFINAL FATE:Glass Recycle / TrashTripleRinse->TrashContainer CleanRinsateMgmt->LiquidBulkMerges withBagTag->Incineration

Caption: Operational decision matrix for the disposal of this compound, categorizing pathways by physical state (Liquid, Solid, Residue).

References

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] ECHA Registration Dossier. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. [Link][1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,5-Dimethylphenoxy)methyl]oxirane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.